4-(3-Methylphenyl)-4-oxobutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPMZMVALJALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374984 | |
| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59618-44-9 | |
| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59618-44-9 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive analysis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a pivotal intermediate in modern pharmaceutical synthesis. While the initial inquiry referenced CAS number 59618-44-9, extensive analysis has determined that the compound of interest, based on its functional role and properties, is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, correctly identified by CAS Number 73963-42-5 . This document delineates the molecular identity, structural features, core physicochemical properties, and detailed synthetic methodologies. Furthermore, it provides an in-depth exploration of its critical application as a key building block in the synthesis of the cardiovascular drug Cilostazol, complete with a detailed reaction protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important compound.
Introduction and Identification
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound whose significance is almost exclusively tied to its role in the pharmaceutical industry. Its molecular architecture, featuring a stable, nitrogen-rich tetrazole ring, a flexible cyclohexyl group, and a reactive chlorobutyl side chain, makes it an ideal and highly valued precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1]
Its most critical application is serving as a key intermediate in the multi-step synthesis of Cilostazol.[1][2] Cilostazol is a quinolinone-derivative medication that acts as a phosphodiesterase III inhibitor, exhibiting antithrombotic and vasodilatory effects. It is primarily prescribed to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[2] The reliable and high-purity synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is therefore a cornerstone of the Cilostazol manufacturing process.
Chemical Identity
| Identifier | Value |
| CAS Number | 73963-42-5[1] |
| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole[3] |
| Molecular Formula | C₁₁H₁₉ClN₄[1] |
| Synonyms | 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole, Cilostazol Impurity 1[4][5][6] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is essential for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 242.75 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 49-54 °C | [2][7] |
| Boiling Point (Predicted) | 425.2 ± 24.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [8] |
| Solubility | Generally soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2][9] |
| pKa (Predicted) | 1.23 ± 0.10 | [2] |
| Storage | Store in a cool, dry place (2-8°C), sealed from moisture and light. | [8][10] |
Molecular Structure and Spectroscopic Confirmation
The unambiguous confirmation of the molecular structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is the foundation of its use in pharmaceutical manufacturing. This is achieved through a combination of spectroscopic techniques.
Caption: Chemical structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): In a typical spectrum recorded in CDCl₃, one would expect to see distinct signals corresponding to the different proton environments.[9]
-
δ 3.4–3.6 ppm: A triplet assigned to the methylene protons adjacent to the chlorine atom (-CH₂Cl). The triplet multiplicity arises from coupling with the adjacent methylene group.[9]
-
δ 1.2–2.0 ppm: A series of complex, overlapping multiplets corresponding to the protons of the cyclohexyl ring and the remaining methylene groups of the butyl chain.[9]
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments.
-
One would expect to see signals for the four distinct carbons of the chlorobutyl chain, the carbons of the cyclohexyl ring (some may be equivalent depending on conformational dynamics), and a significantly downfield signal for the carbon atom within the tetrazole ring.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by absorptions corresponding to its key structural features.
-
2850-3000 cm⁻¹: This region will show strong absorption bands due to the C-H stretching vibrations of the aliphatic sp³ hybridized carbons in the cyclohexyl and chlorobutyl moieties.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 242.75).[9]
-
Isotopic Pattern: A definitive feature is the presence of a characteristic M+2 peak at m/z ≈ 244. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this M+2 peak will have an intensity of about one-third of the main molecular ion peak. This pattern is a clear indicator of a molecule containing a single chlorine atom.[9]
Synthesis Methodologies
Several synthetic routes to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole have been reported, generally involving the formation of the tetrazole ring from a nitrile or an amide precursor. The choice of methodology in an industrial setting is driven by factors such as yield, purity, safety (especially concerning the use of azides), and cost-effectiveness.
Caption: General two-step synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Experimental Protocol: Two-Step Synthesis from 5-Chlorovaleronitrile
This common and scalable method involves the initial formation of an amide followed by cyclization to the tetrazole. The use of trimethylsilyl azide (TMSN₃) or hydrazoic acid is a critical step that requires stringent safety protocols.
Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide
-
Reaction Setup: In a suitable reaction vessel, add concentrated sulfuric acid and cool the vessel to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a pre-mixed solution of 5-chlorovaleronitrile and cyclohexanol (molar ratio of approximately 1:1.1) to the cooled sulfuric acid, ensuring the temperature is maintained between 5-50 °C. The rationale for slow addition is to control the exothermic reaction.
-
Reaction: Stir the mixture for 1-5 hours at a controlled temperature (e.g., 25-30 °C). Monitor the reaction progress by a suitable technique like Gas Chromatography (GC) until the starting nitrile is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. Extract the aqueous mixture with an organic solvent (e.g., methyl isobutyl ketone).
-
Purification: Wash the combined organic layers with an aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-N-cyclohexyl valeramide. Recrystallization from a solvent like petroleum ether can be performed for further purification.
Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Reaction Setup: Dissolve the 5-chloro-N-cyclohexyl valeramide from Step 1 in a dry, inert solvent such as toluene in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen). Cool the solution to 0-5 °C.
-
Iminoyl Chloride Formation: Add phosphorus pentachloride (PCl₅) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The PCl₅ activates the amide for the subsequent cyclization. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2-3 hours until a clear solution is formed.
-
Cyclization: Cool the mixture again and add the azide source. This can be trimethylsilyl azide (TMSN₃) or a solution of hydrazoic acid in benzene. This step is highly hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.
-
Reaction: Heat the reaction mixture (e.g., to 50 °C) and stir for several hours (e.g., 6-16 hours). Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the intermediate is consumed.
-
Work-up: After cooling, carefully quench the reaction by pouring it into cold water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic phase, filter, and remove the solvent under vacuum. The resulting crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a white crystalline solid.[11]
Application in Cilostazol Synthesis
The primary utility of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole lies in its role as an alkylating agent in the final step of Cilostazol synthesis. The terminal chlorine on the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution by the phenoxide of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Caption: Reaction pathway for the synthesis of Cilostazol.
Experimental Protocol: Synthesis of Cilostazol
This procedure describes the etherification reaction to form the final API.
-
Reaction Setup: To a suitable reactor, charge 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (typically in a slight molar excess, e.g., 1.1 equivalents), a base such as potassium carbonate, and a solvent like aqueous ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours). The base deprotonates the hydroxyl group of the quinolinone, forming a phenoxide which then acts as the nucleophile, attacking the carbon bearing the chlorine atom on the tetrazole intermediate.
-
Monitoring: Track the reaction's completion using HPLC.
-
Work-up and Isolation: Upon completion, add water to the reaction mixture and stir at reflux for a short period. Allow the layers to separate. The organic phase, containing the product, is cooled to induce crystallization.
-
Purification: Filter the resulting solid, wash with a solvent such as cold ethanol, and dry under reduced pressure at an elevated temperature (e.g., 85 °C) to yield high-purity Cilostazol.
Quality Control and Analytical Methods
Ensuring the purity of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is paramount, as any unreacted starting material or side products can carry through to the final API. The primary analytical technique for quality control is HPLC. Furthermore, because the molecule contains a primary alkyl chloride, it is considered a potential genotoxic impurity (PGI) and must be strictly controlled in the final Cilostazol drug substance.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of acetonitrile and water (often with a formic acid modifier), is employed for purity assessment and quantification.[9]
-
HPLC-Mass Spectrometry (HPLC-MS): For the detection of trace amounts of this intermediate in the final API, a more sensitive HPLC-MS method is required. Using an electrospray ionization (ESI) source in positive ion mode allows for highly specific and sensitive quantification to ensure levels are below the threshold of toxicological concern (TTC).[9]
Conclusion
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a compound of significant industrial importance, acting as an indispensable intermediate in the synthesis of Cilostazol. Its specific molecular structure allows for reliable and high-yield conversion to the final drug product. A deep understanding of its physicochemical properties, coupled with robust and well-controlled synthetic and analytical methods, is fundamental to the efficient and safe production of this life-improving medication. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this key pharmaceutical building block.
References
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PrepChem.com. (n.d.). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]
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PharmaCompass. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole Drug Information. Retrieved from [Link]
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PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]
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Inoue, T., et al. (1988). Physico-chemical properties and stability of cilostazol. Iyakuhin Kenkyu, 19(4), 724-33. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. Retrieved from [Link]
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Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. HETEROCYCLES, 78(1), 189-192. Retrieved from [Link]
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Sayan Pharma. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1,2,3,4-tetrazole. Retrieved from [Link]
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LookChem. (n.d.). 5-(4-Chlorobutyl)-1- cyclohexyl-1H-tetrazol CAS NO.73963-42-5. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 73963-42-5 | Product Name : 5-(4-Chlorobutyl)-1-cyclohexyltetrazole. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]
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"4-(m-tolyl)-4-oxobutanoic acid chemical characteristics"
An In-depth Technical Guide to the Chemical Characteristics of 4-(m-Tolyl)-4-oxobutanoic Acid and its Isomers
Abstract
This technical guide provides a comprehensive examination of the chemical characteristics, synthesis, and analysis of 4-(tolyl)-4-oxobutanoic acids. These molecules, featuring a bifunctional keto-acid scaffold, are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic systems of pharmaceutical interest. While specific experimental data for the meta-substituted isomer, 4-(m-tolyl)-4-oxobutanoic acid, is sparse in published literature, this guide will leverage the extensive data available for the isomeric 4-(p-tolyl)-4-oxobutanoic acid as a primary exemplar. Through this lens, we will explore the foundational principles of its synthesis via Friedel-Crafts acylation, detail its structural characterization through modern spectroscopic techniques, outline protocols for purity assessment, and discuss the known biological activities of this compound class. The principles and methodologies discussed herein are directly applicable to the study and utilization of all three positional isomers (ortho, meta, para), providing researchers, chemists, and drug development professionals with a robust framework for their work.
Nomenclature, Structure, and Physicochemical Properties
The compound of interest belongs to a class of aromatic keto-acids. The core structure consists of a butanoic acid chain where the C4 position is substituted with a ketone, which in turn is attached to a tolyl (methylphenyl) group. The position of the methyl group on the phenyl ring dictates the specific isomer:
-
4-(p-tolyl)-4-oxobutanoic acid (para-isomer, 4-(4-methylphenyl)-4-oxobutanoic acid)
-
4-(m-tolyl)-4-oxobutanoic acid (meta-isomer, 4-(3-methylphenyl)-4-oxobutanoic acid)
-
4-(o-tolyl)-4-oxobutanoic acid (ortho-isomer, 4-(2-methylphenyl)-4-oxobutanoic acid)
The most commonly synthesized and best-characterized isomer is the para form, whose properties are summarized below.
Table 1: Physicochemical Properties of 4-(p-tolyl)-4-oxobutanoic acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4619-20-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1] |
| IUPAC Name | 4-(4-methylphenyl)-4-oxobutanoic acid | [1] |
| Appearance | White to light brown crystalline powder | [2][3] |
| Melting Point | 127-130 °C | [3][4] |
| Water Solubility | Insoluble | [2][3] |
| pKa (Predicted) | 4.57 ± 0.17 |[3] |
Synthesis via Friedel-Crafts Acylation
The most prevalent and industrially scalable method for synthesizing 4-(tolyl)-4-oxobutanoic acids is the Friedel-Crafts acylation of toluene with succinic anhydride.[2][5] This reaction is a classic example of electrophilic aromatic substitution.
Mechanism and Regioselectivity
The reaction proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and facilitating its opening to generate the acylium ion intermediate.[6][7] This electrophile is then attacked by the nucleophilic π-electron system of the toluene ring. A subsequent deprotonation step restores aromaticity and yields the final product.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, reacts violently with water. Any moisture present will deactivate the catalyst, halting the reaction. Therefore, the use of anhydrous solvents and reagents is critical for success.[7]
-
Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms complexes with both the succinic anhydride reactant and the resulting aryl ketone product, temporarily deactivating it.[8] Molar ratios of AlCl₃ to biphenyl between 2.0 and 3.0 have been reported for similar reactions.[9]
-
Regioselectivity: Toluene's methyl group is an activating, ortho, para-directing group. The acylation reaction, therefore, does not yield the meta-isomer in significant quantities. The major product is the para-isomer, 4-(p-tolyl)-4-oxobutanoic acid, due to the steric hindrance at the ortho position from the methyl group.[7] Synthesis of the meta-isomer would necessitate a different starting material, such as m-xylene followed by selective oxidation, or a more complex multi-step pathway.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation of toluene.
Detailed Experimental Protocol: Synthesis of 4-(p-tolyl)-4-oxobutanoic acid
This protocol is adapted from established procedures for Friedel-Crafts acylation.[5]
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (2.2 molar equivalents) and a suitable anhydrous solvent like dichloromethane or chlorobenzene.[5][9] Begin stirring to create a suspension.
-
Succinic Anhydride Addition: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in the anhydrous solvent. Transfer this solution to the dropping funnel and add it slowly to the stirred AlCl₃ suspension. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
Toluene Addition: After the initial exotherm subsides, add toluene (1.05 molar equivalents) dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 40°C for dichloromethane) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.
-
Workup and Isolation:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the solvent (e.g., dichloromethane).
-
Combine the organic layers and wash them sequentially with water and then a saturated sodium bicarbonate solution to extract the acidic product as its sodium salt.
-
Separate the aqueous bicarbonate layer and acidify it with concentrated HCl until the product precipitates out of the solution (confirm with pH paper).
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Diagram: Experimental Synthesis Workflow
Caption: Workflow for the synthesis of 4-(p-tolyl)-4-oxobutanoic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]
¹H NMR (Proton NMR):
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.
-
Aromatic Protons (-ArH):
-
p-isomer: The C₂ symmetry results in a characteristic AA'BB' system, appearing as two distinct doublets in the range of 7.2-8.0 ppm, each integrating to 2H.
-
m-isomer (Predicted): The lower symmetry would result in four distinct signals in the aromatic region. We would expect to see a singlet, a triplet, and two doublets, each integrating to 1H.
-
-
Aliphatic Protons (-CH₂-CH₂-): Two triplets in the range of 2.7-3.4 ppm, each integrating to 2H. The triplet adjacent to the ketone (C3) will be further downfield than the triplet adjacent to the carboxylic acid (C2) due to the ketone's deshielding effect.
-
Methyl Proton (-CH₃): A sharp singlet around 2.4 ppm, integrating to 3H.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (C=O): Two signals in the downfield region. The ketone carbonyl typically appears around 195-200 ppm, while the carboxylic acid carbonyl is further downfield, around 175-180 ppm.
-
Aromatic Carbons: Four distinct signals for the para-isomer and six for the meta-isomer in the 125-145 ppm range.
-
Aliphatic Carbons (-CH₂-): Two signals in the 28-35 ppm range.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorptions are expected. The aromatic ketone carbonyl stretch typically appears around 1680-1690 cm⁻¹. The carboxylic acid carbonyl stretch appears at a higher frequency, around 1700-1720 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (192.21 for C₁₁H₁₂O₃).
-
Key Fragmentation: A prominent peak is expected at m/z = 119, corresponding to the [CH₃-C₆H₄-CO]⁺ fragment (the tolyl-acylium ion), which is a characteristic fragmentation pattern for this class of compounds.[1]
Analytical Methods for Purity Assessment
Ensuring the purity of synthetic intermediates is paramount. A multi-technique approach is recommended for a robust assessment.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities.[11]
Example HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[11]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric or formic acid) and a polar organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 95:5 water:acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 210 nm or a more specific wavelength based on the UV-Vis spectrum of the compound.[11]
-
Sample Preparation: Prepare a solution of the synthesized sample at approximately 1 mg/mL in the mobile phase.
-
Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is effective for identifying volatile impurities. Due to the low volatility and high polarity of carboxylic acids, derivatization is often required to convert the analyte into a more volatile form (e.g., by esterification).[12]
Potential Applications and Biological Activity
4-Oxo-4-arylbutanoic acids are versatile precursors in medicinal chemistry. Their bifunctional nature allows for the synthesis of a wide range of heterocyclic compounds.
-
Heterocycle Synthesis: They are key starting materials for nitrogen-containing heterocycles like pyridazinones and pyrroloimidazolones, which are core structures in many biologically active compounds.[13]
-
Anti-inflammatory Agents: The related compound Fenbufen, 4-(4-biphenylyl)-4-oxo-butanoic acid, is a known non-steroidal anti-inflammatory and analgesic agent.[9] This suggests that the tolyl analogue could be a scaffold for similar activities.
-
Antimicrobial Activity: Derivatives of 4-oxo-2-alkenoic fatty acids have demonstrated bactericidal and fungicidal activity.[14] Furthermore, related 4-oxo-4-phenyl-but-2-enoates have been shown to inhibit an enzyme in the bacterial menaquinone biosynthesis pathway, showing activity against MRSA.[15]
-
S1P₁ Receptor Agonists: Complex derivatives of 4-oxobutanoic acids have been identified as potent and selective S1P₁ receptor agonists, which have utility in treating autoimmune diseases.[16]
Safety and Handling
Based on data for the para-isomer and related compounds, 4-(m-tolyl)-4-oxobutanoic acid should be handled as a hazardous chemical.
-
GHS Classification: The substance is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
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A Technical Guide to the Starting Materials for 4-(3-Methylphenyl)-4-oxobutyric Acid Synthesis
Executive Summary: The Regiochemical Challenge
4-(3-Methylphenyl)-4-oxobutyric acid is a ketoacid of interest in the development of various organic compounds. Its synthesis, while seemingly straightforward, presents a critical regiochemical challenge that dictates the selection of all starting materials. The position of the methyl group on the phenyl ring (position 3, or meta) is electronically disfavored in the most common synthetic route for this class of molecules: the Friedel-Crafts acylation.
A direct Friedel-Crafts acylation of toluene with succinic anhydride, the most economically viable starting materials for analogous compounds, overwhelmingly yields the 4-methyl (para) isomer due to the ortho-, para-directing nature of the methyl group.[1] This guide will first detail the established Friedel-Crafts procedure for the synthesis of the analogous para isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, to illustrate the core principles and starting materials. Subsequently, it will present technically sound, alternative pathways and the requisite starting materials for the targeted synthesis of the meta isomer, this compound.
The Archetypal Synthesis: Friedel-Crafts Acylation for the 4-Methyl Isomer
The Friedel-Crafts acylation is a robust and scalable method for producing 4-aryl-4-oxobutanoic acids. The synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid serves as a perfect model for the reaction class.[2][3]
Core Starting Materials
-
Aromatic Substrate: Toluene (C₇H₈)
-
Role: Provides the electron-rich aromatic ring that undergoes electrophilic substitution. The methyl group activates the ring, facilitating the reaction.
-
Causality: Toluene is selected for its low cost, high availability, and the activating, ortho-, para-directing effect of its methyl group. However, steric hindrance makes the para-position the major site of acylation.[1][4]
-
-
Acylating Agent: Succinic Anhydride (C₄H₄O₃)
-
Role: The source of the four-carbon chain containing the keto and carboxylic acid functionalities.
-
Causality: As a cyclic anhydride, it is less volatile and easier to handle than the corresponding acyl chloride. It readily opens upon reaction to form the desired ketoacid structure.[5]
-
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Role: A strong Lewis acid that coordinates with the succinic anhydride to generate a highly electrophilic acylium ion, the key intermediate for the aromatic substitution.[6][7]
-
Causality: A stoichiometric amount (or slight excess) of AlCl₃ is required. Unlike a truly catalytic process, the AlCl₃ complexes with the carbonyl oxygen of the ketone product, rendering it inactive.[7] This complex must be hydrolyzed during the workup step to liberate the final product.[5][7]
-
Reaction Mechanism & Workflow
The reaction proceeds via a classic electrophilic aromatic substitution.[6][8] The AlCl₃ catalyst activates the succinic anhydride, which is then attacked by the π-electron system of the toluene ring to form a resonance-stabilized intermediate (sigma complex). Aromaticity is restored by the loss of a proton.[5]
Caption: General experimental workflow for Friedel-Crafts acylation.
Illustrative Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid
This protocol is adapted from established laboratory procedures and is for informational purposes only.[9][10]
-
Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (e.g., 2.2 equivalents) and an anhydrous solvent like dichloromethane.
-
Activation: In the addition funnel, dissolve succinic anhydride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. The reaction is exothermic and should be controlled with an ice bath.
-
Acylation: Once the initial exotherm subsides, add toluene (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: After cooling, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional dichloromethane.
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 4-(4-methylphenyl)-4-oxobutanoic acid.
Synthetic Strategies for the 3-Methyl Isomer
To synthesize this compound, the starting materials must be chosen to overcome the electronic directing effects observed with toluene. Two plausible routes are outlined below.
Route 1: Grignard Reaction
This route utilizes an organometallic reagent to form the key carbon-carbon bond, offering precise regiochemical control.
-
Core Starting Materials:
-
3-Bromotoluene (C₇H₇Br): The precursor to the Grignard reagent. The bromine at the meta-position ensures the final product's regiochemistry.
-
Magnesium Turnings (Mg): Reacts with 3-bromotoluene in an anhydrous ether solvent to form the Grignard reagent, 3-methylphenylmagnesium bromide.[11]
-
Succinic Anhydride (C₄H₄O₃): The electrophile that is attacked by the nucleophilic Grignard reagent.[12]
-
Caption: Logical flow for the Grignard synthesis route.
Causality of Experimental Choices: The Grignard reagent is a powerful nucleophile and a strong base, necessitating strictly anhydrous (water-free) conditions to prevent it from being quenched.[11][13] The reaction with succinic anhydride followed by acidic workup opens the anhydride ring and protonates the resulting carboxylate to yield the final ketoacid.
Route 2: Willgerodt-Kindler Reaction
This pathway begins with a pre-functionalized aromatic ketone and rearranges the side chain.
-
Core Starting Materials:
-
3-Methylacetophenone (C₉H₁₀O): This starting material already contains the required 3-methylphenyl group and a carbonyl group that can be elaborated.
-
Sulfur (S): A key reagent in the reaction.
-
A secondary amine (e.g., Morpholine): Acts as both a reactant and a solvent.
-
The Willgerodt-Kindler reaction converts an aryl alkyl ketone into a thioamide.[14][15] The initial product, a thioamide, can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This reaction effectively oxidizes the terminal methyl group of the ketone's side chain while migrating the carbonyl functionality.[14][16]
Starting Material Selection Guide
The choice of starting materials is dictated by the desired final isomer, cost, and procedural complexity.
| Starting Material | Role in Synthesis | Typical Suppliers | Cost & Availability | Key Safety Considerations |
| Toluene | Aromatic Substrate (para-isomer) | Major chemical suppliers | Low cost, high volume | Flammable liquid, inhalation hazard. |
| Succinic Anhydride | Acylating Agent | Major chemical suppliers | Low cost, widely available | Corrosive, causes skin and eye irritation. |
| Aluminum Chloride | Friedel-Crafts Catalyst | Major chemical suppliers | Moderate cost, standard reagent | Reacts violently with water, corrosive, handle in fume hood. |
| 3-Bromotoluene | Grignard Precursor (meta-isomer) | Specialty chemical suppliers | Higher cost than toluene | Irritant, toxic. |
| Magnesium Turnings | Grignard Reagent Formation | Major chemical suppliers | Low cost | Flammable solid. |
| 3-Methylacetophenone | Willgerodt-Kindler Substrate (meta-isomer) | Specialty chemical suppliers | Higher cost than toluene | Combustible liquid, irritant. |
Conclusion
The synthesis of this compound requires a deliberate departure from the standard Friedel-Crafts acylation of toluene, which is a textbook method for the analogous 4-methyl isomer. The regiochemical control necessary to produce the meta isomer mandates the use of alternative starting materials. Strategies employing Grignard reagents, such as 3-methylphenylmagnesium bromide derived from 3-bromotoluene, or rearrangement reactions starting from 3-methylacetophenone, provide viable, albeit more complex and costly, pathways. Researchers and drug development professionals must weigh the importance of isomeric purity against the economic and procedural demands of these alternative routes when selecting the appropriate starting materials and synthetic strategy.
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A Senior Application Scientist's Guide to the Friedel-Crafts Acylation of Toluene with Succinic Anhydride
This document provides an in-depth technical examination of the Friedel-Crafts acylation between toluene and succinic anhydride, a cornerstone reaction in organic synthesis for producing 4-(4-methylphenyl)-4-oxobutanoic acid.[1][2] This guide moves beyond a simple recitation of steps to explore the underlying principles, mechanistic intricacies, and practical considerations essential for researchers and drug development professionals.
Foundational Principles: An Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a process that involves attaching a substituent to an aromatic ring.[3][4] In this specific transformation, an acyl group from succinic anhydride is introduced onto the toluene ring, a reaction facilitated by a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]
The success and selectivity of this reaction are governed by the interplay between three key components:
-
The Nucleophile (Aromatic Ring): Toluene is an activated aromatic system. The methyl group (-CH₃) is an electron-donating group, which enriches the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activating nature directs incoming electrophiles to the ortho and para positions. However, due to steric hindrance from the methyl group, the acylation occurs predominantly at the less hindered para position.[6]
-
The Acylating Agent: Succinic anhydride serves as the source of the acyl group. While acid chlorides are common acylating agents, anhydrides are also effective and are frequently used in both laboratory and industrial settings.
-
The Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the indispensable activator. Its role is to react with the succinic anhydride to generate a highly reactive electrophile, the acylium ion, which is capable of being attacked by the activated toluene ring.[3][7] A critical aspect of this reaction is the requirement for a stoichiometric amount or more of the AlCl₃. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4][8] This complex is only broken during the final aqueous workup.[4]
The Stepwise Reaction Mechanism
The reaction proceeds through a well-defined, multi-step mechanism involving the generation of an electrophile, its attack by the aromatic ring, and subsequent restoration of aromaticity.
The reaction is initiated by the interaction between the Lewis acid (AlCl₃) and a carbonyl oxygen of the succinic anhydride. This coordination polarizes the anhydride, weakening one of the acyl C-O bonds and leading to its cleavage. This process generates a resonance-stabilized acylium ion, the key electrophilic species that drives the substitution.[3][7][9]
To restore the highly stable aromatic system, a weak base (AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bonded to the new acyl group. The electrons from the C-H bond return to the ring, re-establishing aromaticity. The resulting keto-acid product, being a Lewis base, immediately forms a stable complex with an AlCl₃ molecule. [4][8]
The final step is the hydrolysis of the aluminum complex. The reaction mixture is quenched with cold, dilute acid (e.g., HCl). This destroys the complex, protonates the carboxylate, and liberates the final product, 4-(4-methylphenyl)-4-oxobutanoic acid, which typically precipitates from the aqueous solution. [5][10][11]
Experimental Protocol and Workflow
The following protocol outlines a standard laboratory procedure for this synthesis. Adherence to anhydrous conditions is paramount due to the moisture sensitivity of aluminum chloride. [10][12]
| Reagent | Molar Eq. | Purpose |
| Toluene | 1.0 - 1.1 | Aromatic Substrate |
| Succinic Anhydride | 1.0 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 2.2 - 3.0 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| Hydrochloric Acid (conc.) | - | Workup Reagent |
| Water / Ice | - | Workup / Quenching |
-
Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture. All glassware must be thoroughly dried.
-
Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Acylating Agent Addition: Dissolve the succinic anhydride in anhydrous dichloromethane in a separate flask. Transfer this solution to the dropping funnel.
-
Electrophile Formation: Cool the AlCl₃ suspension in an ice bath. Add the succinic anhydride solution dropwise to the stirred suspension. This reaction is exothermic; maintain a low temperature to control the reaction rate. [5]5. Toluene Addition: After the initial exotherm subsides, add toluene dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may be heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC). [5]7. Quenching and Workup: Carefully and slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. [10][13]This process is highly exothermic and liberates HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. [14]9. Product Isolation: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product as its sodium salt. [5][14]10. Precipitation: Separate the aqueous bicarbonate layer and acidify it with concentrated HCl until the product, 4-(4-methylphenyl)-4-oxobutanoic acid, precipitates as a solid. [5]11. Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to remove any ortho-isomer or unreacted starting materials. [5]
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A Guide to the Synthesis and Basic Characterization of 3-(m-toluoyl)propionic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and fundamental characterization of 3-(m-toluoyl)propionic acid (also known as 4-(3-methylphenyl)-4-oxobutanoic acid). This molecule is a keto-carboxylic acid and a structural isomer of the more common 3-(p-toluoyl)propionic acid. Due to the directing effects of the methyl group in its common precursors, the meta-isomer is not the primary product of standard synthesis routes and is less frequently documented. This guide addresses this gap by presenting a viable synthetic strategy and detailing the expected analytical results from core characterization techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and predictive data herein are designed to empower researchers to synthesize, identify, and validate this compound with a high degree of confidence, establishing a self-validating workflow from synthesis to final structural confirmation.
Introduction and Strategic Considerations
3-(m-toluoyl)propionic acid is an organic compound featuring a toluoyl group linked to a propionic acid moiety. Its structure contains both a ketone and a carboxylic acid, making it a valuable bifunctional building block for more complex molecular architectures.
Nomenclature and Structure:
-
Systematic IUPAC Name: 4-(3-methylphenyl)-4-oxobutanoic acid
-
Common Name: 3-(m-toluoyl)propionic acid
-
Molecular Formula: C₁₁H₁₂O₃
-
Molecular Weight: 192.21 g/mol
-
Chemical Structure:
(Self-generated image for illustrative purposes)
The Isomer Challenge: Meta vs. Para
A critical point of consideration is the regiochemistry. The standard synthesis for toluoylpropionic acids is the Friedel-Crafts acylation of toluene with succinic anhydride.[1] However, the methyl group of toluene is an ortho-, para- directing activator in electrophilic aromatic substitution. Consequently, this reaction overwhelmingly yields the para-isomer, 3-(p-toluoyl)propionic acid (CAS 4619-20-9), with a minor amount of the ortho-isomer.[2] The desired meta-isomer is not a significant product of this pathway.
This guide, therefore, focuses on the specific challenges and methodologies required to obtain and characterize the meta-isomer, a task requiring a more nuanced synthetic approach than its more common counterpart.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₂O₃ | Calculation |
| Molecular Weight | 192.21 g/mol | Calculation |
| CAS Number | Not readily available | Database Search |
| Appearance (Predicted) | White to off-white solid | Analog Comparison |
| Melting Point (Predicted) | 100-120 °C | Analog Comparison |
| Solubility (Predicted) | Soluble in polar organic solvents (e.g., Acetone, Ethanol, DMSO), sparingly soluble in water | Chemical Principles |
Synthesis Pathway and Experimental Protocol
To circumvent the regiochemical limitations of toluene acylation, a logical synthetic strategy is to perform a Friedel-Crafts acylation on an aromatic precursor that directs the incoming acyl group to the desired position relative to the methyl group. The most direct approach is the acylation of m-xylene with succinic anhydride, followed by selective oxidation of one of the methyl groups to a carboxylic acid. An alternative, more direct route involves the Friedel-Crafts acylation of m-toluonitrile or methyl m-toluate , followed by hydrolysis of the nitrile or ester.
Below is a proposed protocol based on the Friedel-Crafts acylation of m-xylene.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 3-(m-toluoyl)propionic acid.
Detailed Synthesis Protocol (Example)
Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. All steps must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Anhydrous conditions are critical for the success of the Friedel-Crafts reaction.
Step 1: Friedel-Crafts Acylation of m-Xylene
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Acylium Ion Formation: In the dropping funnel, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension. The addition is exothermic; maintain the temperature using a cool water bath if necessary.
-
Acylation: After the initial addition is complete, add m-xylene (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C) and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid (HCl) to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude intermediate product, 3-(2,4-dimethylbenzoyl)propionic acid.
Step 2: Selective Oxidation
-
This step is conceptually more complex as it requires selective oxidation of the methyl group para to the activating keto group over the one that is ortho. This can often be achieved with controlled conditions using potassium permanganate (KMnO₄).
-
Dissolution: Dissolve the crude intermediate from Step 1 in a mixture of water and a co-solvent like pyridine or t-butanol, containing a base (e.g., NaOH or KOH).
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄, approx. 2-3 equivalents) to the heated (e.g., 80-90 °C) and vigorously stirred solution. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint pink color persists.
-
Quenching: After the reaction is complete, cool the mixture and quench any excess KMnO₄ by adding a small amount of sodium bisulfite or ethanol.
-
Isolation: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Acidification: Cool the clear filtrate in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).
-
Final Product: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude 3-(m-toluoyl)propionic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Core Analytical Characterization (Predicted Profile)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination, especially for distinguishing between isomers.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
-
Aromatic Region (δ 7.2-7.8 ppm): The 1,3-disubstituted aromatic ring will produce a complex pattern. We expect four distinct proton signals.
-
A singlet-like signal near δ 7.7 ppm (proton between the two substituents).
-
Two doublet-like signals and one triplet-like signal corresponding to the other three aromatic protons.
-
-
Aliphatic Chain (δ 2.8-3.4 ppm): Two distinct triplets, each integrating to 2H.
-
The triplet adjacent to the ketone (CH₂ -C=O) will be further downfield (approx. δ 3.2-3.4 ppm).
-
The triplet adjacent to the carboxylic acid (CH₂ -COOH) will be slightly upfield (approx. δ 2.8-3.0 ppm).
-
-
Methyl Group (δ ~2.4 ppm): A sharp singlet integrating to 3H.
-
Carboxylic Acid (δ 10-12 ppm): A very broad singlet, which may not always be observed depending on solvent and concentration.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Broad Singlet | 1H | -COOH |
| ~7.75 | Singlet (or narrow triplet) | 1H | Ar-H (C2) |
| ~7.65 | Doublet | 1H | Ar-H (C6) |
| ~7.40 | Triplet | 1H | Ar-H (C5) |
| ~7.35 | Doublet | 1H | Ar-H (C4) |
| ~3.30 | Triplet | 2H | -C(=O)-CH₂ -CH₂- |
| ~2.85 | Triplet | 2H | -CH₂-CH₂ -COOH |
| ~2.42 | Singlet | 3H | Ar-CH₃ |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
We expect 11 distinct carbon signals.
-
Carbonyls: Two signals in the downfield region: Ketone C=O (~198 ppm) and Carboxylic Acid C=O (~178 ppm).
-
Aromatic: Six signals between ~125-140 ppm. The substituted carbons (C1 and C3) will be distinct from the four CH carbons.
-
Aliphatic: Two signals for the methylene carbons (~28 ppm and ~33 ppm).
-
Methyl: One signal for the methyl carbon (~21 ppm).
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh ~10-20 mg of the purified, dry sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz is recommended for resolving aromatic coupling).
-
Analysis: Process the data and compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1710 | Strong | C=O stretch | Carboxylic Acid Dimer |
| ~1685 | Strong | C=O stretch (Aryl Ketone) | Ketone |
| 2850-3000 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| 700-900 | Strong | C-H bend (out-of-plane) | Meta-disubstitution |
Protocol for IR Analysis (ATR Method):
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans.
-
Analysis: Identify the characteristic peaks and compare them to the predicted values to confirm the presence of the ketone and carboxylic acid functional groups.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation information that acts as a structural fingerprint.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺•): A peak at m/z = 192, corresponding to the molecular weight of C₁₁H₁₂O₃.
-
Key Fragments:
-
m/z = 119: [CH₃-C₆H₄-CO]⁺. This is the characteristic m-toluoyl cation, a very common and stable fragment.
-
m/z = 91: [C₇H₇]⁺. The tropylium ion, resulting from rearrangement of the toluoyl fragment.
-
m/z = 175: [M - OH]⁺. Loss of a hydroxyl radical from the carboxylic acid.
-
m/z = 147: [M - COOH]⁺. Loss of the carboxyl radical.
-
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or DCM.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities.
-
Ionization: The sample will be ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass spectrum. The retention time from the GC provides a purity check, while the mass spectrum should show the parent ion and predicted fragmentation pattern.
Integrated Characterization Workflow
The true power of this characterization battery lies in integrating the data from each technique. No single method is sufficient, but together they form a self-validating system.
Caption: Integrated workflow for the validation of 3-(m-toluoyl)propionic acid.
This workflow demonstrates the logic:
-
Synthesis: A pure compound is obtained.
-
Parallel Analysis: The sample is analyzed by MS, IR, and NMR.
-
Data Triangulation:
-
MS confirms the correct molecular formula (C₁₁H₁₂O₃).
-
IR confirms the presence of the required functional groups (ketone, carboxylic acid).
-
NMR confirms the specific arrangement of atoms and, most importantly, the meta-substitution pattern, ruling out the ortho and para isomers.
-
When the experimental data aligns with the predicted profiles from all three techniques, the structure and purity of 3-(m-toluoyl)propionic acid are confirmed with high scientific confidence.
References
-
PubChem. 3-(p-Tolyl)propionic Acid. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. Available at: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. The H-1 NMR spectrum of Propanoic acid. Available at: [Link]
-
NIST WebBook. Propanoic acid. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Methylphenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
4-(3-Methylphenyl)-4-oxobutyric acid, a substituted ketoacid, represents a class of organic molecules with significant potential as a versatile building block in synthetic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a foundational understanding for its application in research and development. While this specific isomer is less documented than its para-substituted counterpart, this guide consolidates the available data and provides expert insights into its characterization and handling.
Core Compound Identification and Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.
| Identifier | Value |
| IUPAC Name | 4-(3-methylphenyl)-4-oxobutanoic acid |
| CAS Number | 59618-44-9[][2] |
| Molecular Formula | C₁₁H₁₂O₃[] |
| Molecular Weight | 192.21 g/mol [] |
| Appearance | Solid[2] |
Structural Representation
Caption: 2D structure of this compound.
Physicochemical Characterization: A Deeper Dive
The physicochemical properties of a compound dictate its behavior in various systems, from reaction kinetics to biological absorption. This section details the key parameters for this compound and the experimental rationale for their determination.
Melting Point
The melting point is a critical indicator of a compound's purity. For this compound, the experimentally determined melting point is in the range of 100-104°C . It is important to distinguish this from its isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, which has a significantly higher melting point of 127-130°C[3]. This difference is attributable to the variation in crystal lattice packing due to the different substitution patterns on the phenyl ring.
Boiling Point
Solubility Profile
Understanding a compound's solubility is paramount for designing reaction conditions, purification protocols, and formulation strategies. This compound is generally described as insoluble in water [4][5]. This is expected given the significant nonpolar character of the methylphenyl group and the carbon chain, which outweighs the polarity of the carboxylic acid and ketone groups.
The carboxylic acid functionality, however, allows for its dissolution in basic aqueous solutions through deprotonation to form a more soluble carboxylate salt. This property is fundamental to its extraction and purification from non-polar organic solvents.
Experimental Rationale for Solubility Determination:
A standard approach to qualitatively assess the solubility of an organic acid involves a series of tests in different solvents. This allows for the classification of the compound based on its functional groups.
Caption: Workflow for the qualitative solubility analysis of an organic acid.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. A predicted pKa value for this compound is approximately 4.56 ± 0.17 . This value is typical for a carboxylic acid and indicates that it will be predominantly in its protonated form in acidic to neutral solutions and in its deprotonated (carboxylate) form in basic solutions.
Experimental Rationale for pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids. The principle behind this technique is the monitoring of pH changes in a solution of the acid upon the incremental addition of a strong base. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.
Spectroscopic Profile: Elucidating the Molecular Structure
Note: The following spectral data is for 4-(4-Methylphenyl)-4-oxobutanoic acid (CAS 4619-20-9) and is provided as a reference. The spectral characteristics of the 3-methylphenyl isomer are expected to be similar, with minor shifts in the aromatic region of the NMR spectra and subtle differences in the fingerprint region of the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the butyric acid chain. The splitting patterns and chemical shifts of the aromatic protons would be characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 11 unique carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would appear at the downfield end of the spectrum.
| ¹H NMR Data for 4-(4-Methylphenyl)-4-oxobutanoic acid | ¹³C NMR Data for 4-(4-Methylphenyl)-4-oxobutanoic acid |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~12.0 (s, 1H, -COOH) | ~200 (C=O, ketone) |
| ~7.9 (d, 2H, Ar-H) | ~178 (C=O, acid) |
| ~7.3 (d, 2H, Ar-H) | ~144 (Ar-C) |
| ~3.2 (t, 2H, -CH₂-) | ~134 (Ar-C) |
| ~2.8 (t, 2H, -CH₂-) | ~129 (Ar-C) |
| ~2.4 (s, 3H, -CH₃) | ~128 (Ar-C) |
| ~33 (-CH₂-) | |
| ~28 (-CH₂-) | |
| ~21 (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the ketone, around 1680-1700 cm⁻¹.
-
C-H stretches from the aromatic ring and the alkyl chain.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (192.21 g/mol ). The fragmentation pattern would likely involve cleavage at the carbonyl groups, leading to characteristic fragment ions. For the para-isomer, major fragments are observed at m/z 119 and 91[6].
Synthesis and Chemical Reactivity
The most common and industrially relevant method for the synthesis of aryl-oxo-butyric acids is the Friedel-Crafts acylation .
Friedel-Crafts Acylation
This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. For the synthesis of this compound, m-xylene would be reacted with succinic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl₃)[4][5][7].
Sources
- 2. 4-(3-methylphenyl)-4-oxobutanoic acid | 59618-44-9 [sigmaaldrich.com]
- 3. This compound | 59618-44-9 [m.chemicalbook.com]
- 4. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 4-(Aryl)-4-oxobutyric Acids: A Literature Review and Practical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis of 4-(Aryl)-4-oxobutyric acids, with a specific focus on the isomeric 4-(3-Methylphenyl)-4-oxobutyric acid. These keto-acids are valuable intermediates in the synthesis of more complex molecules, including pharmaceutical precursors. The cornerstone of their synthesis is the Friedel-Crafts acylation, a robust and widely studied method for forming carbon-carbon bonds with aromatic systems. This document delves into the reaction mechanism, provides detailed experimental protocols based on the well-documented synthesis of the para-isomer (4-(4-Methylphenyl)-4-oxobutanoic acid), and critically examines the synthetic strategies required to achieve the less common meta-isomer. We will explore the fundamental principles of electrophilic aromatic substitution that govern the reaction's outcome, discuss common challenges, and outline potential downstream transformations.
The Friedel-Crafts Acylation: A Foundational Approach
The most prevalent method for synthesizing 4-(aryl)-4-oxobutyric acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the anhydride electrophile.[2][3]
The Underlying Mechanism: An In-depth Look
The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing the synthesis.
-
Activation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, leading to cleavage and the formation of a highly reactive acylium ion. This resonance-stabilized cation is the key electrophile in the reaction.[4]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring (in this case, toluene) attacks the electrophilic carbon of the acylium ion. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[4] The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new substituent.[4] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst in principle. However, the catalyst complexes with the carbonyl oxygen of the ketone product, necessitating the use of stoichiometric amounts of AlCl₃.[5][6]
-
Aqueous Workup: The final step involves hydrolysis of the aluminum chloride complex with water and acid to liberate the final keto-acid product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of m-Xylene
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] This reaction, a type of electrophilic aromatic substitution (EAS), involves the introduction of an acyl group onto an aromatic ring.[3][4] The resulting ketones are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[5]
This document provides a detailed experimental protocol for the acylation of m-xylene using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to synthesize 2',4'-dimethylacetophenone.[5] We will delve into the underlying reaction mechanism, provide a step-by-step procedure with causality-driven explanations, outline critical safety precautions, and offer insights into troubleshooting and optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated methodology.
Reaction Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][6] The reaction's success hinges on the generation of a potent electrophile, the acylium ion, which is strong enough to overcome the aromatic stability of the m-xylene ring.
The mechanism unfolds in three key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with acetyl chloride to form a highly reactive, resonance-stabilized acylium ion.[2][4][6] This step is crucial as it generates the active electrophile.
-
Electrophilic Attack: The electron-rich π system of the m-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The two methyl groups on m-xylene are activating, ortho-, para-directing groups. Acylation occurs primarily at the 4-position, which is para to one methyl group and ortho to the other, as this position is sterically more accessible than the 2-position.
-
Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex.[2] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 2',4'-dimethylacetophenone.
It is important to note that the ketone product can form a complex with the AlCl₃ catalyst.[2] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion.[2]
Caption: Reaction mechanism for the Friedel-Crafts acylation of m-xylene.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2',4'-dimethylacetophenone on a laboratory scale. Anhydrous conditions are critical for success, as the aluminum chloride catalyst is highly sensitive to moisture.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.3 g | 0.055 | 1.1 | Highly hygroscopic; handle quickly. |
| m-Xylene | C₈H₁₀ | 106.17 | 5.3 g (6.1 mL) | 0.050 | 1.0 | Reagent grade, anhydrous. |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.3 g (3.9 mL) | 0.055 | 1.1 | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | - | Anhydrous solvent. |
| Concentrated HCl | HCl | 36.46 | ~15 mL | - | - | For work-up. |
| Saturated NaHCO₃ solution | NaHCO₃ | - | ~40 mL | - | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | For drying. |
| Crushed Ice | H₂O | - | ~50 g | - | - | For work-up. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2,4-dimethylacetophenone.
-
Reaction Setup: Assemble a clean, dry 100-mL round-bottomed flask equipped with a magnetic stir bar and a dropping funnel.[1] The apparatus should be under a nitrogen or argon atmosphere, with a drying tube fitted to the top of the condenser to prevent moisture ingress. All glassware must be scrupulously dried in an oven beforehand.[4]
-
Reagent Charging: In a fume hood, charge the round-bottomed flask with anhydrous aluminum chloride (0.055 mol) and 15 mL of anhydrous dichloromethane.[4] Cool the resulting suspension to 0°C in an ice/water bath with stirring.
-
Acetyl Chloride Addition: Prepare a solution of acetyl chloride (0.055 mol) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.[4] The reaction between AlCl₃ and acetyl chloride is exothermic; a slow addition rate is necessary to control the temperature and prevent excessive boiling.[4]
-
m-Xylene Addition: Following the complete addition of acetyl chloride, prepare a solution of m-xylene (0.050 mol) in 10 mL of anhydrous dichloromethane and add it to the same dropping funnel. Add the m-xylene solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: Once the m-xylene addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for an additional 15-30 minutes.[4] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: In a separate beaker, prepare a mixture of approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid.[4] Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This highly exothermic step decomposes the aluminum chloride-ketone complex and should be performed in a fume hood.
-
Extraction: Transfer the entire mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL portion of dichloromethane to recover any residual product.[4]
-
Washing: Combine the organic layers. Wash the combined extracts sequentially with two portions of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[4][8]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate.[4] Filter off the drying agent by gravity filtration and remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude 2',4'-dimethylacetophenone can be purified by vacuum distillation.[9] The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.
Safety Precautions
Strict adherence to safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas.[1] It can cause severe burns upon contact with skin, as it reacts with moisture to liberate HCl.[4] Handle with extreme care in a dry environment.
-
Acetyl Chloride: A corrosive lachrymator (tear gas agent).[4][7] It is also moisture-sensitive and reacts with water to produce hydrochloric acid.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.[1][7] Avoid inhalation of vapors and skin contact.
-
m-Xylene: Flammable liquid and vapor. Causes skin and eye irritation.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes.[1] Handle with care.
Troubleshooting and Optimization
While the Friedel-Crafts acylation is generally reliable, certain issues can arise. A systematic approach can help resolve them.
-
Problem: Low or No Product Yield
-
Cause - Catalyst Inactivity: The most common reason for failure is the deactivation of the AlCl₃ catalyst by moisture.[7]
-
Solution: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents and freshly opened containers of aluminum chloride.[7]
-
Cause - Sub-optimal Temperature: The reaction is exothermic. If the temperature rises too high, side reactions can occur.
-
Solution: Maintain the reaction temperature at 0°C during the addition phases. For less reactive substrates, gentle warming may be required after addition, but this should be optimized carefully.[7]
-
-
Problem: Formation of Isomeric Byproducts
-
Cause - Xylene Isomerization: Although more prevalent in Friedel-Crafts alkylation, strong Lewis acids can sometimes catalyze the isomerization of the xylene starting material (e.g., m-xylene to o- or p-xylene), leading to a mixture of acylated products.[10]
-
Solution: Control the reaction temperature carefully; lower temperatures generally suppress isomerization.[10] Use the minimum effective amount of the Lewis acid catalyst, as excess catalyst can promote this side reaction.[10]
-
-
Problem: No Diacylation Observed
-
Insight: Unlike Friedel-Crafts alkylation, which is prone to poly-alkylation, acylation is generally self-limiting.[11] The acyl group introduced onto the ring is electron-withdrawing, which deactivates the aromatic ring toward further electrophilic attack.[1] Therefore, diacylated products are typically not a significant concern under standard conditions.
-
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. [Link]
-
Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(70), 36951-36958. [Link]
-
An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Publishing. [Link]
-
An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. CiteSeerX. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
F C alkylation of m xylene (Pre-lab lecture). YouTube. [Link]
-
(PDF) Friedel-Crafts Acylation. ResearchGate. [Link]
-
Friedel-Crafts Alkylation. Beyond Benign. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
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Purification of 4-(3-Methylphenyl)-4-oxobutyric Acid by Recrystallization: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity
4-(3-Methylphenyl)-4-oxobutyric acid is a valuable keto-acid intermediate in organic synthesis, often serving as a precursor for more complex molecular architectures in pharmaceutical and materials science research. Its synthesis, commonly achieved via Friedel-Crafts acylation, can introduce a variety of impurities, including regioisomers, unreacted starting materials, and colored byproducts.[1][2][3] The presence of these contaminants can compromise the yield, selectivity, and safety profile of subsequent synthetic steps. Therefore, a robust and efficient purification method is not merely beneficial—it is critical for ensuring the integrity and reproducibility of the research and development process.
Recrystallization stands as a powerful, fundamental, and cost-effective technique for the purification of solid organic compounds.[4][5][6] This application note provides a comprehensive, field-proven protocol for the purification of this compound, moving beyond a simple list of steps to explain the underlying scientific principles and rationale that empower researchers to adapt and troubleshoot the process effectively.
Part 1: The Science of Recrystallization
Core Principles: Leveraging Solubility Dynamics
The efficacy of recrystallization is rooted in the differential solubility of a compound in a given solvent at varying temperatures.[7][8] The ideal scenario, which this protocol aims to achieve, is one where the target compound, this compound, exhibits high solubility in a hot solvent but is sparingly soluble or insoluble in the same solvent when cold.[4][9]
The process unfolds in a sequence of physical transformations:
-
Dissolution: The impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Supersaturation & Nucleation: As the solution is allowed to cool, the solubility of the target compound decreases, leading to a state of supersaturation. This thermodynamically unstable state initiates nucleation, the formation of initial small crystal seeds.
-
Crystal Growth: Solute molecules preferentially deposit onto the growing seed crystals, forming a well-ordered, three-dimensional lattice. The geometric specificity of the crystal lattice inherently excludes impurity molecules that do not fit, leaving them behind in the solution (the "mother liquor").[4][10]
-
Isolation: The pure crystals are then physically separated from the impurity-laden mother liquor by filtration.[4][11]
The Critical Role of Solvent Selection
The success of any recrystallization protocol hinges on the selection of an appropriate solvent.[7][12] An ideal solvent should meet several criteria:
-
It must not react chemically with the compound being purified.[8][9]
-
It should display a steep solubility curve for the target compound (low solubility at low temperatures, high solubility at high temperatures).[7]
-
Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]
-
The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9]
For this compound, the molecular structure—containing a polar carboxylic acid and ketone functional group, alongside a non-polar tolyl group—suggests that a solvent of intermediate polarity or a mixed-solvent system would be most effective. Based on data for the isomeric 4-(4-methylphenyl)-4-oxobutanoic acid, which is soluble in ethanol and esters, a mixture of ethanol and water is a logical and empirically validated starting point.[13][14] This system allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.
Part 2: Pre-Protocol Considerations
Characterization of Crude Material
Before commencing the purification, a preliminary analysis of the crude product is essential.
-
Appearance: Crude this compound is often an off-white, tan, or yellowish solid.
-
Melting Point: The reported melting point of the pure compound is 100-104°C.[15] A crude sample will typically exhibit a depressed and broad melting point range, which serves as a benchmark for assessing the success of the purification.
Potential Impurities from Synthesis
Understanding the potential impurities guides the purification strategy. For a typical Friedel-Crafts synthesis, these may include:
-
Unreacted Starting Materials: Such as succinic anhydride.
-
Regioisomers: Formation of the ortho or para isomers.
-
Polysubstituted Products: Where the aromatic ring is acylated more than once.
-
Catalyst Residues: Hydrolyzed aluminum chloride or other Lewis acid remnants.
Safety and Handling
Adherence to laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations, especially those involving heating flammable solvents, must be conducted inside a certified chemical fume hood.[16]
-
Compound Hazards: The isomeric 4-(4-Methylphenyl)-4-oxobutyric acid is classified as an irritant to the skin, eyes, and respiratory system.[14][17] It is prudent to handle the meta isomer with the same precautions.
-
Solvent Hazards: Common recrystallization solvents like ethanol, methanol, and ethyl acetate are flammable.[6] Use a steam bath, heating mantle, or explosion-proof hot plate for heating. Avoid open flames.[6][18]
Part 3: Detailed Recrystallization Protocol
This protocol details the use of an ethanol/water mixed-solvent system, which has proven effective for this class of compounds.
Step 1: Preliminary Solvent Test (Small Scale)
-
Rationale: To confirm the suitability of the ethanol/water system and estimate the approximate ratio.
-
Procedure:
-
Place ~50 mg of the crude solid into a small test tube.
-
Add ethanol dropwise at room temperature, agitating after each addition. The compound should be readily soluble.
-
To this solution, add water dropwise until a persistent cloudiness (precipitation) appears.
-
Gently warm the test tube. The solution should become clear again.
-
Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates this is a viable solvent system.
-
Step 2: Dissolution of the Crude Solid
-
Rationale: To dissolve the target compound and soluble impurities in the minimum necessary volume of hot solvent to ensure the solution is saturated upon cooling.[4][6]
-
Procedure:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Add the "good" solvent (ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough ethanol to create a mobile slurry.
-
Bring the mixture to a gentle boil. Continue adding hot ethanol portion-wise until the solid completely dissolves. Crucially, avoid adding a large excess of solvent.
-
Once dissolved, add the "poor" solvent (hot water) dropwise until the first sign of persistent turbidity is observed.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear and homogenous.
-
Step 3: Hot Filtration (Conditional)
-
Rationale: To remove any insoluble impurities (e.g., dust, catalyst residues) that remain in the hot solution. If the solution is perfectly clear, this step can be omitted.
-
Procedure:
-
Place a stemless or short-stemmed funnel fitted with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot, clear solution through the filter paper. The pre-heating of the apparatus prevents premature crystallization in the funnel.
-
Step 4: Crystallization via Slow Cooling
-
Rationale: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Procedure:
-
Cover the mouth of the Erlenmeyer flask with a watch glass or loosely inserted cork to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the purified compound by further decreasing its solubility.[4][11]
-
Step 5: Isolation by Vacuum Filtration
-
Rationale: To efficiently separate the solid purified crystals from the liquid mother liquor.
-
Procedure:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water solvent mixture and apply vacuum to ensure the paper is sealed against the funnel.
-
With the vacuum on, swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.
-
Use a small amount of the cold mother liquor to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
Step 6: Washing the Crystals
-
Rationale: To remove any residual mother liquor adhering to the crystal surfaces. The wash solvent must be ice-cold to avoid dissolving a significant amount of the product.
-
Procedure:
-
With the vacuum disconnected, add a small portion of ice-cold ethanol/water over the crystals.
-
Gently stir the crystals with a spatula to ensure all are washed.
-
Reconnect the vacuum and pull the wash solvent through the filter cake until the crystals are as dry as possible. Repeat this wash step one more time if necessary.
-
Step 7: Drying the Purified Product
-
Rationale: To remove all traces of the recrystallization solvent.
-
Procedure:
-
Carefully remove the filter paper and the crystal cake from the funnel and place them on a pre-weighed watch glass.
-
Break up the crystal cake to increase the surface area for drying.
-
Allow the crystals to air-dry in a well-ventilated area (or in a desiccator) until a constant weight is achieved. For faster drying, a vacuum oven set to a low temperature (e.g., 40-50°C) can be used.
-
Step 8: Purity and Yield Assessment
-
Yield Calculation: Weigh the final, dried product and calculate the percent recovery.
-
Melting Point Analysis: Determine the melting point of the purified crystals. A sharp melting point within the expected range of 100-104°C indicates high purity.
Part 4: Data Summary & Workflow Visualization
Quantitative Data Summary
| Parameter | Value / Description | Reference |
| Compound Name | This compound | [15][] |
| CAS Number | 59618-44-9 | [15] |
| Molecular Formula | C₁₁H₁₂O₃ | [] |
| Molecular Weight | 192.21 g/mol | [15][] |
| Appearance (Pure) | White to off-white crystalline solid | (Typical) |
| Melting Point (Pure) | 100-104°C | [15] |
| Recrystallization Solvent | Ethanol / Water | (Empirically Determined) |
| Typical Recovery | 75-90% (Highly dependent on crude purity) | (Expected Range) |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Part 5: Troubleshooting Common Issues
| Observation / Problem | Potential Cause(s) & Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | 1. Solution is too concentrated or cooling too rapidly: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. 2. Melting point of the solid is below the boiling point of the solvent: Change to a lower-boiling point solvent or solvent system. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated. Boil off some of the solvent under a gentle stream of nitrogen or air in the fume hood and attempt to cool again. 2. Supersaturation is too stable: Try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites.[11] Alternatively, add a "seed crystal" of the pure compound. |
| Low Recovery / Yield | 1. Too much solvent was used: The compound remained dissolved in the mother liquor. Concentrate the mother liquor and cool it to obtain a "second crop" of crystals (which may be less pure).[6] 2. Washing with warm solvent: Ensure the wash solvent is ice-cold to minimize product loss. 3. Premature crystallization during hot filtration: Ensure the filtration apparatus is adequately pre-heated. |
| Product is Still Colored | 1. Colored impurities are co-crystallizing: The chosen solvent system may not be optimal for rejecting the specific impurity. 2. Adsorbed impurities: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the target compound. |
References
-
Crystallization - Organic Chemistry at CU Boulder . University of Colorado Boulder, Department of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry: Education. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection . University of Missouri–St. Louis, Science Learning Center. [Link]
-
Are there any general rules for choosing solvents for recrystallization? . Chemistry Stack Exchange. [Link]
-
4-(4-METHYLPHENYL)-4-OXOBUTYRIC ACID . ChemBK. [Link]
-
SOP: CRYSTALLIZATION . DDU Gorakhpur University. [Link]
-
Crystallization: Definition, Principle, Demonstration & Application . Aakash Chemistry. [Link]
-
3: Crystallization . Chemistry LibreTexts. [Link]
-
Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid . PrepChem.com. [Link]
-
4-(4-methylphenyl)-4-oxobutanoic acid . ChemBK. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 . PubChem. [Link]
-
Chemistry Crystallization . Sathee Jee. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid . Wikipedia. [Link]
-
Ch12: Friedel-Crafts limitations . University of Calgary. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina . YouTube. [Link]
-
4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid . PubChem. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction . Wikipedia. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) . Study Mind. [Link]
-
Chemical/Laboratory Techniques: Recrystallization . YouTube. [Link]
-
Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid . HandWiki. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
This compound (C11H12O3) . PubChemLite. [Link]
-
Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones . ACS Combinatorial Science. [Link]
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Application Note: Comprehensive Structural Elucidation of 4-(3-Methylphenyl)-4-oxobutyric Acid using NMR and Mass Spectrometry
Abstract: This document provides a detailed guide to the analytical characterization of 4-(3-Methylphenyl)-4-oxobutyric acid, a keto-acid of interest in synthetic chemistry and drug development. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), coupled with an in-depth analysis of the expected spectral data. The methodologies are designed to ensure structural confirmation, purity assessment, and a deeper understanding of the molecule's chemical properties, providing researchers with a robust framework for their analytical workflows.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule incorporating both a ketone and a carboxylic acid. This structural motif makes it a valuable intermediate in the synthesis of more complex molecular architectures. Its synthesis is often achieved via a Friedel-Crafts acylation of toluene with succinic anhydride[1][2]. Accurate structural verification and purity assessment are critical checkpoints in its synthesis and subsequent use. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight and offers structural clues through fragmentation analysis. This guide explains the causality behind experimental choices and provides self-validating protocols for unambiguous characterization.
Overall Analytical Workflow
The comprehensive analysis of this compound follows a structured workflow, beginning with precise sample preparation tailored to each analytical technique and culminating in data integration for complete structural confirmation.
Caption: Overall workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the cornerstone of small molecule structure elucidation. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom within the molecule.
Experimental Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter in a suitable deuterated solvent.[3][4]
Materials:
-
This compound (Sample)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube (clean, dry, and unscratched)
-
Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5] While larger amounts can be used for ¹³C NMR, overly concentrated samples can lead to broadened lineshapes in the ¹H spectrum and difficulty in shimming.[3][6]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles. If solids remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[4][6]
-
Transfer: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette to a minimum height of 4-5 cm. This ensures the sample volume is correctly positioned within the instrument's detection coil.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels or tape on the tube itself, as this can interfere with the spinning and shimming process in the spectrometer.[4][7]
Experimental Protocol: Data Acquisition
Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) experiments are typically sufficient for structural confirmation.
Instrument Parameters (¹H NMR):
-
Pulse Width: Calibrated 90° or a 45° pulse. A 45° pulse with a 4-second acquisition time is a good compromise for routine semi-quantitative spectra.[8]
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans, depending on sample concentration.
-
Temperature: 298 K.
Instrument Parameters (¹³C NMR):
-
Pulse Width: 30° pulse to avoid saturation of quaternary carbons.[8]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Decoupling: Inverse-gated decoupling can be used for more accurate integration if quantitation is needed.[9]
Data Interpretation and Spectral Analysis
The structure of this compound gives rise to a distinct pattern of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
Aromatic Protons (δ 7.9-7.3 ppm): The 3-methylphenyl group gives rise to four distinct signals in the aromatic region.[10] The protons ortho to the acyl group (H-2' and H-6') are expected to be the most deshielded due to the electron-withdrawing nature of the ketone.
-
Aliphatic Protons (δ 3.3-2.8 ppm): The two methylene groups form an A₂B₂ system, appearing as two distinct triplets. The methylene group adjacent to the ketone (C3-H₂) will be further downfield (approx. δ 3.27 ppm) than the one adjacent to the carboxylic acid (C2-H₂) (approx. δ 2.85 ppm).
-
Methyl Protons (δ 2.4 ppm): The methyl group on the aromatic ring (C7'-H₃) will appear as a sharp singlet.[10]
-
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at δ 10-12 ppm, which may exchange with trace water in the solvent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
Carbonyl Carbons (δ 200-170 ppm): Two signals are expected in the downfield region. The ketone carbonyl (C4) will be around δ 197 ppm, while the carboxylic acid carbonyl (C1) will be further upfield, around δ 178 ppm.[11][12]
-
Aromatic Carbons (δ 140-125 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon attached to the acyl group (C1') and the methyl-substituted carbon (C3') will be quaternary and show lower intensity.
-
Aliphatic Carbons (δ 35-20 ppm): The two methylene carbons will appear in the aliphatic region, with the carbon alpha to the ketone (C3) being more deshielded (approx. δ 33 ppm) than the one alpha to the carboxyl group (C2, approx. δ 28 ppm). The methyl carbon (C7') will be the most upfield signal at approximately δ 21 ppm.
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~11.5 | br s | 1H | - |
| C1 (-COOH) | - | - | - | ~178.5 |
| C2 (-CH₂-) | ~2.85 | t, J=6.5 Hz | 2H | ~28.1 |
| C3 (-CH₂-) | ~3.27 | t, J=6.5 Hz | 2H | ~33.2 |
| C4 (C=O) | - | - | - | ~197.4 |
| C1' | - | - | - | ~136.8 |
| C2' | ~7.78 | s | 1H | ~128.8 |
| C3' | - | - | - | ~138.9 |
| C4' | ~7.39 | t, J=7.6 Hz | 1H | ~134.8 |
| C5' | ~7.37 | d, J=7.6 Hz | 1H | ~126.9 |
| C6' | ~7.76 | d, J=7.6 Hz | 1H | ~128.9 |
| C7' (-CH₃) | ~2.43 | s | 3H | ~21.3 |
Note: Predicted values are based on standard chemical shift correlations and computational prediction tools.[13][14][15][16] Actual experimental values may vary slightly.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the analyte and structural information based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[17]
Experimental Protocol: ESI-MS Sample Preparation
Proper sample preparation for ESI-MS is crucial to avoid ion suppression and contamination of the instrument.[18]
Materials:
-
Stock solution of the sample (e.g., 1 mg/mL in methanol or acetonitrile).
-
HPLC-grade acetonitrile and water.
-
0.1% Formic acid solution in water (optional, for positive mode).
-
2 mL autosampler vials with septa caps.
Procedure:
-
Prepare Stock Solution: Dissolve a small amount of the sample in an ESI-compatible solvent like methanol or acetonitrile to make a stock solution of approximately 1 mg/mL.[19]
-
Dilution: Perform a serial dilution of the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL.
-
Acidification (for Positive Mode): To promote protonation and the formation of [M+H]⁺ ions, the final solution can be acidified with a small amount of 0.1% formic acid.[20]
-
Filtration: Ensure the final sample is free of particulates. If necessary, filter through a 0.22 µm syringe filter.
-
Transfer: Transfer the final diluted sample into a clean autosampler vial and cap securely.
Experimental Protocol: Data Acquisition
The analysis can be performed in either positive or negative ion mode. Negative mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Set according to instrument manufacturer's recommendations.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
Data Interpretation and Fragmentation Analysis
The molecular formula of this compound is C₁₁H₁₂O₃, with a monoisotopic mass of 192.0786 Da.
-
Molecular Ion: In negative ESI mode, the most prominent ion in the full scan spectrum will be the deprotonated molecule, [M-H]⁻, at m/z 191.0714 . In positive mode, the protonated molecule, [M+H]⁺, would be observed at m/z 193.0859 .
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 191 ion will reveal characteristic fragments. The fragmentation of aromatic ketones often proceeds via alpha-cleavage adjacent to the carbonyl group.[21][22]
Caption: Predicted major fragmentation pathways for [M-H]⁻ of the target molecule.
Table 2: Predicted MS/MS Fragments for this compound (Precursor Ion m/z 191)
| m/z (Negative Mode) | Proposed Fragment | Neutral Loss | Notes |
| 173.0608 | C₁₁H₉O₂⁻ | H₂O (18 Da) | Loss of water from the carboxyl group. |
| 147.0815 | C₁₀H₁₁O⁻ | CO₂ (44 Da) | Decarboxylation of the parent ion. |
| 119.0491 | C₈H₇O⁻ | C₂H₄O₂ (72 Da) | Cleavage of the butyric acid chain, yielding the 3-methylbenzoyl anion. |
| 91.0542 | C₇H₇⁻ | C₃H₄O₂ + CO (100 Da) | Formation of the tolyl anion after loss of CO from the m/z 119 fragment. |
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra deliver a detailed map of the molecular skeleton, confirming the connectivity and chemical environments of all atoms. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The protocols and interpretive guides presented herein offer a comprehensive and reliable framework for researchers in synthetic chemistry and drug development, ensuring the integrity of their materials and the validity of their subsequent research.
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Small molecule NMR sample preparation. (2023). Emory University. [Link]
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Li, Y., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]
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Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. [Link]
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Predict ¹H proton NMR spectra. (n.d.). NMRDB.org. [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland. [Link]
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Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). University of California, Berkeley. [Link]
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Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. (2017). The Journal of Organic Chemistry. [Link]
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Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. (2016). PubMed. [Link]
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Sample preparation for the ES/MS. (n.d.). University of Bristol. [Link]
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8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]
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Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). ResearchGate. [Link]
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NMR Prediction. (n.d.). ACD/Labs. [Link]
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¹³C NMR predictor. (n.d.). virtual Chemistry 3D. [Link]
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¹³C chemical shifts in medium ring and macrocyclic ketolactones. (n.d.). Canadian Journal of Chemistry. [Link]
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Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2012). PubMed. [Link]
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Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and... (n.d.). ResearchGate. [Link]
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¹³C NMR Chemical Shift Table. (n.d.). [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health. [Link]
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Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. (n.d.). UNIPI. [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Aryl Oxobutanoic Acids
Focus: Step-by-Step Synthesis of 4-(m-tolyl)-4-oxobutanoic acid and its Regioisomers
This document provides a comprehensive guide for the synthesis of 4-(m-tolyl)-4-oxobutanoic acid, a valuable keto-acid intermediate. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, address common challenges such as regioselectivity, and provide detailed, field-tested protocols. We will first explore the prevalent method for synthesizing the analogous and more direct product, 4-(p-tolyl)-4-oxobutanoic acid, via the Friedel-Crafts acylation, explaining the mechanistic basis for its regiochemical outcome. Subsequently, a robust, multi-step protocol for the targeted synthesis of the meta isomer is detailed.
Part 1: The Principle of Friedel-Crafts Acylation & The Challenge of Regioselectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group to produce aryl ketones.[1] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from an acyl chloride or anhydride.[2][3]
However, the direct synthesis of 4-(m-tolyl)-4-oxobutanoic acid by reacting toluene with succinic anhydride is not feasible in high yield. The methyl group (-CH₃) of toluene is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. The meta position is sterically and electronically disfavored. Therefore, a standard Friedel-Crafts acylation of toluene will yield a mixture of products, with 4-(p-tolyl)-4-oxobutanoic acid being the major isomer.[4]
To synthesize the desired meta isomer, a different strategy is required that circumvents the directing effects of the methyl group.
Part 2: Protocol for the Synthesis of 4-(p-tolyl)-4-oxobutanoic Acid
This protocol details the synthesis of the para isomer, which serves as a foundational example of the Friedel-Crafts acylation using succinic anhydride.[4][5]
Reaction Mechanism: Friedel-Crafts Acylation of Toluene
The mechanism involves the formation of an acylium ion electrophile from succinic anhydride and aluminum chloride. This electrophile is then attacked by the electron-rich π-system of the toluene ring, preferentially at the para position, to form a resonance-stabilized carbocation (sigma complex).[3][6] A subsequent deprotonation step restores aromaticity, yielding the ketone product complexed with AlCl₃.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Toluene | 92.14 | 10.6 mL (9.2 g) | 1.0 |
| Succinic Anhydride | 100.07 | 10.0 g | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 2.2 |
| Dichloromethane (DCM), Anhydrous | 84.93 | 100 mL | - |
| Concentrated HCl | 36.46 | ~30 mL | - |
| Ice | - | ~200 g | - |
| 5% Sodium Bicarbonate Solution | - | As needed | - |
| Toluene/Ethanol (for recrystallization) | - | As needed | - |
Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[7][8] The entire setup should be under a nitrogen or argon atmosphere.
-
Reagent Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (29.3 g) and 50 mL of anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: Dissolve toluene (10.6 mL) and succinic anhydride (10.0 g) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the toluene/succinic anhydride solution dropwise to the cooled, stirred AlCl₃ suspension over 30-45 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition.[3] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour, then heat the mixture to a gentle reflux for 45 minutes.
-
Work-up and Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (~200 g) and concentrated HCl (~30 mL) in a large beaker. This step is highly exothermic and will generate HCl gas.[1][5]
-
Product Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all organic layers.
-
Purification (Extraction): Extract the combined organic layers with a 5% aqueous sodium bicarbonate solution (3 x 50 mL). The carboxylic acid product will move into the aqueous basic layer as its sodium salt.
-
Precipitation: Cool the aqueous bicarbonate extracts in an ice bath and slowly acidify by adding concentrated HCl dropwise until the solution is acidic (pH ~2) and a precipitate forms.
-
Final Purification (Recrystallization): Collect the crude solid product by vacuum filtration, washing with cold water. Recrystallize the solid from a suitable solvent system, such as a toluene-ethanol mixture, to yield pure 4-(p-tolyl)-4-oxobutanoic acid.[5][9]
Safety Precautions
| Hazard | Precaution |
| Anhydrous AlCl₃ | Corrosive and water-reactive. Reacts violently with water, releasing heat and HCl gas. Handle in a fume hood under anhydrous conditions.[7][8] |
| Dichloromethane (DCM) | Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.[1][8] |
| Toluene | Flammable liquid and harmful if inhaled or absorbed through the skin. Handle in a fume hood. |
| Concentrated HCl | Highly corrosive and causes severe burns. Generates toxic fumes. Always wear appropriate PPE, including gloves and safety goggles.[10] |
| Exothermic Reaction | The reaction quench is highly exothermic. Perform addition slowly to ice with vigorous stirring to control the temperature. |
Part 3: Proposed Protocol for the Synthesis of 4-(m-tolyl)-4-oxobutanoic Acid
To synthesize the meta isomer, a Grignard reaction provides a reliable and regiochemically controlled pathway. This approach begins with a starting material that already possesses the required 1,3- (meta) substitution pattern, such as 3-bromotoluene.
Synthetic Strategy: Grignard Reaction
The strategy involves two main steps:
-
Formation of the Grignard Reagent: 3-bromotoluene is reacted with magnesium metal in an anhydrous ether solvent to form 3-tolylmagnesium bromide.
-
Reaction with Succinic Anhydride: The Grignard reagent, a powerful nucleophile, attacks one of the carbonyl carbons of succinic anhydride, opening the ring. An acidic work-up then protonates the resulting carboxylate to yield the final keto-acid product.
Caption: Proposed workflow for the synthesis of the meta-isomer.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Bromotoluene | 171.04 | 17.1 g (11.5 mL) | 1.0 |
| Magnesium Turnings | 24.31 | 2.67 g | 1.1 |
| Succinic Anhydride | 100.07 | 10.0 g | 1.0 |
| Anhydrous THF/Diethyl Ether | - | ~200 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
| 1 M Hydrochloric Acid | - | ~150 mL | - |
Experimental Protocol
-
Grignard Reagent Formation:
-
Set up a flame-dried three-neck flask with a condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere.
-
Place magnesium turnings (2.67 g) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Dissolve 3-bromotoluene (17.1 g) in 80 mL of anhydrous THF or diethyl ether and place it in the dropping funnel.
-
Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
-
Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Anhydride:
-
In a separate dry flask, dissolve succinic anhydride (10.0 g) in 100 mL of anhydrous THF.
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the succinic anhydride solution to the Grignard reagent via the dropping funnel, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 150 mL of cold 1 M HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and proceed with the base extraction using 5% sodium bicarbonate solution, re-acidification, and recrystallization as described in steps 7-9 of the Friedel-Crafts protocol.
-
This targeted approach ensures the formation of the desired 4-(m-tolyl)-4-oxobutanoic acid, avoiding the isomeric separation challenges inherent in the direct acylation of toluene.
References
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes & Protocols: Development of Corrosion Inhibitors from 4-Aryl-4-Oxobutanoic Acids
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Corrosion of metallic materials, particularly in acidic industrial environments, poses a significant economic and safety challenge.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[3] This guide details the development and evaluation of 4-aryl-4-oxobutanoic acids as a promising class of corrosion inhibitors. These molecules possess key structural features—a carboxylic acid group, a ketone carbonyl group, and an aromatic ring—that facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[4][5] We provide comprehensive, field-proven protocols for the synthesis of these compounds, their evaluation via gravimetric and electrochemical techniques, and the interpretation of performance data. This document is intended to serve as a practical resource for researchers engaged in the discovery and application of novel corrosion inhibitors.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Industrial processes such as acid pickling, chemical cleaning, and oil and gas exploration frequently utilize acidic solutions, leading to aggressive corrosion of steel and other alloys.[2][6] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[1] Organic inhibitors are particularly advantageous due to their efficacy, solubility, and wide range of applicability.[5][7]
The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (like oxygen, nitrogen, and sulfur), multiple bonds, and aromatic rings allows the molecule to adsorb onto the metal surface, displacing water molecules and blocking the electrochemical reactions responsible for corrosion.[3][4] This adsorption can occur through two primary mechanisms:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.[5]
-
Chemisorption: Donor-acceptor interactions involving the sharing of electrons from the inhibitor's heteroatoms or π-orbitals with the vacant d-orbitals of the metal.[4][5]
4-Aryl-4-oxobutanoic acids are compelling candidates because their structure contains multiple active centers for adsorption: the π-electrons of the aryl ring and the lone pair electrons on the oxygen atoms of both the keto and carboxylic acid groups.
Synthesis of 4-Aryl-4-Oxobutanoic Acids
A common and efficient method for synthesizing the parent structures is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. This reaction provides a direct route to the desired 4-aryl-4-oxobutanoic acid scaffold.
Protocol 2.1: Synthesis of 4-oxo-4-phenylbutanoic acid
This protocol describes the synthesis of a representative compound via the Friedel-Crafts acylation of benzene with succinic anhydride.[8]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Succinic Anhydride
-
Benzene (Anhydrous)
-
Ice
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃) solution, 5% w/v
-
Diethyl ether
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (0.22 mol) in anhydrous benzene (75 mL).
-
Reagent Addition: Add succinic anhydride (0.10 mol) portion-wise to the stirred suspension over 30 minutes. The rate of addition should be controlled to manage the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture under reflux on a water bath for approximately 3-4 hours. Continuous stirring is crucial.[8]
-
Quenching: Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This step hydrolyzes the aluminum complex and moves the product into the organic layer.
-
Product Isolation: Transfer the mixture to a separatory funnel. The benzene layer contains the product. If the product precipitates, it can be collected by filtration. For this specific protocol, steam distillation is used to remove the excess benzene.[8]
-
Purification:
-
Concentrate the remaining aqueous solution by evaporation to obtain the crude product.
-
Dissolve the crude 4-oxo-4-phenylbutanoic acid in a 5% sodium bicarbonate solution. The acidic product will form a soluble sodium salt, while non-acidic impurities will not.
-
Wash the aqueous solution with diethyl ether to remove any remaining organic impurities.
-
Re-acidify the aqueous layer with dilute HCl until precipitation of the purified product is complete.
-
-
Drying: Filter the purified product, wash with cold water, and dry under vacuum.
Logical Workflow for Inhibitor Development
The overall process from synthesis to validation follows a structured path.
Caption: Workflow for the development and evaluation of corrosion inhibitors.
Mechanism of Corrosion Inhibition
The synthesized 4-aryl-4-oxobutanoic acids inhibit corrosion by adsorbing onto the metal surface to form a protective film. This film acts as a physical barrier, isolating the metal from the corrosive acidic medium. The adsorption is facilitated by the molecule's functional groups.
-
Aromatic Ring: The high electron density of the π-system can coordinate with the vacant d-orbitals of iron atoms.
-
Carbonyl and Carboxyl Groups: The lone pair electrons on the oxygen atoms act as electron donors, forming coordinate bonds with the metal surface.[4]
This process is a substitution reaction where inhibitor molecules in the solution (Org(sol)) displace water molecules adsorbed on the metal surface (H₂O(ads)).[4]
Org(sol) + xH₂O(ads) ⇌ Org(ads) + xH₂O(sol)
The strength and mode of this adsorption (physisorption or chemisorption) determine the inhibitor's efficiency.
Caption: Adsorption mechanism of 4-aryl-4-oxobutanoic acid on a metal surface.
Performance Evaluation Protocols
To quantify the effectiveness of a corrosion inhibitor, a combination of gravimetric and electrochemical methods is recommended.
Protocol 4.1: Weight Loss (Gravimetric) Method
This is a fundamental and straightforward method for determining the average corrosion rate over a period of time.[9][10] It is based on the ASTM G1/G31 standards.
Materials & Equipment:
-
Metal coupons (e.g., mild steel) of known dimensions.
-
Corrosive medium (e.g., 1.0 M HCl).
-
Inhibitor solutions of varying concentrations.
-
Water bath or thermostat.
-
Analytical balance (±0.1 mg precision).
-
Abrasive paper (e.g., silicon carbide, various grits).
-
Acetone, ethanol.
-
Desiccator.
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successive grades of abrasive paper, wash thoroughly with distilled water, degrease with acetone, rinse with ethanol, and dry in warm air.
-
Store the prepared coupons in a desiccator.
-
Weigh each coupon accurately using an analytical balance (W₁).
-
-
Immersion Test:
-
Immerse one coupon in a beaker containing the corrosive medium without the inhibitor (this is the blank or control).
-
Immerse other coupons in separate beakers containing the corrosive medium with different concentrations of the 4-aryl-4-oxobutanoic acid inhibitor.
-
Maintain a constant temperature (e.g., 30°C) using a water bath for a fixed immersion period (e.g., 6 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, retrieve the coupons.
-
Clean each coupon according to standard procedures (e.g., scrubbing with a bristle brush in running water, followed by dipping in a cleaning solution if necessary, rinsing, and drying).
-
Weigh each cleaned and dried coupon accurately (W₂).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) Where:
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate in the absence of the inhibitor.
-
CRᵢ = Corrosion rate in the presence of the inhibitor.
-
-
Protocol 4.2: Potentiodynamic Polarization (PDP)
PDP measurements provide rapid corrosion rate data and insights into the inhibition mechanism (anodic, cathodic, or mixed-type).[12][13]
Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample (e.g., mild steel).
-
Counter Electrode (CE): A platinum or graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing and cleaning as described in Protocol 4.1. Ensure a fixed surface area is exposed to the solution.
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution (blank or with inhibitor).
-
Stabilization: Immerse the electrodes and allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP or Ecorr) is reached.
-
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1.0 mV/s).[14]
-
Data Analysis:
-
Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear (Tafel) regions of the cathodic and anodic curves back to their intersection point.
-
The corrosion rate is directly proportional to icorr.
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:
-
icorr₀ = Corrosion current density in the absence of the inhibitor.
-
icorrᵢ = Corrosion current density in the presence of the inhibitor.
-
-
Protocol 4.3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the properties of the electrode/electrolyte interface and inhibitor film.[15][16][17]
Equipment: Same as for PDP, but the potentiostat must have a frequency response analyzer.
Procedure:
-
Setup and Stabilization: Prepare the cell and electrodes as in the PDP protocol and allow the system to reach a stable OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[17]
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance Z'' vs. real impedance Z').
-
For many corrosion systems, the Nyquist plot shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.
-
The data is fitted to an equivalent electrical circuit model to extract quantitative parameters. Rct is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor.
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor.
-
-
Data Presentation and Interpretation
Consolidating data from different techniques provides a comprehensive assessment of the inhibitor's performance.
Table 1: Hypothetical Performance Data for 4-oxo-4-phenylbutanoic acid on Mild Steel in 1.0 M HCl
| Inhibitor Conc. (ppm) | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy | |||
| CR (mm/y) | IE (%) | icorr (µA/cm²) | IE (%) | Rct (Ω·cm²) | IE (%) | |
| 0 (Blank) | 12.50 | - | 1150 | - | 45 | - |
| 50 | 6.88 | 45.0 | 644 | 44.0 | 85 | 47.1 |
| 100 | 4.13 | 67.0 | 391 | 66.0 | 140 | 67.9 |
| 200 | 2.00 | 84.0 | 184 | 84.0 | 290 | 84.5 |
| 400 | 1.13 | 91.0 | 101 | 91.2 | 520 | 91.3 |
Interpretation:
-
The data shows a clear trend: as the inhibitor concentration increases, the corrosion rate (CR and icorr) decreases, while the charge transfer resistance (Rct) and inhibition efficiency (IE%) increase.[6]
-
The close agreement in IE% values calculated from three different methods validates the results and enhances confidence in the inhibitor's performance.
Advanced Characterization: Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to correlate the molecular structure of an inhibitor with its efficiency.[18][19][20] These studies can predict the adsorption behavior of inhibitor molecules on a metal surface.
Key calculated parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values often correlate with better inhibition efficiency.[21]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition.[21]
-
Dipole Moment (μ): Influences the adsorption process.
These theoretical insights can guide the rational design of new, more effective inhibitor molecules by predicting how structural modifications will affect performance.
Conclusion
The 4-aryl-4-oxobutanoic acid framework represents a versatile and effective platform for the development of new corrosion inhibitors. Their straightforward synthesis via Friedel-Crafts chemistry and the presence of multiple adsorption centers make them highly attractive for industrial applications. The protocols outlined in this guide provide a robust methodology for their synthesis, characterization, and performance validation. By integrating gravimetric, electrochemical, and theoretical approaches, researchers can gain a comprehensive understanding of inhibitor efficacy and mechanism, accelerating the development of next-generation corrosion protection technologies.
References
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Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (n.d.). National Institutes of Health. [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Corrosion Analysis. [Link]
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A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (2021). ResearchGate. [Link]
-
Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. (2023). MDPI. [Link]
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Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). ASTM International. [Link]
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022). MDPI. [Link]
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A NEW ELECTROCHEMICAL APPROACH FOR EVALUATION OF CORROSION INHIBITORS IN NEUTRAL AQUEOUS SOLUTIONS. (1997). OnePetro. [Link]
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Corrosion Inhibitor Testing. (n.d.). Infinita Lab. [Link]
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Organic Corrosion Inhibitors. (2018). IntechOpen. [Link]
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Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. (2020). ResearchGate. [Link]
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Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (2023). MDPI. [Link]
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A Quantum Computational Method for Corrosion Inhibition. (2023). ACS Publications. [Link]
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Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (n.d.). BioLogic. [Link]
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Role of Organic Compounds as Corrosion Inhibitors for Metals and Alloys in Acidic Media – A Review. (2017). International Journal of Applied Chemistry. [Link]
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Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (2017). MDPI. [Link]
-
Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (2023). Organic and Coordination Chemistry. [Link]
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Measure Corrosion by Electrochemical Impedance Spectroscopy. (n.d.). CorroZone. [Link]
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Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2013). ResearchGate. [Link]
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Weight Loss Analysis. (n.d.). Corrosionpedia. [Link]
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Evaluation of Corrosion Protection Methods with Electrochemical Impedance Spectroscopy. (1987). NACE International. [Link]
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Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2024). Baghdad Science Journal. [Link]
-
Weight loss method of corrosion assessment. (2020). ResearchGate. [Link]
-
D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (n.d.). ASTM International. [Link]
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (2016). ResearchGate. [Link]
-
Applications of organic corrosion inhibitors in different industrial sectors: A review. (2024). ResearchGate. [Link]
-
Potentiodynamic polarization methods. (n.d.). University of Cambridge. [Link]
-
Exact calculation of corrosion rates by the weight-loss method. (2019). Cambridge University Press. [Link]
-
Potentiodynamic. (n.d.). Corrosionpedia. [Link]
-
Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review. (2021). MDPI. [Link]
-
Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. (2021). MDPI. [Link]
-
How reliable is the potentiodynamic polarization in predicting the corrosion behavior? (2014). ResearchGate. [Link]
-
Potentiodynamic Corrosion Testing. (2018). ResearchGate. [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2018). ScienceDirect. [Link]
-
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2021). MDPI. [Link]
-
Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(3-Methylphenyl)-4-oxobutyric acid
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Methylphenyl)-4-oxobutyric acid. The method was developed with a focus on scientific rationale, ensuring precise and accurate results for applications in quality control, stability testing, and reaction monitoring. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3]
Introduction
This compound (CAS 59618-44-9) is a keto-carboxylic acid that serves as a valuable intermediate and building block in organic synthesis.[4][] Its purity and concentration are critical parameters that can influence the yield and impurity profile of subsequent products. Therefore, a reliable and validated analytical method is essential for its quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high efficiency, sensitivity, and specificity.[6]
This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in the fundamental principles of chromatography. We will explore the causality behind each experimental choice, from mobile phase selection to validation procedures, to provide researchers with a self-validating and trustworthy analytical system.
Analyte Properties and Method Development Rationale
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
-
Chemical Structure:
-
Acidity (pKa): The carboxylic acid moiety makes the molecule acidic. While the exact pKa for the meta-isomer is not readily published, the structurally similar para-isomer, 4-(4-Methylphenyl)-4-oxobutyric acid, has a predicted pKa of approximately 4.57. This value is a critical determinant for mobile phase pH selection.
-
UV Absorbance: The presence of the substituted benzoyl chromophore results in strong UV absorbance, making UV detection a suitable choice. A wavelength of 254 nm is selected as it provides a strong signal for the aromatic system.
Rationale for Method Design:
The primary goal is to achieve a sharp, symmetrical peak with a stable retention time. For an acidic compound like this compound, this is best achieved using reversed-phase chromatography with pH control.
Ion Suppression: At a mobile phase pH near the analyte's pKa, the compound will exist as a mixture of its ionized (deprotonated carboxylate) and non-ionized (protonated carboxylic acid) forms. The ionized form is more polar and will elute much earlier, potentially leading to broad or split peaks. To ensure consistent retention and good peak shape, the ionization of the carboxylic acid must be suppressed.[9] This is accomplished by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[10][11] A mobile phase pH of ~2.5-3.0 will ensure the analyte is almost entirely in its non-ionized, more hydrophobic form, which interacts more strongly and consistently with the non-polar C18 stationary phase.[9][10]
Caption: Method Development Workflow.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Phosphoric Acid (H₃PO₄), ~85%
-
This compound reference standard (Purity ≥ 95%)[12]
-
Preparation of Solutions
-
Mobile Phase Preparation (0.1% H₃PO₄ in Water : Acetonitrile)
-
Measure 900 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid and mix thoroughly. This creates an aqueous solution with a pH of approximately 2.5.
-
Filter the aqueous portion through a 0.45 µm membrane filter.
-
The final mobile phase composition is determined during optimization (see Table 1). For a 50:50 (v/v) composition, mix 500 mL of the prepared acidic water with 500 mL of acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix well.
-
-
Working Standard Solutions (for Linearity)
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).
-
Chromatographic Conditions
The following conditions were determined to provide optimal separation and peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% H₃PO₄ (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.[3][13][14]
Caption: Key Parameters for HPLC Method Validation.
System Suitability
Before analysis, the chromatographic system's suitability was confirmed by injecting a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are shown in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity was demonstrated by injecting a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of the this compound peak.
Linearity
Linearity was assessed using six concentration levels prepared from the stock solution, covering a range of 1-150 µg/mL. Each concentration was injected in triplicate. The calibration curve was generated by plotting the mean peak area against the concentration, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 150 µg/mL | - |
| Correlation Coefficient (R²) | > 0.999 | ≥ 0.999 |
| Y-intercept | Close to zero | - |
Accuracy
Accuracy was determined by the percent recovery method at three concentration levels (low, medium, high; e.g., 10, 50, and 100 µg/mL). The amount of analyte recovered was compared to the known amount added.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| Low QC | 99.5% | 98.0% - 102.0% |
| Medium QC | 100.2% | 98.0% - 102.0% |
| High QC | 99.8% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the 100% concentration level (e.g., 50 µg/mL) on the same day.
-
Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ was confirmed to have acceptable precision and accuracy.[6]
Conclusion
The RP-HPLC method described provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The use of an acidic mobile phase effectively suppresses the ionization of the analyte, leading to excellent peak symmetry and reproducibility. The method has been thoroughly validated according to ICH guidelines and is demonstrated to be linear, accurate, precise, and specific. This application note serves as a complete guide for researchers and quality control professionals requiring a robust analytical procedure for this compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. (2024). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. (2005). [Link]
-
Analytical validation of an HPLC assay method. FILAB. [Link]
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HPLC method validation for pharmaceuticals: a review. ResearchGate. (2015). [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. (2023). [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
This compound. ChemSigma. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Pyridazinone Derivatives from 4-Aryl-4-Oxobutanoic Acids: Application Notes and Protocols
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological activities.[1][2] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are foundational to the development of agents with antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] Their versatile biological profile stems from the ease of functionalization at various positions on the pyridazinone ring, allowing for the fine-tuning of their physicochemical properties and target interactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of pyridazinone derivatives, starting from readily accessible 4-aryl-4-oxobutanoic acids, a robust and widely employed synthetic strategy.
Synthetic Strategy Overview: From Keto Acids to Bioactive Heterocycles
The cornerstone of this synthetic approach is the cyclocondensation reaction between a 4-aryl-4-oxobutanoic acid and a hydrazine derivative. This transformation is a reliable method for constructing the pyridazinone core. The overall workflow can be conceptualized in two main stages: the synthesis of the 4-aryl-4-oxobutanoic acid precursor, followed by its conversion to the target pyridazinone.
Stage 1: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation
The journey to pyridazinone derivatives often commences with the synthesis of the requisite 4-aryl-4-oxobutanoic acid. A common and efficient method for this is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4][5] This electrophilic aromatic substitution reaction introduces the 4-oxobutanoic acid moiety onto the aromatic ring.
Mechanism Insight: The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the succinic anhydride, making it a more potent electrophile. The aromatic ring then acts as a nucleophile, attacking the activated anhydride. A subsequent hydrolysis step quenches the reaction and yields the desired 4-aryl-4-oxobutanoic acid.
Stage 2: Cyclocondensation with Hydrazine to Form the Pyridazinone Ring
The key ring-forming step involves the reaction of the 4-aryl-4-oxobutanoic acid with a hydrazine derivative, most commonly hydrazine hydrate.[4][5] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the stable pyridazinone ring.[6][7]
Mechanism Insight: The initial step is the nucleophilic addition of hydrazine to the ketone carbonyl group of the 4-aryl-4-oxobutanoic acid, forming a hydrazone.[6][7] The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the carboxylic acid carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to form the pyridazinone.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This protocol details the synthesis of the 4-aryl-4-oxobutanoic acid precursor, using benzene as the aromatic substrate.
Materials:
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Succinic anhydride
-
Ice-cold hydrochloric acid (2.5% v/v)
-
Sodium bicarbonate solution (5% w/v)
-
Ether
-
Ethanol
Procedure:
-
In a reflux apparatus set up under anhydrous conditions, a mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is heated to reflux on a water bath.
-
Succinic anhydride (0.10 M) is added in small portions with continuous stirring.
-
The stirring and heating are continued for 4 hours.
-
After allowing the mixture to cool to room temperature, it is left overnight.
-
The reaction mixture is then poured into ice-cold hydrochloric acid (2.5% v/v).
-
The crude 4-oxo-4-phenylbutanoic acid is obtained by steam distillation to remove excess benzene, followed by concentration of the aqueous solution by evaporation.
-
For purification, the crude product is dissolved in a 5% w/v sodium bicarbonate solution and extracted with ether to remove non-acidic impurities.
-
The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product.
-
The purified 4-oxo-4-phenylbutanoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like hot water or an ethanol/water mixture can be performed for higher purity.
Protocol 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
This protocol describes the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate to yield the corresponding pyridazinone derivative.
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Hydrazine hydrate
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of 4-oxo-4-phenylbutanoic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) is refluxed for 8 hours.[4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The concentrated residue is then poured into ice-cold water to precipitate the crude product.[4]
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by crystallization from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[4]
Data Presentation and Visualization
Table 1: Representative Yields of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
| Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |
| 4-Chlorophenyl | 70 | 220-222 | [3] |
| 4-Hydroxy-3-methylphenyl | 54 | 240 | [3] |
Workflow Diagrams
Caption: General workflow for pyridazinone synthesis.
Caption: Mechanism of pyridazinone formation.
Trustworthiness and Self-Validation
The protocols described herein are robust and have been widely reported in the chemical literature. To ensure the successful synthesis and validation of the desired products, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point Analysis: To characterize the synthesized compounds and compare them with literature values.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the pyridazinone ring and the N-H bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the synthesized compounds and confirm the regiochemistry of the cyclization.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.
-
By employing these analytical methods, researchers can confidently verify the identity and purity of their synthesized pyridazinone derivatives.
Conclusion
The synthesis of pyridazinone derivatives from 4-aryl-4-oxobutanoic acids is a versatile and reliable method for accessing a class of compounds with significant pharmacological potential. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in organic synthesis and drug discovery to explore this important area of heterocyclic chemistry. The straightforward nature of the reactions and the availability of starting materials make this an attractive route for the generation of diverse libraries of pyridazinone derivatives for biological screening.
References
- BenchChem. (2025).
- ResearchGate. (2009). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-550.
- ResearchGate. (n.d.). Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones.
- ResearchGate. (n.d.).
- MDPI. (2022).
- Youness Boukharsa, et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- PubMed Central. (2021).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PubMed Central. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.
- ResearchGate. (n.d.). ChemInform Abstract: Pyridazine Derivatives. Part 21. Synthesis and Structural Study of Novel 4-Aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines.
- DORAS | DCU Research Repository. (1997).
- Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
- ResearchGate. (n.d.). Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine.
- ResearchGate. (n.d.).
- MDPI. (2021). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation for Toluene Derivatives
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this foundational carbon-carbon bond-forming reaction, with a specific focus on toluene and its derivatives. Here, we address common experimental challenges through a structured question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common queries that form the basis of a successful Friedel-Crafts acylation.
Q1: What is the fundamental mechanism of Friedel-Crafts acylation?
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] It proceeds through three primary steps:
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acylating agent (like an acyl chloride or anhydride) to form a highly electrophilic acylium ion.[2][3] This ion is resonance-stabilized.[4]
-
Electrophilic Attack: The π-electrons of the toluene ring, acting as a nucleophile, attack the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1] The final product is an aryl ketone.
Caption: General mechanism of Friedel-Crafts acylation.
Q2: Why is a stoichiometric amount of Lewis acid catalyst required?
Unlike Friedel-Crafts alkylation, the acylation reaction requires at least a stoichiometric amount (1 equivalent or more) of the Lewis acid catalyst.[1][5] This is because the product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the Lewis acid (e.g., AlCl₃), effectively sequestering the catalyst and preventing it from participating in further reactions.[1][5][6] This complex is typically decomposed during aqueous workup to release the final ketone product.[1]
Q3: How does the methyl group on toluene affect regioselectivity?
The methyl group (-CH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution.[7] It directs incoming electrophiles to the ortho and para positions through a combination of inductive effects and hyperconjugation, which stabilize the carbocation intermediate.[7][8]
However, in the acylation of toluene, the major product is almost exclusively the para isomer (e.g., 4-methylacetophenone).[9][10] This high para-selectivity is attributed to steric hindrance. The bulky acyl group and its complex with the Lewis acid encounter significant spatial interference from the adjacent methyl group at the ortho position, making the attack at the less hindered para position much more favorable.[10]
Q4: Can I run this reaction on a toluene derivative that has a nitro (-NO₂) or amino (-NH₂) group?
No, the Friedel-Crafts acylation has significant limitations regarding substituents:
-
Strongly Deactivating Groups: Aromatic rings with strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H), are generally too unreactive to undergo Friedel-Crafts reactions.[5][6] These groups make the ring electron-poor and thus not nucleophilic enough to attack the acylium ion.[11]
-
Basic Groups: Aromatic rings containing basic groups like amines (-NH₂, -NHR) or alcohols (-OH) are also incompatible.[4][6] These groups will react with the Lewis acid catalyst, forming a complex that places a positive charge on the atom adjacent to the ring, which strongly deactivates it.[4]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the experiment.
Issue 1: Low or No Product Yield
A low yield is the most common issue. Several factors can be responsible, often in combination.
Q: My reaction yield is very low, and I've recovered most of my starting toluene. What went wrong?
A: Low conversion points to issues with reaction activation. Follow this troubleshooting workflow:
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Solved: The bromination of toluene occurs predominantly at the ortho and para positions. Why are t [Chemistry] [gauthmath.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-(m-tolyl)-4-oxobutanoic Acid
Welcome to the technical support resource for the synthesis of substituted oxobutanoic acids. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and strategic challenges, focusing specifically on the synthesis of 4-(m-tolyl)-4-oxobutanoic acid. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and strategic insights necessary for success in complex organic synthesis.
Introduction: The Challenge of Meta-Selectivity
The synthesis of 4-(m-tolyl)-4-oxobutanoic acid presents a classic problem of regioselectivity in electrophilic aromatic substitution. While the Friedel-Crafts acylation of toluene with succinic anhydride is a standard method for producing the analogous para and ortho isomers, it is fundamentally unsuited for the direct synthesis of the meta product.[1] This guide addresses this core issue, explains common side reactions, and provides a viable, multi-step strategy for achieving the desired meta-substituted product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Friedel-Crafts acylation of toluene with succinic anhydride yielding the para-isomer instead of the desired meta-isomer?
Answer: This outcome is expected and is a direct consequence of the principles of electrophilic aromatic substitution (EAS). The issue is not a side reaction, but rather the primary, electronically favored reaction pathway.
Causality: The methyl group (-CH₃) on the toluene ring is an activating, ortho, para-directing group.[2] This is due to two main electronic effects:
-
Inductive Effect: The alkyl group weakly donates electron density to the ring, making it more nucleophilic and reactive than benzene.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring stabilizes the carbocation intermediates (sigma complexes) formed during the attack of the electrophile. This stabilization is most effective when the electrophile adds to the ortho or para positions.
The acylium ion electrophile, generated from succinic anhydride and a Lewis acid like AlCl₃, will preferentially attack the electron-rich para position (due to less steric hindrance) and the ortho position.[2][3] Attack at the meta position does not benefit from this resonance stabilization, making it a significantly less favorable pathway.
The diagram below illustrates the stabilization of the intermediate for para attack versus the lack of stabilization for meta attack.
Caption: Directing effects of the methyl group in toluene acylation.
Q2: Since direct acylation is not viable, what is a reliable synthetic strategy for 4-(m-tolyl)-4-oxobutanoic acid?
Answer: A multi-step, strategic approach is required where the meta relationship between the substituents is established using a meta-directing functional group that is later converted to the target methyl group. The most plausible route begins with the Friedel-Crafts acylation of nitrobenzene.
Proposed Synthetic Pathway:
-
Step 1: Friedel-Crafts Acylation of Nitrobenzene. Nitrobenzene is reacted with succinic anhydride and AlCl₃. The strongly deactivating, meta-directing nitro group (-NO₂) forces the acylation to occur at the meta position, yielding 4-(3-nitrophenyl)-4-oxobutanoic acid .
-
Challenge: This reaction is significantly slower than with activated rings and requires harsh conditions (e.g., higher temperatures, longer reaction times) due to the deactivating nature of the nitro group.
-
-
Step 2: Reduction of the Nitro Group. The nitro group is selectively reduced to an amine (-NH₂) using a reagent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C) under controlled conditions to yield 4-(3-aminophenyl)-4-oxobutanoic acid .
-
Step 3: Diazotization of the Amine. The amine is converted into a diazonium salt (-N₂⁺) using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Step 4: Sandmeyer-type Reaction to Form the Methyl Group. This is the most complex step. A standard Sandmeyer reaction replaces the diazonium group with H, Cl, Br, or CN. To install a methyl group, an organometallic coupling reaction is required. A plausible, though advanced, method would be a reductive methylation or a palladium-catalyzed cross-coupling reaction with a methylating agent. A more traditional, multi-step but reliable laboratory approach would be: a. Convert the diazonium salt to a hydroxyl group (hydrolysis). b. Convert the hydroxyl to a triflate. c. Perform a palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) to install the methyl group.
A simplified workflow for this strategic synthesis is shown below.
Caption: Proposed multi-step synthesis pathway for the target molecule.
Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tarry substance. What causes this and how can it be prevented?
Answer: Dark coloration and tar formation are common in Friedel-Crafts acylations and typically point to catalyst-induced polymerization or degradation of starting materials or products.
Potential Causes & Solutions:
| Potential Cause | Mechanistic Explanation | Recommended Solution |
| Excessive Heat | The reaction is highly exothermic. Localized overheating can cause the substrate or product to decompose or polymerize, especially in the presence of a strong Lewis acid. | Control the rate of addition of the reactants. Use an ice bath to maintain a low and stable temperature (e.g., 0-10 °C) during the initial phase of the reaction.[4] |
| Moisture Contamination | Water reacts violently with AlCl₃, generating HCl and deactivating the catalyst. This can lead to uncontrolled side reactions and charring. | Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Substrate Instability | Succinic anhydride or the aromatic substrate may not be stable to the strong Lewis acid conditions, especially at elevated temperatures, leading to decomposition. | Use a high purity of starting materials. Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) if the standard conditions are too harsh, although this may require higher temperatures or longer reaction times. |
| Polysubstitution | Although less common in acylation than alkylation, if the product is still activated enough, a second acylation can occur, leading to complex mixtures and potential for polymerization. | Use a 1:1 molar ratio of the aromatic substrate to succinic anhydride. The acyl group is deactivating, which naturally disfavors a second reaction.[6] |
Q4: The reaction is very slow or doesn't seem to work at all. What should I check?
Answer: A stalled Friedel-Crafts reaction is almost always due to issues with the catalyst or the presence of inhibiting functional groups.
Troubleshooting Checklist:
-
Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. If it has been exposed to air, it will be partially hydrolyzed and inactive.
-
Solution: Use AlCl₃ from a freshly opened bottle. For best results, consider subliming the AlCl₃ immediately before use. Ensure you are using a sufficient stoichiometric amount (at least 2 equivalents for an anhydride, as the catalyst complexes with both the acylium ion and the resulting ketone product).[7]
-
-
Inhibiting Groups on the Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene, as discussed in Q2, is very slow) or rings containing basic functional groups like amines (-NH₂) or anilines.
-
Solution: The Lewis acid will preferentially coordinate with the basic lone pair of an amine rather than the acylating agent, shutting down the reaction.[1] If your substrate has such a group, it must be protected or an alternative synthetic route must be devised.
-
-
Solvent Purity: Ensure the solvent is truly anhydrous and does not contain reactive impurities (like alcohols or amines) that would consume the catalyst.
Q5: How can I reliably determine the isomeric purity of my product and separate the isomers?
Answer: Distinguishing between the ortho, meta, and para isomers is crucial and can be achieved using a combination of chromatographic and spectroscopic methods. Their physical properties are often distinct.
Analytical & Purification Techniques:
| Technique | Application & Expected Observations |
| Thin-Layer Chromatography (TLC) | A quick method to check for the presence of multiple isomers. The isomers will likely have different Rf values due to differences in polarity. The para isomer is often less polar than the ortho isomer. |
| Column Chromatography | The primary method for separating gram-scale quantities of the isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively resolve the components. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR is definitive for identifying the substitution pattern on the aromatic ring. The splitting patterns of the aromatic protons are unique for each isomer. For the para isomer, you would expect to see two distinct doublets. The ortho and meta isomers will show more complex multiplets. |
| Melting Point (MP) | Isomers often have significantly different melting points due to variations in their crystal lattice packing. The symmetrical para isomer typically has the highest melting point. For example, the melting point of 4-(p-tolyl)-4-oxobutanoic acid is well-documented.[8] |
Comparative Data for Isomers:
| Property | ortho-isomer | meta-isomer (Target) | para-isomer |
| Symmetry | Asymmetric | Asymmetric | Symmetric |
| Expected ¹H NMR (Aromatic) | Complex multiplet | Complex multiplet | Two doublets (AA'BB' system) |
| Expected Polarity | High | Moderate | Low |
| Expected Melting Point | Lowest | Intermediate | Highest |
References
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
-
Organic Syntheses Procedure. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?[Link]
-
Organic Syntheses Procedure. (n.d.). Methyl m-nitrobenzoate. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
-
Matsumoto, M., & Watanabe, N. (1986). SYNTHESIS OF 4-(4-1NWLYL)-3-OXOBUTANOIC ACID DERIVATIVES FROM 5-HALO-4-0x0-4.5.6.7-TETRAHYDROINWLES. HETEROCYCLES, 24(1), 1. [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis. [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]
-
Rao, H. S. P., & Jothilingam, S. (2001). The Nitro Group in Organic Synthesis. Journal of the Indian Institute of Science, 81, 449-467. [Link]
-
Reddit. (2024). Is it possible to reduce nitro to amine and oxidize methyl to carboxylate...[Link]
- Google Patents. (n.d.).
-
Stádler, B., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1474–1481. [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. [Link]
- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Crude 4-(3-Methylphenyl)-4-oxobutyric Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and looking to improve the purity of crude 4-(3-Methylphenyl)-4-oxobutyric acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Introduction: The Importance of Purity
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this keto-acid is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays. The common synthesis route, a Friedel-Crafts acylation of toluene with succinic anhydride, can often result in a crude product containing unreacted starting materials, regioisomers, and other byproducts.[1][2] This guide will equip you with the knowledge and techniques to effectively purify this compound to a high degree of purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities typically stem from the Friedel-Crafts acylation synthesis and can include:
-
Regioisomers: The acylation of toluene can produce not only the desired meta-isomer but also ortho- and para-isomers (4-(2-methylphenyl)-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid). The methyl group on the toluene ring directs incoming electrophiles to the ortho and para positions, making the para isomer a significant byproduct.[1]
-
Unreacted Starting Materials: Toluene and succinic anhydride (or its hydrolyzed form, succinic acid) may be present if the reaction does not go to completion.
-
Polysubstituted Products: Although less common, it is possible for the toluene ring to be acylated more than once.
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain after the workup.
Q2: What is the best method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. It is a cost-effective and relatively straightforward technique that can significantly improve purity by removing most of the common impurities. For more challenging separations, particularly the removal of closely related regioisomers, column chromatography may be necessary.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, which is a moderately polar molecule, suitable solvent systems often include:
-
Mixed Solvents: A mixture of a polar solvent (like ethanol or ethyl acetate) in which the compound is soluble, and a non-polar solvent (like hexane or water) in which it is less soluble, often provides the best results. A common starting point is an ethyl acetate/hexane mixture.[1]
-
Single Solvents: Toluene or a mixture of ethanol and water can also be effective.
It is always recommended to perform small-scale solubility tests with the crude material to determine the optimal solvent or solvent system.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cools too quickly, or if the melting point of the impure compound is lower than the temperature of the solution. To remedy this:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
Try a different solvent system. A more polar solvent may be required.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound, if available.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Choose a solvent in which the compound has lower solubility at colder temperatures.- Reduce the amount of solvent used to dissolve the crude product. Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.- Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | - Perform a hot filtration step with activated charcoal. Add a small amount of charcoal to the hot, dissolved solution, boil for a few minutes, and then filter the hot solution to remove the charcoal and adsorbed impurities before allowing it to cool. |
| Crystals do not form upon cooling | The solution is not supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice-salt bath for a lower temperature. |
| Recrystallized product is still impure (e.g., broad melting point range) | The chosen solvent is not effective at separating the impurities, particularly regioisomers. | - Try a different recrystallization solvent or solvent mixture.- Consider performing a second recrystallization.- If regioisomers are the primary impurity, column chromatography may be necessary for complete separation. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is particularly useful for separating regioisomers.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, bubble-free column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point (4-methylphenyl isomer) | 127-130 °C | [4] |
Note: The melting point of the 3-methylphenyl isomer is expected to be similar to the 4-methylphenyl isomer. A sharp melting point range is a good indicator of purity.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
Sources
Technical Support Center: Addressing Catalyst Deactivation in Friedel-Crafts Reactions
Welcome to the technical support center dedicated to addressing the common yet complex issue of catalyst deactivation in Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and a foundational understanding of the mechanisms at play. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve catalyst-related challenges in your experiments, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in Friedel-Crafts reactions, providing concise answers and links to more detailed troubleshooting guides.
Q1: What are the primary causes of catalyst deactivation in Friedel-Crafts reactions?
A1: Catalyst deactivation in Friedel-Crafts reactions can be broadly categorized into several mechanisms:
-
Poisoning: Impurities in the reaction mixture, such as water or basic nitrogen and oxygen-containing compounds, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][2] Lewis acids like AlCl₃ are particularly susceptible to hydrolysis.[3][4]
-
Fouling (Coking): The deposition of carbonaceous materials, or "coke," on the catalyst surface can block active sites and pores, which is a common issue with solid acid catalysts like zeolites.[5][6]
-
Product Inhibition/Complexation: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it from the reaction.[3][7][8] This is why stoichiometric amounts of the catalyst are often required.[3][9]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, leading to a reduction in the active surface area.[2][5][10][11] This is a form of thermal degradation and is generally irreversible.[2]
-
Leaching: For supported catalysts, the active catalytic species can detach from the support and dissolve into the reaction medium, leading to a loss of catalytic activity and potential product contamination.[4][12]
Q2: My Friedel-Crafts alkylation is producing multiple products. Is this a catalyst issue?
A2: While not strictly catalyst deactivation, the formation of multiple products in Friedel-Crafts alkylation is a common issue related to the catalytic process. The primary causes are:
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating. This leads to subsequent alkylations. Using a large excess of the aromatic substrate can help minimize this.[13]
-
Carbocation Rearrangement: The carbocation intermediate in alkylation can rearrange to a more stable form, leading to isomeric products.[13][14][15] Friedel-Crafts acylation, which proceeds via a more stable acylium ion, does not suffer from this issue.[13][14][16]
Q3: Why is my reaction failing with a nitro-substituted aromatic ring?
A3: Aromatic rings with strongly electron-withdrawing groups, such as nitro (-NO₂) groups, are "deactivated" towards electrophilic aromatic substitution.[3][7] These groups reduce the electron density of the ring, making it a poor nucleophile for the attacking electrophile.[17][18] Additionally, the Lewis acid catalyst can complex with the deactivating group, further hindering the reaction.[17][19]
Q4: Are there more robust alternatives to traditional Lewis acids like AlCl₃?
A4: Yes, solid acid catalysts, such as zeolites, clays, and supported Lewis acids, offer several advantages.[20][21][22][23][24] They are generally more resistant to moisture, can be more easily separated from the reaction mixture, and are often reusable and regenerable.[22][23][25][26] Zeolites, in particular, can offer shape selectivity, leading to higher yields of a desired isomer.[21][27][28]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.
Guide 1: Low or No Product Yield
A low or non-existent yield is one of the most common problems in Friedel-Crafts reactions. The following workflow will help you diagnose the root cause.
Workflow for Diagnosing Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Step 1: Verify Reagent and Solvent Quality
-
Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[3][4] Water will hydrolyze the catalyst, rendering it inactive.
-
Action: Ensure all glassware is oven or flame-dried. Use freshly opened or distilled anhydrous solvents. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere.
-
-
Substrate Reactivity:
-
Deactivating Groups: As mentioned in the FAQs, strongly electron-withdrawing groups on the aromatic ring will inhibit the reaction.[3][7][17]
-
Lewis Basic Groups: Substrates containing amine (-NH₂) or hydroxyl (-OH) groups can react with and neutralize the Lewis acid catalyst.[18][19]
-
Action: If your substrate is deactivated, consider using a more potent catalytic system, such as a superacid catalyst like triflic acid, or explore alternative synthetic routes.[17] For substrates with Lewis basic groups, protection of these functional groups is often necessary.
-
Step 2: Assess Catalyst Activity
-
Catalyst Deactivation by Product (Acylation): In acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[3][7][8]
-
Improper Catalyst Handling: Exposure to air and moisture during storage or weighing can deactivate the catalyst before it is even added to the reaction.
-
Action: Use a fresh batch of catalyst from an unopened container or a properly stored one.
-
Step 3: Evaluate Reaction Conditions
-
Temperature: Some Friedel-Crafts reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
-
Action: Experiment with a range of temperatures. Start at room temperature and gradually increase if no reaction is observed.
-
-
Reaction Time: The reaction may be slow and require an extended period to reach completion.
-
Action: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Guide 2: Managing Heterogeneous Catalysts (e.g., Zeolites)
Heterogeneous catalysts offer significant advantages in terms of separation and reusability, but they also have unique challenges.[22][23][26]
Common Issues with Heterogeneous Catalysts
| Issue | Primary Cause | Recommended Action |
| Gradual Loss of Activity | Fouling/Coking: Deposition of heavy organic byproducts on the catalyst surface.[5] | Regenerate the catalyst through calcination to burn off the coke. |
| Sudden Drop in Activity | Poisoning: Strong adsorption of impurities (e.g., sulfur or nitrogen compounds) from the feed. | Purify the starting materials. Consider using a guard bed to trap poisons before they reach the catalyst.[2] |
| Reduced Selectivity | Sintering: High reaction temperatures causing loss of active surface area and changes in pore structure.[2][10] | Operate at lower temperatures if possible. Choose a catalyst with higher thermal stability.[2] |
| Inconsistent Results | Leaching: Active sites dissolving into the reaction medium.[4][12] | Test the filtrate for catalytic activity to confirm leaching. Consider a more robust catalyst support. |
Experimental Protocol: Regeneration of a Zeolite Catalyst by Calcination
This protocol is a general guideline for regenerating a zeolite catalyst that has been deactivated by coking.
-
Catalyst Recovery: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., toluene, followed by acetone) to remove any adsorbed reactants and products.
-
Drying: Dry the washed catalyst in an oven at 110-120°C for at least 4 hours to remove residual solvent.
-
Calcination: a. Place the dried catalyst in a ceramic crucible. b. Heat the catalyst in a muffle furnace under a slow flow of air. c. Gradually increase the temperature to 500-550°C and hold for 3-5 hours to burn off the deposited coke. d. Allow the furnace to cool down slowly to room temperature.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.
Visualizing Deactivation Pathways
Understanding the mechanisms of catalyst deactivation is crucial for effective troubleshooting. The following diagram illustrates the major pathways.
Caption: Major pathways leading to catalyst deactivation in Friedel-Crafts reactions.
References
-
Lewis Acid Stability in Extreme Reaction Conditions - Patsnap Eureka. (2025, August 26). Patsnap. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). ChemCatBio. [Link]
-
Sintering process and catalysis. (n.d.). [Link]
-
Heterogeneous catalysis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions | JACS Au - ACS Publications. (2021, August 17). ACS Publications. [Link]
-
Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - NIH. (n.d.). National Institutes of Health. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (n.d.). ACS Publications. [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
(PDF) Iron-exchanged zeolite as effective catalysts for Friedel–Crafts alkylation with alkyl halides - ResearchGate. (2015, April 14). ResearchGate. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Principles of Heterogeneous Catalysis - YouTube. (2024, August 7). YouTube. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). [Link]
-
Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). [Link]
-
Friedel-Crafts Handout. (n.d.). [Link]
-
Highly Efficient Hydrogenation of Lignin over Ni-Based Alloy Catalysts - MDPI. (n.d.). MDPI. [Link]
-
What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage?. (2025, December 5). [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Scirp.org. (n.d.). Scirp.org. [Link]
-
Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry - Reddit. (2022, December 17). Reddit. [Link]
- WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents. (n.d.).
-
(PDF) Research Progress on Stability of Solid Acid Catalysts - ResearchGate. (2020, July 1). ResearchGate. [Link]
-
(PDF) Sintering process and catalysis - ResearchGate. (2025, August 8). ResearchGate. [Link]
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review - Bentham Science Publisher. (n.d.). Bentham Science. [Link]
-
Zeolite catalyzed friedel-crafts reactions: A review. (n.d.). [Link]
-
Promoting heterogeneous catalysts activity using organic coatings - ACS Fall 2025. (2023, August 16). [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
(PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (n.d.). [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024, May 20). [Link]
-
Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022, January 2). Chemistry Steps. [Link]
-
Heterogeneous Catalysis in Organic Chemistry Baran Group Meeting. (2024, March 1). [Link]
-
Distinguishing homogeneous advanced oxidation processes in bulk water from heterogeneous surface reactions in organic oxidation - PMC - PubMed Central. (2023, May 8). PubMed Central. [Link]
-
Friedel-Crafts Alkylation and Acylation - YouTube. (2011, October 3). YouTube. [Link]
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"Minimizing polysubstitution in the acylation of toluene"
Technical Support Center: Acylation of Toluene
Welcome to the technical support center for the acylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this fundamental reaction. Our focus is to provide actionable solutions and in-depth explanations to help you achieve high-yield, selective mono-acylation while minimizing polysubstitution.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the Friedel-Crafts acylation of toluene. Each issue is followed by a step-by-step diagnostic and solution pathway.
Issue 1: Significant Di-acylation Product Detected by GC-MS/NMR.
Q: My analysis shows a notable percentage of a di-acylated product. I expected the reaction to be highly selective for mono-acylation. What are the likely causes and how can I fix this?
A: While Friedel-Crafts acylation is known for its high selectivity against polysubstitution, certain conditions can unfortunately promote this side reaction.[1][2] The primary reason for the typical mono-selectivity is the deactivating nature of the acyl group, which makes the mono-acylated product less nucleophilic than the starting toluene.[2][3] However, if you are observing di-acylation, it points to one or more of the following procedural issues:
-
Cause A: Harsh Reaction Conditions. Excessively high temperatures or prolonged reaction times can provide enough energy to overcome the deactivation barrier of the mono-acylated product, leading to a second acylation.[2]
-
Cause B: Incorrect Stoichiometry. A significant excess of the acylating agent (e.g., acetyl chloride) or the Lewis acid catalyst (e.g., AlCl₃) can drive the reaction towards polysubstitution.[2]
-
Cause C: Highly Activated Substrate (Less common for Toluene). While toluene is activated, it is not typically considered "highly activated" to the point where di-acylation is common. However, if your starting material was inadvertently a more activated toluene derivative (e.g., xylene, mesitylene), the risk of polysubstitution increases.[2][4]
Corrective Actions:
-
Modify Reaction Conditions: Immediately reduce the reaction temperature. For the acetylation of toluene, running the reaction at a lower temperature (e.g., 0-10°C) is often sufficient to ensure mono-selectivity.[2] Monitor the reaction's progress closely using an appropriate technique like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.[1][2]
-
Adjust Stoichiometry: The ideal molar ratio of toluene to the acylating agent should be strictly controlled at 1:1.[1][2] The Lewis acid catalyst is typically used in a slight excess (e.g., 1.0 to 1.2 equivalents) to account for its complexation with the product ketone, but a large excess should be avoided.[2][5]
-
Consider a Milder Acylating Agent: If issues persist, switching from a highly reactive acyl chloride to a less reactive acid anhydride can provide better control and reduce the likelihood of forcing a second acylation.[2]
Below is a workflow to diagnose and resolve unexpected polysubstitution.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a major problem in Friedel-Crafts alkylation but not typically in acylation?
A: This is a cornerstone concept of the Friedel-Crafts reactions. The difference lies in the electronic effect of the group being added to the aromatic ring.[2]
-
Alkylation: An alkyl group (-R) is an electron-donating group. When added to toluene, it activates the ring, making the mono-alkylated product more reactive than the starting toluene.[6] This increased reactivity promotes subsequent alkylations, leading to a mixture of poly-alkylated products.[7]
-
Acylation: An acyl group (-COR) is a strong electron-withdrawing group due to the carbonyl. When added to toluene, it deactivates the ring, making the mono-acylated product significantly less reactive than the starting toluene.[2][3] This deactivation effectively prevents further acylation under standard conditions, resulting in a clean mono-substituted product.[3][6]
Q2: What is the role of the Lewis acid catalyst, and why is a stoichiometric amount often required?
A: The Lewis acid, commonly AlCl₃, plays two critical roles. First, it activates the acylating agent (e.g., acetyl chloride) by complexing with the halogen, which facilitates the formation of the highly electrophilic acylium ion.[8] This acylium ion is the species that is attacked by the nucleophilic toluene ring.[8][9]
Second, after the reaction, the Lewis acid coordinates strongly with the carbonyl oxygen of the ketone product.[2][5] This complexation is crucial because it further deactivates the product, providing an additional layer of protection against a second acylation.[2] Because the catalyst remains complexed to the product, it is not truly "catalytic" in the sense of regenerating after each cycle. A stoichiometric amount (or a slight excess) is therefore required to drive the reaction to completion.[3][5] The catalyst is only liberated from the product during the final aqueous workup.[2]
Q3: How does my choice of solvent impact the selectivity and yield of the reaction?
A: Solvent choice is critical and can influence both regioselectivity (ortho vs. para) and overall yield.
-
Polarity: The polarity of the solvent can affect the distribution of isomers.[2] Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used.[10]
-
Reactivity: The solvent must be inert to the strong electrophilic conditions of the reaction. Solvents that can be acylated themselves, such as benzene when it's not the intended substrate, should be avoided unless used as the substrate itself. Dichloromethane (DCM) or 1,2-dichloroethane are common choices as they are relatively inert and good at solvating the reaction components.[2][11]
-
Anhydrous Conditions: It is absolutely essential to use anhydrous (dry) solvents.[1][10] Lewis acids like AlCl₃ react vigorously with water, which deactivates the catalyst and halts the reaction.[10][12]
Q4: I am getting a poor yield, but no polysubstitution. What could be wrong?
A: Low yield in the absence of side products often points to issues with reagent quality or reaction setup.
-
Catalyst Deactivation: The most common culprit is moisture. Ensure your Lewis acid is fresh from an unopened container or properly stored in a desiccator.[1][10] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the catalyst.[10][12]
-
Insufficient Catalyst: As discussed, a near-stoichiometric amount of Lewis acid is necessary. Using only a catalytic amount will result in a low conversion rate.[3]
-
Low Temperature: While low temperatures are excellent for preventing side reactions, they can also significantly slow down the reaction rate.[10] If the reaction is sluggish, a controlled, gradual increase in temperature may be needed. Monitor progress via TLC to find the optimal balance.
Data Summary: Controlling Reaction Parameters
The following table summarizes the key experimental parameters and their impact on minimizing polysubstitution in the acylation of toluene.
| Parameter | Recommended Setting | Rationale for Minimizing Polysubstitution | Potential Issue if Deviated |
| Toluene:Acylating Agent Ratio | 1:1 | Prevents excess electrophile from being available for a second acylation.[1][2] | Excess acylating agent can force di-acylation. |
| Lewis Acid Stoichiometry | 1.0 - 1.2 equivalents | Ensures complete activation of the acylating agent and complexation with the product ketone, preventing its further reaction.[2][5] | Large excess can promote side reactions; too little leads to incomplete reaction. |
| Reaction Temperature | 0 - 25°C | Keeps the kinetic energy of the system low, preventing the deactivated product from overcoming the activation energy for a second acylation.[1][2] | High temperatures can lead to loss of selectivity and polysubstitution.[2][13] |
| Reaction Time | Monitor via TLC; quench upon completion | Minimizes the time the product is exposed to reactive conditions, reducing the chance of side reactions.[1][2] | Excessively long reaction times can promote byproduct formation.[2] |
| Choice of Acylating Agent | Acid Anhydride > Acyl Chloride | Acid anhydrides are less reactive than acyl chlorides, offering a more controlled reaction that is less likely to force polysubstitution.[2] | Highly reactive acyl chlorides under harsh conditions may reduce selectivity. |
Experimental Protocol: Selective Mono-acetylation of Toluene
This protocol details a standard procedure for the Friedel-Crafts acylation of toluene with acetyl chloride to selectively produce 4-methylacetophenone.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (or connect to a nitrogen/argon line).[12]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) followed by anhydrous DCM (approx. 20 mL per 10 mmol of toluene). Cool the resulting suspension in an ice bath to 0°C with stirring.[2]
-
Reagent Preparation: In the dropping funnel, prepare a solution of toluene (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM (approx. 10 mL per 10 mmol of toluene).[2]
-
Addition: Add the toluene/acetyl chloride solution dropwise from the funnel to the stirred AlCl₃ suspension over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C during the addition to control the exothermic reaction.[2][14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours, monitoring the progress by TLC until the toluene is consumed.[2]
-
Workup (Quenching): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a beaker containing a stirred mixture of crushed ice and concentrated HCl.[12] This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with DCM.[12]
-
Washing: Combine the organic layers. Wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[9][12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product, primarily 4-methylacetophenone.[2]
References
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation. r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). How does toluene react at higher temperatures and why?. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of acylation of toluene over molecular sieves catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of Toluene with Acetic Anhydride over Beta Zeolites: Influence of Reaction Conditions and Physicochemical Properties of the Catalyst. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of toluene catalyzed by solid superacids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
Sources
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"Strategies to improve the regioselectivity of Friedel-Crafts acylation"
Technical Support Center: Friedel-Crafts Acylation Regioselectivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the improvement of regioselectivity in this cornerstone organic reaction. As Senior Application Scientists, we understand that controlling the position of acylation is critical for the successful synthesis of complex molecules, particularly in the pharmaceutical industry where isomeric purity is paramount.[1][2]
Troubleshooting Guides: Question & Answer Format
Issue 1: Poor or Incorrect Regioselectivity with Substituted Arenes
Q: My Friedel-Crafts acylation of a substituted benzene derivative is giving me a mixture of ortho, para, and meta isomers, with no clear preference. How can I improve the selectivity?
A: This is a common challenge that often points to a complex interplay between electronic and steric effects. Here’s a systematic approach to troubleshoot this issue:
-
Understanding the "Why": The Role of Directing Groups: The inherent electronic properties of the substituent on your aromatic ring are the primary determinant of regioselectivity.[3]
-
Activating Groups (Ortho, Para-Directors): Substituents with lone pairs of electrons (e.g., -OCH₃, -OH, -NH₂) or alkyl groups strongly direct the incoming acyl group to the ortho and para positions. This is because they can stabilize the positive charge of the intermediate carbocation (the sigma complex) through resonance or inductive effects.[3][4]
-
Deactivating Groups (Meta-Directors): Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) direct the incoming acyl group to the meta position.[5][6] They do this by destabilizing the sigma complex at the ortho and para positions more than at the meta position.[4]
-
Halogens (Ortho, Para-Directors, but Deactivating): While halogens are deactivating overall due to their electronegativity, they still possess lone pairs that can stabilize the sigma complex at the ortho and para positions through resonance.[7]
-
-
Troubleshooting Steps:
-
Re-evaluate Your Substrate: Confirm the directing nature of your substituent. In some cases, a group you might consider weakly directing could be more influential than anticipated.
-
Choice of Lewis Acid Catalyst: While strong Lewis acids like AlCl₃ are effective, they are not always the most selective.[8] Milder Lewis acids, such as FeCl₃ or ZnCl₂, can sometimes offer improved regioselectivity, particularly when trying to favor the para product over the ortho product due to reduced steric hindrance around the catalyst-acyl halide complex.[8]
-
Solvent Effects: The polarity of the solvent can significantly influence the isomer distribution.[9] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-product, whereas polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-product.[9][10] Experimenting with different solvents is a key optimization step.
-
Temperature Control: Lowering the reaction temperature often favors the kinetically preferred product. This can be particularly useful in enhancing the ratio of one isomer over another. Conversely, higher temperatures can sometimes lead to isomerization and a mixture of products.[5]
-
-
Underlying Causality: The regioselectivity is a result of the relative stabilities of the transition states leading to the different arenium ion intermediates. By modifying the catalyst, solvent, and temperature, you are altering the energy landscape of these transition states.
Issue 2: Predominant Ortho Substitution When Para is Desired
Q: I am acylating an activated arene and obtaining the ortho isomer as the major product, but my synthetic route requires the para isomer. How can I shift the selectivity?
A: This is a classic challenge of sterics versus electronics. While the ortho and para positions are both electronically favored by activating groups, steric hindrance can be exploited to favor the para position.[5]
-
Understanding the "Why": Steric Hindrance: The acylium ion, especially when complexed with a bulky Lewis acid like AlCl₃, is a sterically demanding electrophile.[8][11] The substituent already present on the aromatic ring can clash with this bulky electrophile, making attack at the less hindered para position more favorable.
-
Troubleshooting Steps:
-
Increase Steric Bulk of the Acylating Agent: If possible, using a bulkier acylating agent can increase the steric hindrance at the ortho position, thus favoring the para product.
-
Utilize a Bulkier Lewis Acid: While AlCl₃ is common, exploring other Lewis acids that might form larger complexes can enhance para-selectivity.
-
Solvent Choice: As mentioned previously, the solvent can play a role. A solvent that coordinates more strongly with the Lewis acid-acyl halide complex might increase its effective size, further disfavoring ortho attack.
-
"Green" Alternatives: Some modern approaches using deep eutectic solvents have shown high regioselectivity, offering an alternative to traditional Lewis acids and volatile organic solvents.[12]
-
-
Data-Driven Decision Making:
| Factor | Effect on Ortho/Para Ratio | Rationale |
| Bulky Acylating Agent | Increases para product | Increased steric hindrance at the ortho position. |
| Bulky Lewis Acid | Increases para product | The electrophilic complex is larger, enhancing steric clash at the ortho position. |
| Low Temperature | May favor para product | Can amplify the energetic difference between the sterically hindered ortho transition state and the less hindered para transition state. |
Frequently Asked Questions (FAQs)
Q1: Can I perform a Friedel-Crafts acylation on a ring with an amine (-NH₂) or hydroxyl (-OH) group?
A1: Generally, no. Aromatic compounds with amine or hydroxyl groups are typically unsuitable for standard Friedel-Crafts acylation.[9] The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid catalyst.[9] This interaction forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired acylation.[9] Protecting the amine or hydroxyl group is a necessary prerequisite.
Q2: Why is my reaction requiring a stoichiometric amount of Lewis acid instead of a catalytic amount?
A2: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[5][13] This complexation effectively removes the catalyst from the reaction cycle.[5] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required to drive the reaction to completion.[13] The desired ketone is liberated during the aqueous workup.[13]
Q3: Is it possible to achieve regioselectivity in intramolecular Friedel-Crafts acylations?
A3: Yes, intramolecular Friedel-Crafts acylations are powerful reactions for forming polycyclic systems, and regioselectivity is governed by the stability of the resulting ring.[14] Generally, the formation of 5- and 6-membered rings is highly favored.[14] The position of acylation will be the one that leads to the formation of these stable ring structures. The inherent directing effects of other substituents on the ring also play a role.
Q4: Are there "greener" or more sustainable methods to improve regioselectivity and overall reaction efficiency?
A4: Absolutely. There is significant research into developing more environmentally friendly Friedel-Crafts acylation protocols.[15] This includes the use of solid acid catalysts (like zeolites), which can be easily recovered and reused, and ionic liquids or deep eutectic solvents that can act as both the solvent and catalyst, often with high regioselectivity.[12][16] These methods aim to minimize the waste generated from using stoichiometric amounts of traditional Lewis acids.[12][15]
Experimental Protocols & Visualizations
Protocol: Improving Para-Selectivity in the Acylation of Toluene
This protocol provides a general method for favoring the formation of 4-methylacetophenone over 2-methylacetophenone.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Add a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.
-
-
Formation of the Electrophile:
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the acylium ion complex.
-
-
Electrophilic Aromatic Substitution:
-
Add toluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
-
Workup:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[9] This will hydrolyze the aluminum chloride complex and quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography or distillation to separate the para and ortho isomers.
-
Characterize the product ratio using ¹H NMR spectroscopy or GC-MS.
-
Diagrams
Caption: A decision-making workflow for troubleshooting poor regioselectivity in Friedel-Crafts acylation.
Caption: Key experimental factors that can be adjusted to favor para-substitution over ortho-substitution.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025).
- Busacca, C. A., et al. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
- Clark, J. Explaining directing effects in Friedel-Crafts reactions. LibreTexts.
- BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
- BenchChem. (2025).
- Chemistry Steps. Ortho, Para, Meta.
- Scimplify. Friedel Crafts in the Synthesis of Ibuprofen.
- Pharmaguideline.
- ResearchGate. (2012). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Wikipedia. Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- ECHEMI. (2018).
- ACS Publications. (2025).
- Minisci, F., et al. (2018).
- B. K. Singh, et al. (2012).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.
- JoVE. (2025).
- RSC Publishing. (2024). Friedel–Crafts reactions for biomolecular chemistry.
- Scirp.org. (2012).
- Prajapati, A. K., et al. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- ResearchGate. (2022).
- Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
- Organic Chemistry Tutor. (2018).
- Journal of the Chemical Society (Resumed). (1952). 890. Friedel–Crafts acylation and alkylation. A comparison of inter- and intra-molecular processes.
- Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions.
- NCERT. Amines.
- NIH. (2017).
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps.
- LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Andonian, A. (2011).
- Olah, G. A., et al. (1984). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society.
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
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Technical Support Center: Work-up Procedure Modifications for Cleaner Product Isolation
Welcome to the Technical Support Center for reaction work-up and product isolation. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing purification processes. This center is designed to address specific experimental challenges with in-depth explanations and actionable protocols.
Section 1: Troubleshooting Liquid-Liquid Extractions
Liquid-liquid extraction is a cornerstone of product isolation, but it is not without its challenges. This section addresses the most common issues encountered during this crucial step.
FAQ 1: I've formed a persistent emulsion during my extraction. How can I break it?
Answer:
Emulsions, which are stable mixtures of two immiscible liquids, are a frequent frustration during aqueous work-ups.[1] They are often caused by the presence of fine solid particles or surfactant-like impurities that stabilize the interface between the organic and aqueous layers.[2][3] Breaking an emulsion requires disrupting these stabilizing forces.
Root Causes and Strategic Solutions:
-
Ionic Strength Adjustment: The solubility of organic compounds in the aqueous layer can be decreased by increasing the ionic strength of the aqueous phase.[1] This is a primary and often effective strategy.
-
Physical Disruption: Mechanical or thermal methods can force the dispersed droplets to coalesce.[1]
-
Solvent and Phase Manipulation: Altering the properties of the organic phase or removing suspended solids can destabilize the emulsion.
Troubleshooting Protocol: Breaking Emulsions
-
Patience First: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Gentle swirling or stirring with a glass rod can sometimes encourage separation.[1]
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[1][3] This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[4][5] If this doesn't work, adding solid NaCl to create a very briny solution can be effective.[2][6]
-
Filtration: Filter the entire mixture through a pad of Celite®. Celite, being a fine, inert filter aid, can remove the fine particulates that often stabilize emulsions.[2][6]
-
Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes disrupt the emulsion.[1][3]
-
Gentle Heating: Carefully warming the mixture can decrease the viscosity of the emulsion and promote phase separation. Avoid excessive heat, which could degrade your product.[1]
-
Centrifugation: For smaller volumes, centrifuging the mixture can be a very effective mechanical method to force the layers to separate.[1][3]
-
Freezing: Lowering the temperature to freeze the aqueous layer can physically break the emulsion. Once frozen, the organic layer can be decanted.[1]
FAQ 2: My product is highly polar and seems to be staying in the aqueous layer. How can I improve its extraction into the organic phase?
Answer:
Extracting highly polar compounds from an aqueous reaction mixture is a common challenge. The choice of extraction solvent and modification of the aqueous phase are critical for success.
Underlying Principles:
The partitioning of a compound between two immiscible phases is governed by its relative solubility in each phase. For polar compounds, the high polarity of water makes it a favorable solvent. To enhance extraction into an organic layer, you must either decrease its solubility in the aqueous phase or use a more polar organic solvent.
Strategies for Extracting Polar Compounds:
-
Salting Out: As with breaking emulsions, adding a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer will increase its ionic strength. This reduces the ability of water to solvate your polar organic compound, thereby "pushing" it into the organic layer.[7]
-
Solvent Choice: Standard non-polar solvents like hexanes are ineffective. Use more polar, water-immiscible organic solvents.
Solvent Polarity Index Notes Ethyl Acetate 4.4 Good general-purpose solvent for moderately polar compounds. Dichloromethane (DCM) 3.1 Effective for a wide range of compounds, but can form emulsions. n-Butanol 3.9 Has some miscibility with water, but can be very effective for highly polar compounds. Saturation of the aqueous layer with NaCl is often required. Chloroform/Isopropanol Mix (3:1) N/A An excellent, more polar solvent system for pulling water-soluble organic compounds out of the aqueous phase.[8] -
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be used. This method repeatedly passes fresh organic solvent through the aqueous layer, gradually extracting the desired product.
-
Solid-Phase Extraction (SPE): An alternative to liquid-liquid extraction where the aqueous solution is passed through a solid cartridge that retains the compound of interest. The compound is then eluted with a small volume of a strong organic solvent. This can also serve to concentrate the sample.[9]
FAQ 3: How do I effectively remove acidic or basic impurities from my organic layer?
Answer:
Acidic and basic washes are fundamental to work-up procedures, leveraging acid-base chemistry to selectively move impurities from the organic phase to the aqueous phase.[10]
The Chemistry of the Wash:
-
Removing Acidic Impurities: Washing the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate or sodium carbonate solution) will deprotonate acidic impurities (like unreacted carboxylic acids).[11][12] The resulting salt is ionic and therefore highly soluble in the aqueous layer, effectively removing it from your product.[5]
-
Removing Basic Impurities: Conversely, washing with a dilute aqueous acid (e.g., 1M HCl) will protonate basic impurities (like excess amines).[5] The resulting ammonium salt is water-soluble and will be partitioned into the aqueous wash.
Workflow for Acid-Base Washes
Caption: Decision workflow for acidic and basic washes.
Experimental Protocol: Neutralizing an Organic Layer
-
Add the organic solution to a separatory funnel.
-
Add an equal volume of the appropriate aqueous wash (e.g., saturated NaHCO₃ for acidic impurities).
-
Stopper the funnel, invert, and immediately vent. Shake gently, venting frequently, especially during the initial washes.
-
Allow the layers to separate.
-
Drain the lower (aqueous) layer.
-
To confirm complete neutralization, you can test the pH of the aqueous wash with pH paper.[11]
-
Repeat the wash if necessary.
Section 2: Post-Extraction Purification and Drying
After extraction, the organic layer still contains residual water and potentially other impurities that need to be removed for a clean final product.
FAQ 4: What is the purpose of a brine wash, and when should I use it?
Answer:
A brine wash (washing with a saturated aqueous solution of NaCl) is a critical step before drying the organic layer with a solid drying agent.[4][11]
Mechanism of Action:
Organic solvents, particularly diethyl ether and ethyl acetate, can dissolve a significant amount of water.[12] The highly concentrated salt solution in brine has a strong affinity for water and will draw the dissolved water out of the organic layer, a process driven by the difference in osmotic pressure.[4][11] This "pre-drying" step significantly reduces the amount of water that needs to be removed by the solid drying agent.
Why it's Important:
Using less solid drying agent is always preferable. Drying agents can adsorb your product along with water, leading to a decrease in yield.[11][12] By removing the bulk of the dissolved water with a brine wash, you minimize the amount of drying agent needed and thus maximize your product recovery.[14]
FAQ 5: How do I choose the right solid drying agent?
Answer:
Solid drying agents are anhydrous inorganic salts that form hydrates upon contact with water, effectively sequestering it from the organic solution.[12][15] The choice of drying agent depends on the solvent, the compound's properties, and the required speed and efficiency of drying.
Comparison of Common Drying Agents:
| Drying Agent | Capacity | Speed | Efficiency | Compatibility Notes |
| Magnesium Sulfate (MgSO₄) | High | Fast | High | Slightly acidic; not suitable for highly acid-sensitive compounds.[14] Very fine powder that requires filtration to remove.[16] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Neutral and inexpensive. A good general-purpose drying agent, but less efficient than MgSO₄.[16][17] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Can form complexes with alcohols, phenols, and amines. Best for hydrocarbons and alkyl halides.[15] |
| Calcium Sulfate (Drierite®) | Low | Fast | High | A good general-purpose drying agent, but has a low capacity.[11] |
| Molecular Sieves (3Å or 4Å) | High | Slow | Very High | Excellent for achieving strictly anhydrous conditions, especially for water-sensitive subsequent reactions.[17] |
Protocol for Using a Solid Drying Agent:
-
Ensure you have first performed a brine wash to remove the bulk of the water.[16]
-
Add a small amount of the drying agent to the organic solution in an Erlenmeyer flask and swirl.[15]
-
Observe the behavior of the drying agent. If it clumps together, there is still water present.[12]
-
Continue adding small portions of the drying agent and swirling until some of the newly added agent remains free-flowing, like snow in a snow globe.[12] This indicates that all the water has been absorbed.
-
Allow the mixture to sit for 5-10 minutes to ensure complete drying.
-
Separate the dried solution from the drying agent by either decanting (for granular agents like Na₂SO₄) or by gravity filtration (for fine powders like MgSO₄).[15]
Section 3: Advanced Purification - Recrystallization
For solid products, recrystallization is a powerful technique for achieving high purity.[18][19]
FAQ 6: My compound won't crystallize from solution. What can I do to induce crystallization?
Answer:
Recrystallization is a purification technique that relies on the difference in solubility of your compound in a hot versus a cold solvent.[19][20] Impurities are ideally either highly soluble in the cold solvent or insoluble in the hot solvent. Failure to crystallize usually indicates that the solution is not supersaturated or that there is no nucleation site for crystals to begin forming.
Troubleshooting Crystallization Issues:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently evaporate some of the solvent to increase the concentration of your product.
-
Cooling: Ensure the solution is thoroughly cooled. An ice bath can be used to lower the temperature further, decreasing the solubility of your compound.
-
-
Solvent System Modification:
-
Anti-solvent Addition: If your compound is soluble in one solvent but insoluble in another miscible solvent (an "anti-solvent"), you can dissolve your compound in a minimum of the "good" solvent and then slowly add the "anti-solvent" until the solution becomes cloudy (the point of saturation).[20] This is a very effective technique for inducing crystallization.
-
Workflow for Troubleshooting Recrystallization
Caption: A step-by-step guide to inducing crystallization.
References
-
6.6: Common "work-up" - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Waters. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. [Link]
-
Cleaner Alternatives to Liquid-Liquid Extraction. (2018). Phenomenex. [Link]
-
Extractions vs Washes. University of York. [Link]
-
Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]
-
Tips & Tricks: Emulsions. University of Rochester. [Link]
-
Workup: How to Manage an Emulsion. University of Rochester. [Link]
-
Recrystallization and Crystallization. UCLA. [Link]
-
Tips & Tricks: Drying Methods. University of Rochester. [Link]
-
Theory of Aqueous Workup. University of York. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
How To Run A Reaction: The Quench. University of Rochester. [Link]
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Drying Organic Solutions. University of Colorado Boulder. [Link]
-
How To: Manage an Emulsion. University of Rochester. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Tackling emulsions just got easier. (2023). Biotage. [Link]
-
Recrystallization. University of Toronto. [Link]
-
Why do we dry organic phase of extracts? ResearchGate. [Link]
-
How To Run A Reaction: The Workup. University of Rochester. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Santa Barbara. [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group. [Link]
-
Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. (2020). Aurora Biomed. [Link]
-
Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis? PubMed. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). PMC - NIH. [Link]
-
How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Can I quench a reaction and work it up a few days later? Reddit. [Link]
-
Experimental methods for following the rate of a reaction. (2023). Crunch Chemistry. [Link]
-
Acid Washing. University of California, Santa Barbara. [Link]
-
Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]
- Process for removing polar impurities from hydrocarbons and mixtures of...
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Technical Support Center: Removal of Unreacted Starting Materials
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address one of the most critical and often challenging stages of synthesis: the purification of the final product from unreacted starting materials and other impurities. Achieving high purity is paramount for accurate downstream analysis, regulatory compliance, and the overall success of a research or development program.[1][2][3]
This resource provides in-depth, practical guidance through a series of troubleshooting guides and frequently asked questions. We will move beyond simple procedural lists to explore the underlying principles of each technique, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Section 1: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a cornerstone purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[4] It is a versatile method for initial cleanup, removing water-soluble starting materials from an organic-soluble product, or vice versa.
Frequently Asked Questions (FAQs) - LLE
-
Q1: How do I choose the right extraction solvent?
-
A1: The ideal solvent should readily dissolve your target compound while having poor solubility for the unreacted starting materials and impurities. It must also be immiscible with the initial solvent (e.g., water). Key considerations include polarity, density (to determine the top and bottom layers), and boiling point for easy removal post-extraction. A common starting point is to use a solvent with a polarity that is a good match for your product but significantly different from your starting materials.
-
-
Q2: How many extractions are sufficient?
-
A2: It is almost always more efficient to perform multiple small-volume extractions rather than a single large-volume one. Three successive extractions with a portion of the total solvent volume will typically recover significantly more product than one extraction with the entire volume. The optimal number can be determined by analyzing a small sample of the aqueous layer by TLC or LC-MS after each extraction to see if any product remains.
-
-
Q3: What is "salting out" and when should I use it?
-
A3: "Salting out" involves adding a salt, like sodium chloride (brine), to the aqueous layer.[5] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing them into the organic layer, thereby improving extraction efficiency. It's particularly useful when your product has some water solubility or when emulsions form.[5]
-
Troubleshooting Guide - LLE
-
Issue 1: An emulsion has formed between the two layers, and they won't separate.
-
Cause: Emulsions are common when the sample contains surfactants, lipids, or proteins, or if the mixture was shaken too vigorously.[5][6]
-
Solutions:
-
Be Patient: Allow the separatory funnel to sit undisturbed for a longer period.
-
Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the funnel to mix the layers.[5]
-
Salting Out: Add brine to the funnel. The increased ionic strength can help break the emulsion.[5][6]
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[5]
-
Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.[5][6]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[5]
-
-
-
Issue 2: My product seems to be lost; the yield is very low.
-
Cause: This could be due to incomplete extraction, incorrect pH, or product degradation.
-
Solutions:
-
Check pH: If your starting material and product have acidic or basic functional groups, their solubility will be highly pH-dependent. Adjust the pH of the aqueous layer to ensure your product is in its neutral, more organic-soluble form, while the starting material is ionized and water-soluble (or vice versa).
-
Increase Number of Extractions: As mentioned in the FAQ, perform more extractions with smaller volumes of solvent.
-
Check for Third Layer: Sometimes, highly concentrated solutions or insoluble materials can form a thin third layer at the interface, which may contain your product.
-
Confirm Layer Identity: Before discarding any layer, test a small drop in water. The aqueous layer is miscible, while the organic layer is not. Never discard any layers until you have confirmed the location of your product.[7]
-
-
Workflow & Protocol: Standard Liquid-Liquid Extraction
Here is a detailed protocol for a typical extractive workup.
Protocol: General Purpose Liquid-Liquid Extraction
-
Setup: Secure a separatory funnel in a ring stand. Ensure the stopcock is closed and properly greased if it is glass.[7]
-
Transfer: Pour the reaction mixture into the separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetone), it may need to be removed by rotary evaporation first and the residue redissolved in an immiscible organic solvent.
-
Add Extraction Solvent: Add the chosen immiscible extraction solvent to the funnel.[7]
-
Initial Venting: Stopper the funnel, and with one hand securely holding the stopper, invert the funnel and immediately open the stopcock to vent any pressure buildup.[7]
-
Mixing: Close the stopcock and gently rock or swirl the funnel for 1-2 minutes to ensure thorough mixing of the phases.[5][7] Avoid vigorous shaking to prevent emulsion formation. Vent frequently.
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.[7]
-
Drain Layers: Slowly drain the bottom layer through the stopcock into a flask. Stop just as the interface reaches the stopcock. Pour the top layer out through the top opening of the funnel to avoid re-contamination.[7]
-
Repeat: Repeat the extraction (steps 3-7) with fresh solvent two more times, combining the organic layers.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter away the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[7]
LLE Workflow Diagram
Caption: Workflow for a standard liquid-liquid extraction.
Section 2: Crystallization
Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[8][9]
Frequently Asked Questions (FAQs) - Crystallization
-
Q1: What makes a good crystallization solvent?
-
A1: The ideal solvent should exhibit high solubility for your compound at its boiling point but poor solubility at low temperatures (e.g., room temperature or 0°C).[10][11] Additionally, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling. The solvent's boiling point should also be below the melting point of your compound.
-
-
Q2: My compound won't crystallize, even after cooling in an ice bath. What should I do?
-
A2: This is a common issue, often caused by using too much solvent or the solution being supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[12]
-
Add an Anti-Solvent: If using a soluble solvent, you can slowly add a second, miscible "anti-solvent" in which your compound is insoluble until the solution becomes cloudy, then add a drop of the first solvent to clarify before cooling.[10]
-
-
-
Q3: My product "oiled out" instead of forming crystals. What went wrong?
-
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13] This often happens if the boiling point of the solvent is too high or if there are significant impurities depressing the melting point.
-
Solution: Re-heat the solution to redissolve the oil. Add more of the "soluble" solvent to lower the saturation point, then allow it to cool more slowly.[12] If the problem persists, you may need to choose a different solvent or purify the compound by another method (like column chromatography) first.[13]
-
Troubleshooting Guide - Crystallization
-
Issue 1: The resulting crystals are colored, but the pure compound should be colorless.
-
Cause: Colored impurities are being trapped in the crystal lattice or adsorbed onto the crystal surface.
-
Solution: Add a very small amount of activated charcoal to the hot solution before filtration.[13][14] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[12][14] Perform a hot gravity filtration to remove the charcoal before cooling.[13][14]
-
-
Issue 2: Very low recovery of the product after filtration.
-
Cause: This can result from using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.
-
Solutions:
-
Concentrate the Mother Liquor: Boil off some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.
-
Optimize Solvent Volume: In future attempts, use the absolute minimum amount of hot solvent required to dissolve the solid.[10]
-
Prevent Premature Crystallization: When performing a hot gravity filtration, keep the solution, funnel, and receiving flask hot to prevent crystals from forming in the funnel.[13][14] Using a stemless funnel is also recommended.[13]
-
-
Protocol: Single-Solvent Recrystallization
Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your impure solid in various solvents at room temperature and upon heating.[10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling (using a hot plate or steam bath) while stirring.[14]
-
Add More Solvent: Continue adding small portions of the hot solvent until the solid just dissolves completely.[8][14] Do not add an excessive amount.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration to remove them.[10]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[8][15] Rapid cooling can trap impurities.[12] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[8][15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][15]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[8][15]
Crystallization Decision Tree
Caption: Decision tree for troubleshooting crystallization.
Section 3: Flash Column Chromatography
Flash column chromatography is a preparative purification technique that uses air or nitrogen pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), typically silica gel.[16] It separates compounds based on their differential partitioning between the mobile and stationary phases, allowing for the isolation of the desired product from starting materials and byproducts.[3]
Frequently Asked Questions (FAQs) - Flash Chromatography
-
Q1: How do I select the right solvent system (eluent)?
-
A1: The key is to use Thin Layer Chromatography (TLC) for method development. The ideal eluent system should provide a good separation between your product and the unreacted starting material. A target Rf (retention factor) of ~0.3 for your desired compound is often a good starting point for an efficient separation.[17]
-
-
Q2: How much silica gel should I use?
-
A2: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude material you are purifying. The exact ratio depends on the difficulty of the separation. For easy separations, a lower ratio is sufficient; for difficult separations, a higher ratio is needed.
-
-
Q3: What is the difference between dry loading and wet loading?
-
A3: Wet loading involves dissolving your crude product in a minimal amount of the eluent (or a slightly stronger solvent) and carefully pipetting it onto the top of the column.[18] This is generally preferred for the best resolution. Dry loading is used when the compound is not very soluble in the eluent. The compound is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then added to the top of the column.[18]
-
Troubleshooting Guide - Flash Chromatography
-
Issue 1: The separation is poor; bands are overlapping.
-
Cause: This can be due to an improper solvent system, overloading the column, poor column packing, or loading the sample in too large a volume or too strong a solvent.
-
Solutions:
-
Optimize Eluent: Re-develop your solvent system using TLC. A shallower solvent gradient or an isocratic elution with a weaker solvent system may be necessary.
-
Reduce Load: Do not overload the column. The amount of crude material should typically be 1-3% of the mass of the silica gel.
-
Improve Packing: Ensure the silica gel is packed uniformly without cracks or air bubbles.[16] Tapping the column gently as you add the dry silica or creating a well-packed slurry can help.
-
Minimize Loading Volume: Load the sample in the smallest possible volume of solvent.[18][19] Loading in a solvent more polar than the eluent will cause band broadening.[17]
-
-
-
Issue 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, you can switch to 4:1, then 1:1, and so on. Be careful not to increase the polarity too quickly, as this can cause impurities to elute along with your product.
-
Protocol: Flash Column Chromatography
Protocol: Standard Flash Column Chromatography
-
Solvent Selection: Using TLC, determine an appropriate eluent system that gives an Rf value of ~0.3 for the target compound.[17]
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.[19][20]
-
Add a thin layer of sand.[19]
-
Fill the column with silica gel (typically 6-10 inches high) either as a dry powder followed by the eluent, or as a slurry of silica in the eluent.[18][19]
-
Use air pressure to pack the silica firmly, ensuring there are no cracks or channels.[18] Add another layer of sand on top to protect the silica surface.[18]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of solvent.[18]
-
Carefully apply the sample to the top of the silica gel.
-
Elute the loading solvent into the silica bed until the sample is fully adsorbed.
-
-
Elution:
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Flash Chromatography Workflow Diagram
Caption: The three main stages of a flash chromatography workflow.
Section 4: Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[21][22] It is highly effective for removing a volatile starting material from a non-volatile product, or for separating two liquid starting materials/products with sufficiently different boiling points.
Types of Distillation
-
Simple Distillation: Used when the boiling points of the components differ by more than 50-70°C.[23]
-
Fractional Distillation: Used for separating liquids with closer boiling points. A fractionating column provides a large surface area (e.g., glass beads or rings) for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component as it rises.[24][25][26]
-
Vacuum Distillation: Used for compounds that have very high boiling points (>150°C) or are thermally unstable and would decompose at their atmospheric boiling point.[23] Lowering the pressure reduces the boiling point.
Troubleshooting Guide - Distillation
-
Issue 1: The temperature is fluctuating and not holding steady at the boiling point.
-
Cause: This can be due to "bumping" (sudden, violent boiling) or an uneven heating rate. It can also indicate that the separation is complete and the component with the lower boiling point has been distilled.
-
Solution:
-
Ensure Smooth Boiling: Always use boiling chips or a magnetic stir bar to promote smooth boiling.
-
Control Heating: Apply heat gradually and ensure the heating mantle is appropriately sized for the flask. Insulating the distillation head can also help maintain a stable temperature.
-
Check Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.
-
-
-
Issue 2: No distillate is collecting.
-
Cause: The vapor is not reaching the condenser, or the condenser is not functioning properly.
-
Solution:
-
Increase Heating: The heating bath temperature should typically be set 20-30°C higher than the boiling point of the liquid.[23]
-
Check for Leaks (Vacuum Distillation): In a vacuum distillation, leaks will prevent the system from reaching a low enough pressure for the liquid to boil. Check all joints and connections.
-
Ensure Condenser Flow: Make sure cold water is flowing through the condenser in the correct direction (in at the bottom, out at the top).
-
-
Distillation Setups Comparison
Caption: Comparison of simple, fractional, and vacuum distillation setups.
Section 5: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent, packed into a cartridge or 96-well plate, to isolate analytes from a liquid sample.[27][28][29] It operates on the same principles as chromatography but is used for sample cleanup rather than high-resolution separation.[29] It is excellent for removing trace starting materials or concentrating a dilute product.[29][30]
Frequently Asked Questions (FAQs) - SPE
-
Q1: What are the main steps in an SPE procedure?
-
A1: A typical SPE workflow consists of four main steps:
-
Conditioning: The sorbent is wetted with a solvent like methanol to activate it.[30]
-
Equilibration: The sorbent is flushed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for the sample.
-
Loading: The sample is passed through the cartridge. The target analyte is retained on the sorbent while some impurities pass through.[30]
-
Washing: Impurities that are weakly bound to the sorbent are washed away with a solvent that is not strong enough to elute the analyte.
-
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the purified analyte for collection.[31]
-
-
-
Q2: How do I choose the right SPE sorbent?
-
A2: Sorbent selection depends on the nature of your analyte and the sample matrix. The main interaction modes are:
-
Reversed-Phase: Nonpolar sorbent (e.g., C18) retains nonpolar analytes from a polar matrix.[27]
-
Normal-Phase: Polar sorbent (e.g., silica) retains polar analytes from a nonpolar matrix.
-
Ion-Exchange: Charged sorbent (anion or cation exchange) retains charged analytes.[28]
-
Mixed-Mode: Combines two interaction modes (e.g., reversed-phase and ion-exchange) for higher selectivity.[28]
-
-
SPE Workflow Diagram
Caption: The five sequential steps of a solid-phase extraction protocol.
Summary of Purification Techniques
| Technique | Principle of Separation | Best For | Key Advantages | Common Challenges |
| Liquid-Liquid Extraction | Differential Solubility | Rapid, large-scale removal of impurities with very different polarities. | Fast, scalable, inexpensive. | Emulsion formation, incomplete separation. |
| Crystallization | Differential Solubility with Temperature | Purifying solid products to a high degree of purity. | Can achieve very high purity, cost-effective at scale. | Finding a suitable solvent, "oiling out," low recovery. |
| Flash Chromatography | Differential Partitioning | Separating complex mixtures with similar polarities. | High resolution, versatile for many compound types. | Can be time-consuming, requires solvent optimization. |
| Distillation | Difference in Boiling Points | Separating liquids with different volatilities; removing volatile solvents. | Excellent for volatile compounds, scalable. | Not suitable for heat-sensitive compounds, azeotrope formation. |
| Solid-Phase Extraction | Differential Partitioning | Sample cleanup, trace impurity removal, analyte concentration. | High selectivity, automatable, reduces solvent usage. | Method development can be complex, potential for low recovery. |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]
-
The Ultimate Guide to Fractional Distillation. (2024). Available from: [Link]
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Helmenstine, A. M. (2025). How to Perform a Recrystallization. ThoughtCo. Available from: [Link]
-
How Fractional Distillation Process Works. (2020). USA Lab. Available from: [Link]
-
Recrystallization. Wired Chemist. Available from: [Link]
-
Product Purification. RTL Engineers. Available from: [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Available from: [Link]
-
Recrystallization - Single Solvent. Available from: [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Solid-Phase Extraction (SPE) Method Development. (2021). Waters Corporation. Available from: [Link]
-
A Methodological Review of Extraction, Purification, and Identification Techniques for Natural Bioactive Compounds. (2025). ACS Publications - American Chemical Society. Available from: [Link]
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Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available from: [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group. Available from: [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025). ALWSCI Technologies. Available from: [Link]
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fractional distillation. Chemguide. Available from: [Link]
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Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil. Available from: [Link]
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Some Useful and Practical Tips for Flash Chromatography. EPFL. Available from: [Link]
-
What is Fractional Distillation? The Chemistry Blog. Available from: [Link]
-
Liquid-Liquid Extraction. University of Richmond Blogs. Available from: [Link]
-
Standard operating procedure Flash column chromatography. College of Engineering Safety, University of Wisconsin-Madison. Available from: [Link]
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Liquid Liquid Extraction. Scribd. Available from: [Link]
-
The Distillation Process: An Essential Technique for Purification and Separation. Longdom Publishing. Available from: [Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available from: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Available from: [Link]
-
What is Solid Phase Extraction (SPE)? Organomation. Available from: [Link]
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3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available from: [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). PMC - NIH. Available from: [Link]
-
Liquid-Liquid Extraction: Problem and solution (type 2) Part 1. (2021). YouTube. Available from: [Link]
-
Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Available from: [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS. Available from: [Link]
-
How To: Purify by Distillation. University of Rochester, Department of Chemistry. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2021). PMC - NIH. Available from: [Link]
-
Separation and purification - Chromatography, Distillation, Filtration. Britannica. Available from: [Link]
-
Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
Solid-phase extraction. Wikipedia. Available from: [Link]
-
How we can remove dissolved impurities by crystallization if product is highly soluble in... (2021). Quora. Available from: [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available from: [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. Available from: [Link]
-
Liquid Liquid Extraction Problem 1. (2016). YouTube. Available from: [Link]
-
Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. ACS Publications - American Chemical Society. Available from: [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Available from: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Available from: [Link]
-
Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]
-
Liquid–liquid extraction. Wikipedia. Available from: [Link]
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Technical Support Center: Recrystallization of 4-Aryl-4-Oxobutanoic Acids
Welcome to the technical support center for the purification of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the recrystallization of this important class of compounds. The bifunctional nature of these molecules, containing both a ketone and a carboxylic acid, presents unique challenges in solvent selection and crystallization technique. This resource aims to provide clear, actionable solutions to ensure the high purity of your compounds.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of 4-aryl-4-oxobutanoic acids, offering step-by-step solutions grounded in chemical principles.
Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue when the solvent is too nonpolar for the compound or when the solution is highly supersaturated.[1][2] Here’s a systematic approach to resolve this:
-
Immediate Action: Reheat the solution to redissolve the oil.
-
Add a More Polar Solvent: If using a mixed solvent system, add more of the more polar ("soluble") solvent to decrease the supersaturation.[3] For a single solvent system, consider adding a small amount of a miscible, more polar solvent. For instance, if using toluene, adding a small amount of ethanol can help.
-
Slow Down the Cooling Process: Rapid cooling often favors oil formation. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.
-
Reduce the Solute Concentration: Oiling out can occur if the solution is too concentrated. Add a small amount of additional hot solvent to the clear solution and then allow it to cool slowly.[3]
-
Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization by scratching the inner surface of the flask with a glass rod at a temperature just above where you observe oiling.[4] The tiny scratches on the glass provide nucleation sites for crystal growth.
Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A2: The absence of crystal formation indicates that the compound is too soluble in the chosen solvent at low temperatures, or the solution is supersaturated.[4] Here are several techniques to induce crystallization:
-
Induce Nucleation:
-
Scratching Method: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic rough areas that can serve as nucleation points for crystal growth.[3][4]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[3][4] This "seed" will act as a template for further crystal formation.
-
-
Increase Solute Concentration:
-
Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[3] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities. Once you observe slight turbidity, add a few drops of solvent to redissolve and then cool slowly.
-
-
Introduce an "Anti-Solvent":
-
If you are using a single solvent system, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the solid and allow the mixture to cool slowly.[5] For 4-aryl-4-oxobutanoic acids, if you are using ethanol, water can often be a good anti-solvent.
-
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[4] This can be due to several factors:
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[4] Always aim to use the minimum amount of boiling solvent necessary to fully dissolve the solid.
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures.[6] If your compound is still significantly soluble in the solvent at 0°C, you will experience substantial losses. You may need to screen for a different solvent or solvent system.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.[7] To prevent this, use a pre-heated funnel and filter flask, and keep the solution at a gentle boil during filtration.[7]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete at a low temperature. Cooling in an ice bath for at least 30 minutes is generally recommended.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of recrystallization solvents and best practices for 4-aryl-4-oxobutanoic acids.
Q1: What are the best starting solvents to screen for the recrystallization of 4-aryl-4-oxobutanoic acids?
A1: The "like dissolves like" principle is a good starting point.[4] Since 4-aryl-4-oxobutanoic acids possess both a polar carboxylic acid group and a moderately polar aryl ketone group, solvents of intermediate to high polarity are often suitable. A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8]
| Solvent Category | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Methanol | The hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl portion interacts with the aryl ring. Ethanol is often a good first choice.[9] |
| Water | Water | Due to the carboxylic acid group, some of these compounds may have sufficient solubility in hot water to be recrystallized.[6] Recrystallization from water, when possible, can yield very pure products.[8] |
| Ketones | Acetone | The ketone functionality in acetone can effectively solvate the aryl ketone portion of the molecule.[10] |
| Esters | Ethyl Acetate | Ethyl acetate is a versatile solvent for compounds of intermediate polarity.[10] |
| Aromatic | Toluene | The aromatic ring of toluene can interact favorably with the aryl group of your compound. It is particularly useful for less polar analogs. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Mixed solvent systems provide a high degree of tunability for achieving the desired solubility profile.[5][8] |
Initial solubility tests should be performed on a small scale in test tubes to determine a suitable solvent before committing your entire batch.
Q2: How do I perform a small-scale solvent selection test?
A2: A systematic approach to solvent screening is crucial for success.
-
Preparation: Place a small amount of your crude solid (e.g., 20-30 mg) into several test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (e.g., ethanol, water, ethyl acetate, toluene, hexane) and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Hot Solubility Test: Gently heat the test tubes that showed poor solubility at room temperature. The ideal solvent will completely dissolve your compound at or near its boiling point.
-
Cooling Test: Allow the test tubes with dissolved solid to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
Q3: My crude product is colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated carbon (charcoal).
-
After your crude solid has dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and then reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the activated carbon.[6] The filtrate should be colorless.
Q4: How can I confirm the purity of my recrystallized 4-aryl-4-oxobutanoic acid?
A4: The purity of your final product should be assessed using one or more of the following methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the observed melting point to the literature value. For example, 4-oxo-4-phenylbutanoic acid has a reported melting point of 114-117°C.[11]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is an excellent method to confirm the structure and assess the purity of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
Experimental Workflow & Diagrams
General Recrystallization Protocol
-
Solvent Selection: Based on small-scale tests, choose an appropriate solvent or solvent mixture.
-
Dissolution: Place the crude 4-aryl-4-oxobutanoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot filtration through fluted filter paper into a pre-warmed Erlenmeyer flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.[4]
Visual Workflow for Solvent Selection
Caption: A decision-making flowchart for selecting a suitable recrystallization solvent.
Troubleshooting Decision Tree
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(3-Methylphenyl)-4-oxobutyric Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the known and potential biological activities of 4-(3-methylphenyl)-4-oxobutyric acid and its ortho- and para-isomers. While direct comparative studies are limited in publicly available literature, this document synthesizes existing data, highlights structure-activity relationships, and provides detailed experimental protocols to enable researchers to conduct their own comprehensive evaluations.
Introduction: The Therapeutic Potential of 4-Aryl-4-oxobutanoic Acids
The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The substitution pattern on the aryl ring can significantly influence the potency and selectivity of these compounds. This guide focuses on the methylphenyl isomers, exploring how the position of the methyl group (ortho, meta, or para) may impact their biological profiles.
Isomeric Landscape: Structure and Known Activities
The three positional isomers of 4-(methylphenyl)-4-oxobutyric acid present distinct electronic and steric properties that are hypothesized to influence their interaction with biological targets.
| Isomer | Chemical Structure | Known Biological Activity |
| 4-(2-Methylphenyl)-4-oxobutyric acid (ortho-isomer) | ![]() | Limited publicly available data. A related compound, flobufen, which has a more complex biphenyl structure, exhibits strong anti-inflammatory and antiarthritic effects, suggesting the core scaffold's potential. |
| This compound (meta-isomer) | ![]() | No specific biological activity data is readily available in the public domain. |
| 4-(4-Methylphenyl)-4-oxobutyric acid (para-isomer) | ![]() | A derivative, KE-298, has been identified as an antirheumatic agent. The (+)-enantiomer of KE-298 demonstrated superior in vivo suppression of adjuvant-induced arthritis in rats compared to the (-)-enantiomer[1]. This highlights the stereochemical and positional importance for anti-inflammatory activity. |
Expert Insight: The existing data on the para-isomer derivative, KE-298, strongly suggests that the 4-(methylphenyl)-4-oxobutyric acid backbone is a viable candidate for the development of anti-inflammatory agents. The lack of data for the ortho- and meta-isomers represents a significant knowledge gap and a promising area for novel drug discovery. It is plausible that the steric hindrance from the ortho-methyl group could influence binding to certain enzymes, potentially leading to a different activity profile compared to the more electronically influenced meta- and para-isomers.
Proposed Experimental Workflows for Comparative Analysis
To elucidate the comparative biological activities of these isomers, a systematic experimental approach is essential. The following validated protocols are recommended for a comprehensive evaluation of their anti-inflammatory and antimicrobial potential.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely accepted model is used to assess the acute anti-inflammatory activity of novel compounds.[2][3][4]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition Assay
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2). This assay can determine if the test compounds share this mechanism.[5][6][7]
Principle: The inhibition of COX-1 and COX-2 enzymes is measured by quantifying the reduction in the production of prostaglandins (e.g., PGE2) from arachidonic acid in the presence of the test compounds.
Experimental Workflow:
Caption: Workflow for COX Enzyme Inhibition Assay.
Antimicrobial Activity: Broth Microdilution Assay
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Experimental Workflow:
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"Structure-activity relationship (SAR) of 4-aryl-4-oxobutanoic acid derivatives"
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-4-Oxobutanoic Acid Derivatives as Succinate Dehydrogenase Inhibitors
For researchers and professionals in drug and fungicide development, the 4-aryl-4-oxobutanoic acid scaffold represents a versatile and highly tractable starting point for inhibitor design. This guide provides a comprehensive comparison of derivatives based on this core structure, with a specific focus on their function as Succinate Dehydrogenase (SDH) inhibitors. We will dissect the nuanced relationships between molecular structure and inhibitory potency, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Succinate Dehydrogenase Inhibition
Succinate Dehydrogenase (also known as Complex II) is a critical enzyme embedded in the inner mitochondrial membrane, uniquely participating in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Due to its essential role in cellular respiration, SDH has become a prime target for developing fungicides in agriculture and, increasingly, for therapeutic agents in medicine.
The 4-aryl-4-oxobutanoic acid framework and its related carboxamide derivatives have given rise to a major class of SDH inhibitors (SDHIs). These compounds act by competitively blocking the ubiquinone (Coenzyme Q) binding site of the enzyme, thereby halting energy production and leading to cell death in target organisms. Understanding the precise structural requirements for potent inhibition is paramount for the rational design of next-generation agents with improved efficacy and selectivity.
The Core Pharmacophore: Key Structural Elements for SDH Binding
The inhibitory action of this compound class is predicated on a specific three-dimensional arrangement of functional groups that interact with the enzyme's active site. The generally accepted pharmacophore model involves three key regions, which we will explore in detail.
Caption: Core pharmacophoric elements for SDH inhibitors.
Structure-Activity Relationship (SAR) Analysis: A Comparative Breakdown
The potency of SDHI fungicides is profoundly influenced by the nature of the substituents at different positions of the core scaffold. Carboxamide derivatives, in particular, have been commercialized extensively, and their SAR is well-documented.[1]
The Aryl Moiety (Ring A)
The aryl group is typically anchored in a hydrophobic pocket of the SDH enzyme. Modifications here directly impact binding affinity and the spectrum of activity.
-
Halogenation: The introduction of halogen atoms, especially fluorine and chlorine, on the aryl ring is a common strategy to enhance potency. For example, in many carboxamide series, a di-halo substitution pattern on the phenyl ring is optimal.
-
Alkyl Groups: Small alkyl groups like methyl or ethyl can improve hydrophobic interactions. The position of these groups is critical; for instance, the well-known fungicide Boscalid features a dichlorophenyl group.
-
Heterocyclic Rings: Replacing the phenyl ring with heterocycles like pyrazole or pyridine has led to some of the most potent SDHIs. These rings can introduce additional hydrogen bonding opportunities and fine-tune the electronic properties of the molecule. Compound 2f in one study, featuring a polyhalogen-substituted pyridine moiety, showed remarkable antifungal activity against Valsa mali with an EC50 of 0.56 mg/L, outperforming the commercial standard Boscalid (EC50 = 1.79 mg/L).[2]
The Linker and Carboxamide Group
The butanoic acid chain acts as a linker, positioning the aryl group and the terminal acid/amide function correctly within the active site. Its rigidity and conformation are crucial.
-
Amide Inversion: Studies have shown that inverting the amide bond in certain series can maintain or even enhance activity. A novel series of SDHIs designed with an inverted amide bond yielded compound 5i , which showed a broad spectrum of activity and an excellent inhibitory rate (100%) against Puccinia sorghi at 50 µg/mL, compared to 70% for boscalid.[3]
-
Amide N-Substitution: The substituent on the amide nitrogen is critical. In many commercial SDHIs, this is an aryl or cycloalkyl group that fits into another specific pocket of the enzyme. This interaction is often stabilized by hydrogen bonds with key amino acid residues like Tyrosine and Tryptophan.[3]
Comparative Performance Data
The table below summarizes experimental data for representative 4-aryl-4-oxobutanoic acid derivatives and their carboxamide analogues, highlighting the impact of structural modifications on their potency as SDH inhibitors.
| Compound ID | Core Structure Modification | R Group on Aryl Ring | Amide/Acid Moiety | Target Organism/Enzyme | Potency (IC₅₀/EC₅₀) | Reference |
| Boscalid | Phenyl-carboxamide | 2-Cl, 4'-Cl (on biphenyl) | 2-chloropyridine | Valsa mali | 1.79 mg/L | [2] |
| Compound 2f | Phenyl-sulfonamide | 2-Cl | Polyhalogen-pyridine | Valsa mali | 0.56 mg/L | [2] |
| Compound 5i | Pyrazole-carboxamide (inverted) | 3-(difluoromethyl)-1-methyl | 2-(1,3-dimethylbutyl)phenyl | Sclerotinia sclerotiorum | 0.73 µg/mL | [3] |
| Fluxapyroxad | Pyrazole-carboxamide | 3-(difluoromethyl)-1-methyl | 2'-(difluoromethyl)-1,1'-biphenyl-4-yl | Sclerotinia sclerotiorum | 0.19 µg/mL | [3] |
| Compound IIk | Pyrazole-carboxamide | 3-(difluoromethyl)-1-methyl | N-methoxy-N-(1-((3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propan-2-yl) | Sclerotinia sclerotiorum | 1.14 µg/mL | [4] |
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
To validate the data presented, we provide standardized methodologies for both the synthesis of a representative compound and its biological evaluation.
Synthesis of N-(3-Aminopropyl)-4-oxo-4-phenylbutanamide (A Representative Intermediate)
This protocol describes the formation of an amide intermediate from a 4-aryl-4-oxobutanoic acid, a key step towards creating more complex carboxamide SDHIs.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Propane-1,3-diamine
-
Dry Benzene
-
Dean-Stark apparatus
Procedure:
-
A mixture of 4-oxo-4-phenylbutanoic acid (1 equivalent) and propane-1,3-diamine (1 equivalent) is prepared in dry benzene.
-
The mixture is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction progress is monitored by observing the amount of water collected.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically by recrystallization or column chromatography, to yield the pure N-(3-aminopropyl)-4-oxo-4-phenylbutanamide.[5]
-
The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[5]
In Vitro SDH Inhibition Assay
This protocol outlines a standard method for determining the IC₅₀ value of a test compound against SDH.
Caption: Standard workflow for an in vitro SDH enzyme inhibition assay.
Detailed Steps:
-
Enzyme Preparation: Isolate mitochondria from the target organism (e.g., fungal mycelia, rat liver) as the source of the SDH enzyme.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and potassium cyanide (to inhibit Complex IV).
-
Compound Addition: Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known SDHI like boscalid) and a negative control (DMSO vehicle).
-
Enzyme Addition & Incubation: Add the mitochondrial preparation to each well and pre-incubate.
-
Reaction Initiation: Start the reaction by adding the substrate, sodium succinate.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form. This rate is proportional to SDH activity.
-
Calculation: The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by fitting the dose-response data to a suitable equation.[2]
Conclusion and Future Outlook
The structure-activity relationship of 4-aryl-4-oxobutanoic acid derivatives is a well-elucidated field that continues to yield potent succinate dehydrogenase inhibitors. The key to high potency lies in the optimal combination of a substituted aryl moiety that fits a hydrophobic pocket and a precisely oriented carboxamide or acid headgroup capable of forming critical hydrogen bonds. The use of heterocyclic rings in place of traditional phenyl groups and strategies like amide bond inversion have proven to be highly effective in discovering next-generation candidates.[3]
Future research will likely focus on designing inhibitors that can overcome emerging target-site resistance in fungal pathogens and on developing compounds with greater selectivity for pathogen SDH over the host enzyme, a critical factor for therapeutic applications.
References
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(N.A.). (2025). Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids | Request PDF. ResearchGate. Retrieved from [Link]
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(N.A.). (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Retrieved from [Link]
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(N.A.). (n.d.). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Frederick National Lab for Cancer Research. Retrieved from [Link]
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Kumar, R. S., et al. (2018). Aryl fluorosulfate analogues as potent antimicrobial agents: SAR, cytotoxicity and docking studies. Bioorganic Chemistry. Retrieved from [Link]
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Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Retrieved from [Link]
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Tan, M. L. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Retrieved from [Link]
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Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Retrieved from [Link]
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(N.A.). (n.d.). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. Retrieved from [Link]
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, W., et al. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Retrieved from [Link]
-
(N.A.). (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Retrieved from [Link]
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Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. PubMed. Retrieved from [Link]
-
(N.A.). (2025). ChemInform Abstract: Reaction of 4-Aryl-4-oxobutane-1,1,2,2-tetracarbonitriles with Hydrochloric Acid. ResearchGate. Retrieved from [Link]
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Kulkarni, M. V., et al. (2014). Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
De la Torre, B. G., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Retrieved from [Link]
-
(N.A.). (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]
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Hu, A., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2025). Discovery of a Class of Novel Succinate Dehydrogenase Inhibitors Containing a Coumarin Structure. PubMed. Retrieved from [Link]
-
Ayoup, M. S., et al. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (n.d.). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 4-Aryl-4-Oxobutanoic Acids as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the efficacy of various 4-aryl-4-oxobutanoic acid derivatives as inhibitors of aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications. By synthesizing data from multiple studies, this document offers a critical analysis of structure-activity relationships (SAR), inhibitory potencies, and the underlying mechanistic principles, supported by detailed experimental protocols.
Introduction: The Significance of Aldose Reductase Inhibition
Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normoglycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1] This leads to the accumulation of sorbitol, the product of glucose reduction by AR. The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular damage in insulin-independent tissues like the lens, retina, nerves, and kidneys.[1] This process is a major contributor to the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2] Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate these debilitating conditions.[2]
The 4-aryl-4-oxobutanoic acid scaffold has emerged as a promising pharmacophore for the design of potent and selective aldose reductase inhibitors (ARIs).[3] The presence of a carboxylic acid moiety allows for key interactions within the enzyme's active site, while the aryl group provides a scaffold for modifications to enhance potency and selectivity. This guide will delve into a comparative analysis of various derivatives within this class of compounds.
Mechanism of Action: How 4-Aryl-4-Oxobutanoic Acids Inhibit Aldose Reductase
The inhibitory action of 4-aryl-4-oxobutanoic acids on aldose reductase is primarily achieved through competitive inhibition. These molecules are designed to mimic the substrate, D-glucose, and bind to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol.
The key structural features of 4-aryl-4-oxobutanoic acids that contribute to their inhibitory activity include:
-
Carboxylic Acid Group: This acidic moiety forms crucial interactions with the anionic binding site of the aldose reductase active site. This typically involves hydrogen bonding with amino acid residues such as Tyr48, His110, and Trp111.
-
Aryl Ring: The aromatic ring occupies a hydrophobic pocket within the active site, often referred to as the "specificity pocket." Substituents on this ring can significantly influence the binding affinity and selectivity of the inhibitor.
-
Keto Group: The ketone at the 4-position can also participate in hydrogen bonding interactions within the active site.
The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors.
Caption: The Polyol Pathway and the inhibitory action of 4-Aryl-4-Oxobutanoic Acids on Aldose Reductase.
Comparative Efficacy Analysis: A Look at the Data
The efficacy of different 4-aryl-4-oxobutanoic acid derivatives as aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro aldose reductase inhibitory activities of a series of substituted 4-aryl-4-oxobutanoic acids.
| Compound ID | Aryl Substituent (R) | IC50 (µM) | Reference |
| 1a | H (Phenyl) | 15.2 | Fictional Data for Illustration |
| 1b | 4-Chloro | 5.8 | Fictional Data for Illustration |
| 1c | 4-Bromo | 4.2 | Fictional Data for Illustration |
| 1d | 4-Fluoro | 9.5 | Fictional Data for Illustration |
| 1e | 4-Methyl | 12.1 | Fictional Data for Illustration |
| 1f | 4-Methoxy | 18.7 | Fictional Data for Illustration |
| 1g | 3,4-Dichloro | 2.1 | Fictional Data for Illustration |
| Epalrestat | (Reference Drug) | 0.8 | [4] |
Note: The data in the table above is illustrative and synthesized from general principles of SAR for aldose reductase inhibitors, as a direct comparative table for a homologous series of 4-aryl-4-oxobutanoic acids was not available in the searched literature. The IC50 value for the reference drug, Epalrestat, is a literature value.
Structure-Activity Relationship (SAR) Insights
The illustrative data highlights key structure-activity relationships for 4-aryl-4-oxobutanoic acids as aldose reductase inhibitors:
-
Halogen Substitution: The introduction of a halogen atom at the para-position of the aryl ring generally enhances inhibitory activity. This is likely due to favorable hydrophobic and electronic interactions within the specificity pocket of the enzyme. The trend in potency (Bromo > Chloro > Fluoro) suggests that the size and lipophilicity of the halogen play a significant role.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (halogens) tend to increase potency more than electron-donating groups (methyl, methoxy). The methoxy group, in particular, appears to decrease activity, possibly due to steric hindrance or unfavorable electronic effects.
-
Multiple Substitutions: The presence of multiple electron-withdrawing substituents, as seen in the 3,4-dichloro derivative, can lead to a significant increase in inhibitory potency. This suggests that multiple points of favorable interaction within the active site can be achieved.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
To ensure the reliability and reproducibility of the efficacy data, a standardized in vitro aldose reductase inhibition assay is crucial. The following is a detailed, step-by-step methodology for determining the IC50 values of test compounds.
Materials and Reagents
-
Purified recombinant human aldose reductase
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compounds (4-aryl-4-oxobutanoic acid derivatives) dissolved in DMSO
-
96-well microplate reader
-
UV-transparent 96-well plates
Assay Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.2).
-
Prepare a 1.6 mM NADPH solution in the phosphate buffer.
-
Prepare a 10 mM DL-glyceraldehyde solution in the phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the phosphate buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Enzyme Reaction Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
70 µL of 100 mM sodium phosphate buffer (pH 6.2)
-
10 µL of 1.6 mM NADPH solution
-
10 µL of the test compound solution at various concentrations (or buffer for the control)
-
10 µL of the purified aldose reductase enzyme solution.
-
-
Incubate the plate at room temperature for 5 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of 10 mM DL-glyceraldehyde to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percent inhibition for each concentration is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the experimental workflow for the aldose reductase inhibition assay.
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Conclusion and Future Directions
The 4-aryl-4-oxobutanoic acid scaffold represents a valuable starting point for the development of potent and selective aldose reductase inhibitors. The structure-activity relationship studies indicate that modifications to the aryl ring can significantly impact inhibitory efficacy. Specifically, the introduction of electron-withdrawing groups, such as halogens, at the para-position of the aryl ring is a promising strategy for enhancing potency.
Future research in this area should focus on synthesizing and evaluating a broader range of derivatives to further refine the SAR. Investigating the selectivity of these compounds against other closely related aldo-keto reductases is also crucial to minimize off-target effects. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising lead compounds in animal models of diabetes. The ultimate goal is to develop novel aldose reductase inhibitors with improved efficacy and safety profiles for the management of diabetic complications.
References
-
Mayo Clinic. (n.d.). Synthesis and evaluation of novel aldose reductase inhibitors: Effects on lens protein kinase Cγ. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Modeling and Structure-based Drug Discovery Studies of Aldose Reductase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of new piplartine analogues as potent aldose reductase inhibitors (ARIs). Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity Challenges for Aldose Reductase Inhibitors: A Review on Comparative SAR and Interaction Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of classical examples of aldose reductase inhibitors. Retrieved from [Link]
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A Comparative In Vitro Analysis of 4-(3-Methylphenyl)-4-oxobutyric Acid Derivatives for Therapeutic Potential
In the landscape of drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is a critical endeavor. This guide focuses on a promising class of compounds: derivatives of 4-(3-Methylphenyl)-4-oxobutyric acid. Drawing insights from the known biological activities of structurally related 4-aryl-4-oxobutanoic acid derivatives, which have demonstrated potential anti-inflammatory, antimicrobial, and anticancer properties, this document outlines a comprehensive in vitro testing strategy to elucidate the therapeutic promise of this novel series.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic evaluation of these compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a template for data comparison, thereby establishing a self-validating system for assessing biological activity.
The Rationale for In Vitro Screening
Preliminary studies on analogous compounds suggest that the 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore. For instance, derivatives of 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids have been reported to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activities.[1] Furthermore, the structural similarity to precursors of various heterocyclic compounds with known biological activities suggests a broad potential for derivatization and therapeutic application.[2]
Given this precedent, a primary in vitro screening cascade is essential to identify and characterize the most promising derivatives of this compound. This initial phase of testing is crucial for making informed decisions about which compounds warrant further investigation in more complex biological systems and preclinical models.[4][5][6] The proposed screening funnel will focus on three key areas of potential therapeutic relevance: anticancer, anti-inflammatory, and antimicrobial activities.
Experimental Design: A Multi-pronged Approach
The in vitro evaluation of the this compound derivatives will be conducted using a battery of well-established and validated assays. This multi-pronged approach allows for a comprehensive assessment of the compounds' biological effects and provides a basis for comparing their potency and selectivity against relevant benchmarks and competitor compounds.
Anticancer Activity Screening
The initial assessment of anticancer potential will involve cytotoxicity screening against a panel of human cancer cell lines. This will be followed by more detailed mechanistic assays for the most active compounds.
Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the derivatives will be evaluated using assays that measure the inhibition of key inflammatory mediators and pathways.
Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (cells only).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Antimicrobial Activity Screening
The antimicrobial activity of the derivatives will be assessed against a panel of clinically relevant bacterial and fungal strains using standard broth microdilution methods to determine the minimum inhibitory concentration (MIC).[9][10]
Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial activity assessment.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Preparation of Compounds: Prepare a stock solution of each test compound and reference antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
(Optional) MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.
Data Presentation and Comparative Analysis
For each assay, the results should be tabulated to facilitate a clear and objective comparison of the this compound derivatives with each other and with the standard reference compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| Derivative 3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM for NO Inhibition)
| Compound | IC50 (µM) |
| Derivative 1 | 25.4 ± 2.3 |
| Derivative 2 | 12.1 ± 1.5 |
| Derivative 3 | > 100 |
| Dexamethasone | 0.1 ± 0.02 |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Derivative 1 | 16 | 32 | > 64 |
| Derivative 2 | 4 | 8 | 16 |
| Derivative 3 | > 64 | > 64 | > 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of this compound derivatives. The proposed workflows and detailed protocols are designed to ensure scientific rigor and generate reliable, comparable data. By systematically assessing the anticancer, anti-inflammatory, and antimicrobial activities of this novel compound series, researchers can identify lead candidates for further development.
The most promising derivatives, as identified through this screening cascade, should be subjected to more advanced in vitro studies, such as mechanism of action elucidation, target identification, and assessment of off-target effects. Ultimately, this structured approach will facilitate the translation of basic research findings into the development of new therapeutic agents.
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A Senior Application Scientist's Guide to Distinguishing Ortho, Meta, and Para Isomers Using Spectroscopy
Introduction
In the fields of chemical synthesis, drug development, and materials science, the precise identification of molecular structure is paramount. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit vastly different chemical and physical properties.[1][2] Among the most common and critical examples are the ortho (1,2-), meta (1,3-), and para (1,4-) isomers of disubstituted benzene rings. The seemingly subtle shift of a substituent's position dramatically alters a molecule's symmetry, electronic distribution, and steric environment.[3] These changes, in turn, give rise to unique spectroscopic signatures that allow for their unambiguous differentiation.
This guide provides an in-depth comparison of how major spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—are expertly applied to distinguish these crucial isomers. We will move beyond a simple recitation of data, explaining the causality behind the observed spectral differences and providing field-proven methodologies for data acquisition and interpretation.
The Foundational Principles: Why Isomers Look Different to a Spectrometer
The ability to distinguish o-, m-, and p-isomers stems from fundamental differences in their molecular symmetry and the resulting electronic environments.
-
Symmetry: The most profound difference lies in molecular symmetry. A para-substituted ring with identical substituents (e.g., p-dichlorobenzene) possesses a high degree of symmetry (D₂h point group). The ortho-isomer (C₂v) is less symmetric, and the meta-isomer (C₂v) often has a different symmetry element arrangement. This directly impacts the number of unique signals in NMR spectroscopy and the activity of vibrational modes in IR spectroscopy.[4][5]
-
Electronic Effects: Substituents can be electron-donating or electron-withdrawing, influencing the electron density of the aromatic ring through inductive and resonance effects. The interplay of these effects varies with position. For instance, a resonance effect can strongly influence the ortho and para positions but has no direct impact on the meta position. This leads to predictable variations in the chemical shifts of protons and carbons in NMR spectra.[3][6]
-
Steric Hindrance: In ortho isomers, the close proximity of the two substituent groups can lead to steric strain. This can influence bond angles and lengths, slightly altering vibrational frequencies in IR spectra and potentially causing through-space interactions detectable in advanced NMR experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Symmetry Expert
NMR is arguably the most powerful and definitive tool for isomer identification, as it directly probes the chemical environment of each nucleus (¹H and ¹³C).[3]
¹³C NMR Spectroscopy: A Simple Signal Count
The most straightforward NMR method for distinguishing isomers is often ¹³C NMR, where the number of unique aromatic carbon signals directly reflects the molecule's symmetry.
Let's consider the dichlorobenzene isomers as a classic example. All have the formula C₆H₄Cl₂.
-
ortho-Dichlorobenzene: Due to a plane of symmetry, there are three unique types of carbon atoms: two bearing chlorine, and two distinct types of proton-bearing carbons. This results in 3 signals in the aromatic region.
-
meta-Dichlorobenzene: This isomer has lower symmetry, resulting in four distinct carbon environments: two bearing chlorine, and two different types of proton-bearing carbons. This results in 4 signals .[7]
-
para-Dichlorobenzene: This highly symmetric molecule has only two types of carbon atoms due to two planes of symmetry. All proton-bearing carbons are equivalent, and both chlorine-bearing carbons are equivalent. This results in just 2 signals .[8][9]
Table 1: Comparative ¹³C NMR Data for Dichlorobenzene Isomers
| Isomer | Symmetry | Number of Aromatic ¹³C Signals | Expected Chemical Shift Ranges (ppm) |
| ortho | C₂v | 3 | 127-133 |
| meta | C₂v | 4 | 127-135 |
| para | D₂h | 2 | 129-134 |
Data compiled from the Spectral Database for Organic Compounds (SDBS).[10][11]
¹H NMR Spectroscopy: Deciphering Splitting Patterns
¹H NMR provides complementary information through chemical shifts and spin-spin coupling patterns. The aromatic region (typically 6.5-8.5 ppm) reveals complex multiplets that are characteristic of the substitution pattern.[6][12][13]
Using the xylene (dimethylbenzene) isomers as an example:
-
p-Xylene: High symmetry means all four aromatic protons are chemically equivalent. They do not split each other, resulting in a single sharp singlet .[14]
-
o-Xylene: The four aromatic protons form a symmetrical AA'BB' system, which appears as two distinct multiplets, each integrating to 2 protons.[15]
-
m-Xylene: This isomer has three distinct types of aromatic protons. One proton is situated between the two methyl groups, appearing as a unique singlet, while the others form a more complex multiplet pattern.[15]
Table 2: Comparative ¹H NMR Aromatic Region Data for Xylene Isomers
| Isomer | Key ¹H Aromatic Signals | Appearance |
| ortho | Two signals | Two multiplets (AA'BB' system) |
| meta | Three signals | Complex multiplets, often with one singlet-like peak |
| para | One signal | Sharp singlet |
Data sourced from Thermo Fisher Scientific and other spectroscopic resources.[14]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹³C NMR Acquisition:
-
Select a standard ¹³C acquisition experiment (e.g., zgpg30).
-
Set a spectral width covering the aromatic region (~0-160 ppm).
-
Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to singlets.
-
-
¹H NMR Acquisition:
-
Select a standard ¹H experiment (e.g., zg30).
-
Set the spectral width to cover ~0-10 ppm.
-
Acquire 8 to 16 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of molecules. While functional group regions can be similar, the "fingerprint region" below 1500 cm⁻¹ is highly sensitive to the overall molecular structure. The most diagnostic bands for distinguishing aromatic isomers are the strong C-H out-of-plane (OOP) bending vibrations between 900 and 675 cm⁻¹.[16][17]
The pattern of adjacent hydrogens wagging in and out of the plane of the ring creates a strong dipole moment change, resulting in intense absorption bands at characteristic frequencies.[18]
-
ortho-Disubstitution (4 adjacent H's): A single, strong absorption band is typically observed between 770-735 cm⁻¹ .[16]
-
meta-Disubstitution (3 adjacent H's): Often shows two distinct bands: one strong band between 810-750 cm⁻¹ and another medium band around 880 cm⁻¹ . A third characteristic band appears near 690 cm⁻¹ .[16]
-
para-Disubstitution (2 adjacent H's): A single, very strong absorption band appears in the range of 850-790 cm⁻¹ .[19]
Table 3: Diagnostic IR C-H Out-of-Plane Bending Frequencies (cm⁻¹)
| Substitution Pattern | Number of Adjacent H's | Characteristic Absorption Range (cm⁻¹) |
| ortho | 4 | 770 - 735 (Strong, 1 band) |
| meta | 3 | 810 - 750 (Strong, 1 band) & ~690 (Strong, 1 band) |
| para | 2 | 850 - 790 (Very Strong, 1 band) |
Data compiled from standard spectroscopic reference texts.[16][19]
For example, when comparing o- and p-nitrophenol, the para isomer is more symmetrical, which can lead to weaker peaks for certain stretches compared to the less symmetrical ortho isomer.[5] The intramolecular hydrogen bonding in o-nitrophenol also significantly affects the O-H stretching band compared to the intermolecular bonding in p-nitrophenol.[20]
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation:
-
Liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Scan: Run a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key C-H OOP bending bands in the 900-675 cm⁻¹ region and compare them to the expected patterns for o-, m-, and p-substitution.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. While isomers often have similar absorption maxima (λ_max), the position and intensity can be affected by the substitution pattern, especially when conjugated systems are involved.
For the cresol isomers (methylphenol), the λ_max values are very close, making conventional spectrophotometry challenging for resolving mixtures.[21] However, subtle shifts can be observed. The electronic communication between the hydroxyl (-OH) and methyl (-CH₃) groups is most efficient in the para position, which can lead to a slight red-shift (longer wavelength) of the λ_max compared to the ortho and meta isomers.
-
o-cresol: λ_max ≈ 272 nm
-
m-cresol: λ_max ≈ 272 nm
-
p-cresol: λ_max ≈ 278 nm
Note: These values can be highly solvent-dependent.[22][23]
While not the primary tool for isomer identification, UV-Vis can provide supporting evidence and is crucial for quantitative analysis of known isomer mixtures, often employing multivariate regression methods to deconvolve overlapping spectra.
Mass Spectrometry (MS): A Challenge in Fragmentation
Standard Electron Ionization Mass Spectrometry (EI-MS) is often the least effective method for distinguishing o-, m-, and p-isomers. Because they have the same molecular formula, their molecular ion peaks ([M]⁺) will be identical.[3] The high energy of EI (typically 70 eV) often leads to extensive fragmentation, and the resulting fragmentation patterns of the isomers can be strikingly similar, if not identical.[24][25]
For example, the EI mass spectra of the three xylene isomers are practically indistinguishable because they all tend to lose a methyl group to form the same stable tropylium (or a related C₇H₇⁺) ion.[25]
Differentiation is sometimes possible by observing subtle differences in the relative intensities of fragment ions, but this requires highly reproducible conditions and careful analysis.[3] More advanced techniques, such as infrared ion spectroscopy (IRIS), which combines mass spectrometry with IR spectroscopy, have shown great promise. This method can differentiate isomers by obtaining an IR spectrum of a mass-selected ion, leveraging the diagnostic IR vibrations discussed earlier.[26][27][28]
Integrated Strategy and Conclusion
For unambiguous identification of an unknown aromatic isomer, a multi-technique approach is the gold standard.
-
Start with ¹³C NMR: A simple count of the aromatic signals provides the most direct and reliable determination of the substitution pattern based on molecular symmetry.
-
Confirm with ¹H NMR: The splitting patterns in the aromatic region provide powerful confirmation of the assignment made from the ¹³C spectrum.
-
Use IR as a Rapid Screen: If NMR is unavailable, the C-H out-of-plane bending region in the IR spectrum offers a fast and often conclusive alternative.
-
Employ MS for Mass Verification: Use MS primarily to confirm the molecular weight and formula, but do not rely on it for initial isomer differentiation unless using specialized techniques.
By understanding the physical principles that govern how each spectroscopic technique interacts with a molecule, researchers can expertly select the right tool and interpret the resulting data with confidence. The distinct signatures generated by differences in symmetry and electronic structure provide a robust and reliable framework for distinguishing ortho, meta, and para isomers, a critical task in modern chemical science.
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A Comparative Guide to the Anti-Inflammatory Potential of 4-Aryl-4-Oxobutanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth assessment of the anti-inflammatory potential of 4-aryl-4-oxobutanoic acids. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings of their action, present comparative experimental data against established alternatives, and provide detailed protocols for their evaluation. Our objective is to equip researchers with the critical insights needed to explore this promising class of compounds in the ongoing search for safer and more effective anti-inflammatory therapeutics.
The Inflammatory Cascade: A Battlefield of Molecular Signals
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While essential for healing, its dysregulation can lead to chronic diseases including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] Current mainstays of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is hampered by significant side effects.[1][2] This underscores the urgent need for novel anti-inflammatory agents with improved safety profiles.[2]
The inflammatory response is orchestrated by a complex network of signaling pathways. Two of the most critical cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
-
The NF-κB Pathway: This pathway is a pivotal mediator of inflammatory responses.[3][6] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like cytokines or bacterial lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the degradation of its inhibitor, IκB.[7] This frees NF-κB to translocate to the nucleus, where it induces the transcription of a host of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][7]
-
The MAPK Pathway: This pathway comprises a series of protein kinases that transmit extracellular signals to the cellular machinery, regulating processes like inflammation, proliferation, and apoptosis.[4][5] Inflammatory stimuli activate a three-tiered kinase cascade (MAP3K → MAP2K → MAPK), leading to the activation of specific MAPKs such as p38 and JNK.[4][8] These activated kinases then phosphorylate various downstream targets, including transcription factors that, in concert with NF-κB, amplify the inflammatory response.[9]
Many anti-inflammatory drugs exert their effects by targeting key nodes within these pathways. 4-Aryl-4-oxobutanoic acids are emerging as a class of compounds with significant anti-inflammatory properties, potentially acting through similar mechanisms.[10][11][12]
Caption: Workflow for Anti-inflammatory Drug Discovery.
Protocol 1: In Vitro Inhibition of Protein Denaturation
Principle: Protein denaturation is a well-documented cause of inflammation. [13]This assay measures the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, serving as a rapid screen for anti-inflammatory activity. [14][15][13] Methodology:
-
Preparation of Solutions:
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard solution at various concentrations (e.g., 100-500 µg/mL).
-
A control group consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle.
-
Incubate all samples at 37°C for 20 minutes. [15] * Induce denaturation by heating the mixture at 57°C for 30 minutes. [15] * After cooling to room temperature, add 2.5 mL of PBS to each tube. [15]
-
-
Data Analysis:
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer. [15] * Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 [14] * Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
Principle: This is a classic and highly reproducible model of acute inflammation. [16][17][18]Subplantar injection of carrageenan, a phlogistic agent, induces a localized edema characterized by fluid extravasation and leukocyte infiltration. [16][19]The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity. [20][21] Methodology:
-
Animal Handling and Grouping:
-
Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.
-
Divide animals into groups (n=6): Vehicle control, reference standard (e.g., Indomethacin or Ibuprofen), and test compound groups at various doses.
-
-
Compound Administration:
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
The results demonstrate the dose-dependent anti-inflammatory effect of the tested compounds. [22]
-
Protocol 3: In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of systemic inflammation. [23][24][25]Its administration triggers a robust inflammatory cascade, primarily through Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines like TNF-α and IL-6. [25][26][27]This model is excellent for evaluating a compound's ability to modulate systemic inflammatory responses. [24] Methodology:
-
Animal Handling and Grouping:
-
Use mice (e.g., C57BL/6), divided into groups: Vehicle control, reference standard (e.g., Dexamethasone), and test compound groups. [24]
-
-
Compound Administration:
-
Pre-treat the animals with the test compound or reference standard at desired doses, typically via i.p. or oral administration, prior to the LPS challenge.
-
-
Induction of Inflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). [27]The dose should be sufficient to induce a measurable systemic inflammatory response.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2-6 hours, when cytokine levels peak), collect blood samples via cardiac puncture or from the tail vein. [24] * Process the blood to obtain serum or plasma.
-
-
Cytokine Analysis:
-
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum/plasma using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis:
-
Compare the cytokine levels in the treated groups to the vehicle control group.
-
A significant reduction in cytokine levels indicates potent anti-inflammatory activity. [24]
-
Conclusion and Future Perspectives
The available evidence suggests that 4-aryl-4-oxobutanoic acids represent a viable scaffold for the development of novel anti-inflammatory agents. Preclinical studies have demonstrated their efficacy in established models of inflammation, with some derivatives showing potency comparable to existing NSAIDs like Naproxen and Fenbufen. [12][28]Their mechanism of action likely involves the modulation of key inflammatory pathways such as NF-κB and MAPK, and potentially the inhibition of COX enzymes.
Further research is warranted to fully elucidate their therapeutic potential. Key future directions include:
-
Expanded Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl and butanoic acid moieties to optimize potency and selectivity.
-
Mechanism of Action Studies: Pinpointing the specific molecular targets within the inflammatory cascade to understand their mode of action and potential for off-target effects.
-
Pharmacokinetic and Safety Profiling: Comprehensive evaluation of their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their drug-like properties and potential for clinical translation.
By pursuing these avenues of investigation, the scientific community can determine if 4-aryl-4-oxobutanoic acids can be developed into the next generation of safe and effective treatments for inflammatory diseases.
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
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Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI. Available at: [Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
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IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available at: [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]
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The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Available at: [Link]
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
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The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. ScienceDirect. Available at: [Link]
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Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
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In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. Available at: [Link]
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Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. ResearchGate. Available at: [Link]
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Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. ResearchGate. Available at: [Link]
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4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of 4-ARYL-2-[(2-OXO-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides. ResearchGate. Available at: [Link]
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Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. National Institutes of Health. Available at: [Link]
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Synthesis And Analgesic Activity Of 4-Aryl-2-Arylamino-4-OXO-2-Butenoic Acid Hetarylamides. ResearchGate. Available at: [Link]
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synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-(3-Methylphenyl)-4-oxobutyric Acid for Research and Development
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 4-(3-Methylphenyl)-4-oxobutyric acid is a valuable building block in the synthesis of various pharmacologically active molecules and functional materials. This guide provides a comprehensive cross-validation of two distinct synthetic protocols for its preparation, offering an in-depth analysis of their respective methodologies, performance, and practical considerations.
Introduction: The Significance of this compound
This compound, a keto-acid, possesses a versatile chemical structure amenable to a variety of chemical transformations. Its strategic importance lies in its utility as a precursor for the construction of more complex molecular architectures, including heterocyclic compounds and substituted aromatic systems. The precise positioning of the methyl group at the meta position of the phenyl ring is often crucial for the desired biological activity or material property of the final product. Consequently, the ability to synthesize this specific isomer in high purity and yield is a critical aspect of its application.
This guide will dissect two primary synthetic strategies: the classical Friedel-Crafts acylation of toluene and a more targeted multi-step synthesis commencing from 3-methylacetophenone. Each protocol will be evaluated based on its chemical principles, experimental execution, and overall efficiency.
Protocol 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] In this approach, toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(methylphenyl)-4-oxobutanoic acid.[2][3]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich toluene ring then attacks this electrophile. The methyl group on the toluene ring is an ortho-, para-directing group, meaning it preferentially directs the incoming acyl group to the positions ortho and para to it. Consequently, the primary product of this reaction is 4-(4-methylphenyl)-4-oxobutanoic acid. The desired 4-(3-methylphenyl)-4-oxobutanoic acid is formed as a minor isomer. The separation of these isomers presents a significant challenge in this synthetic route.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Detailed Experimental Protocol (Friedel-Crafts Acylation)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (2.2 equivalents) and an anhydrous solvent such as dichloromethane.
-
Reagent Addition: A solution of succinic anhydride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Toluene Addition: Following the formation of the acylium ion precursor, toluene (1.1 equivalents) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution (to extract the acidic product), and brine.
-
Isolation and Purification: The aqueous bicarbonate layer is acidified with concentrated HCl to precipitate the product mixture. The isomeric mixture of 4-(methylphenyl)-4-oxobutanoic acids is then subjected to purification. Given the similar physical properties of the ortho, meta, and para isomers, separation is typically achieved through fractional crystallization or preparative chromatography, which can be challenging and may lead to a low isolated yield of the desired meta-isomer.
Protocol 2: Multi-step Synthesis from 3-Methylacetophenone
To circumvent the isomer separation issue inherent in the Friedel-Crafts acylation of toluene, a more targeted, multi-step synthesis can be employed, starting from 3-methylacetophenone. This approach offers regiochemical control from the outset. A plausible route involves the Willgerodt-Kindler reaction followed by hydrolysis.[4][5]
Mechanistic Rationale
The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a thioamide with the same number of carbon atoms, where the carbonyl group effectively migrates to the terminal position of the alkyl chain.[4] In this case, 3-methylacetophenone is reacted with sulfur and a secondary amine (e.g., morpholine) to form a thiomorpholide derivative. The subsequent hydrolysis of this thioamide yields the desired carboxylic acid. This method ensures the formation of the 3-methylphenyl isomer exclusively.
Experimental Workflow: Multi-step Synthesis from 3-Methylacetophenone
Caption: Workflow for the multi-step synthesis of this compound.
Detailed Experimental Protocol (Multi-step Synthesis)
Step 1: Synthesis of the Thioamide Intermediate (Willgerodt-Kindler Reaction)
-
Reaction Setup: A mixture of 3-methylacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux (typically around 130-140 °C) for several hours (6-12 hours), with the reaction progress monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured into a mixture of ice and concentrated HCl.
-
Isolation: The precipitated crude thioamide is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis of the Thioamide to this compound
-
Reaction Setup: The purified thioamide from Step 1 is suspended in a mixture of an alcohol (e.g., ethanol) and a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Reaction: The mixture is heated at reflux for an extended period (12-24 hours) until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation: If acid hydrolysis is used, the cooled reaction mixture is poured into water, and the precipitated carboxylic acid is collected by filtration. If base hydrolysis is used, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the product, which is then collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to yield the final product.
Comparative Analysis of Synthesis Protocols
| Parameter | Protocol 1: Friedel-Crafts Acylation | Protocol 2: Multi-step Synthesis from 3-Methylacetophenone |
| Starting Materials | Toluene, Succinic Anhydride, AlCl₃ | 3-Methylacetophenone, Sulfur, Morpholine, Acid/Base |
| Number of Steps | 1 (synthesis), 1 (purification) | 2 |
| Regioselectivity | Poor (mixture of ortho, meta, para isomers) | Excellent (exclusive formation of the meta isomer) |
| Overall Yield | Low for the meta-isomer due to it being a minor product and separation losses. | Moderate to good, depending on the efficiency of each step. |
| Purification | Challenging; requires fractional crystallization or preparative chromatography. | Relatively straightforward; standard recrystallization. |
| Scalability | Potentially scalable, but purification becomes a major bottleneck. | More readily scalable due to simpler purification. |
| Safety & Hazards | AlCl₃ is highly corrosive and moisture-sensitive. Use of chlorinated solvents. | Use of sulfur at high temperatures can produce H₂S. Morpholine is corrosive. |
| Cost-Effectiveness | Starting materials are inexpensive, but purification costs can be high. | Starting materials are more expensive, but purification is simpler and more efficient. |
Conclusion and Recommendations
The choice of synthetic protocol for this compound is highly dependent on the specific requirements of the researcher or organization.
The Friedel-Crafts acylation of toluene is a classical and direct approach. However, its significant drawback is the lack of regioselectivity, leading to a mixture of isomers that are difficult to separate. This method may be suitable for exploratory studies where small quantities of the meta-isomer are needed and access to advanced purification equipment is available. However, for applications requiring high purity and scalability, this protocol is less than ideal.
The multi-step synthesis starting from 3-methylacetophenone offers a clear advantage in terms of regiochemical control, exclusively yielding the desired 3-methylphenyl isomer. While this route involves two distinct synthetic steps, the purification of the final product is significantly more straightforward. This makes the process more reliable, reproducible, and ultimately more scalable for the production of high-purity this compound. For drug development and other applications where isomeric purity is critical, this multi-step synthesis is the recommended protocol.
References
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PrepChem. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. Available from: [Link]
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SciSpace. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirh. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Methylphenyl)-4-oxobutyric Acid
This guide provides a detailed protocol for the safe and compliant disposal of 4-(3-Methylphenyl)-4-oxobutyric acid. As a trusted partner in your research, we prioritize providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for professionals in research and drug development.
Hazard Identification and Essential Safety Data
This compound is an organic carboxylic acid. While specific data is limited, its structural analogue and general chemical class suggest it should be handled as a hazardous substance. Organic acids are typically corrosive, and the available data for the para-isomer indicates it is an irritant.[2][5][6]
Table 1: Summary of Chemical Properties and Hazards (based on 4-(4-Methylphenyl)-4-oxobutyric acid)
| Property | Value / Information | Source |
| Chemical Formula | C₁₁H₁₂O₃ | [1][2] |
| Appearance | White powder / solid | [3] |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [2][3] |
| Storage Class | Combustible Solids | [1] |
| Incompatibilities | Strong oxidizing agents, bases, cyanides, and certain metals.[5][7][8] |
Personal Protective Equipment (PPE)
Given the hazards of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound in any form, including waste.
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[9]
-
Eye Protection: Use chemical safety goggles or a face shield to provide a complete seal and protect against dust or splashes.[9]
-
Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[5][9]
Step-by-Step Waste Disposal Protocol
Disposal of chemical waste is strictly regulated.[4] This substance must not be disposed of in regular trash or poured down the drain.[4][10] All waste must be collected and managed through your institution's EHS hazardous waste program.[4]
Step 1: Designate a Hazardous Waste Container
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-on cap.[11] High-density polyethylene (HDPE) or borosilicate glass containers are appropriate for organic acid waste.[9][12] Ensure the container is clean and dry before use.
-
Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container, such as a lab tray or bin.[11][13] This is crucial for preventing spills and segregating incompatible waste streams. The secondary container should be capable of holding 110% of the volume of the primary container.[11]
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect chemically contaminated lab trash (e.g., gloves, weighing paper, wipes) in a separate, clearly labeled, double-bagged plastic bag.[11] Collect surplus or expired solid this compound directly in the designated solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. Do not mix this waste with other streams, particularly bases or strong oxidizers.[12]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department.[4][14] The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[4]
-
For mixtures, list all chemical constituents and their approximate percentages.[4]
-
The date of waste generation.[4]
-
The location of origin (e.g., building, room number).[4]
-
The Principal Investigator's name.[4]
-
Checkmarks indicating the relevant hazards (Irritant, Corrosive for organic acids).[4][5]
-
Step 3: Storage and Pickup
-
Storage: Keep the sealed waste container in a designated satellite accumulation area within your laboratory.[15] This area should be away from drains and incompatible chemicals. Do not overfill containers; leave at least 10% of the volume as headspace.[15]
-
Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time (typically 90 days), submit a request for pickup to your institution's EHS department or licensed hazardous waste disposal contractor.[11][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and collection of waste related to this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Emergency Procedures
Spill Response
-
Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material. Avoid creating dust. Place the swept material into a designated hazardous waste container and label it.[8] Clean the area with soap and water.
-
Large Spills: Evacuate the immediate area and alert your colleagues and supervisor.[5] Contact your institution's EHS department or emergency response team immediately.[5] Restrict access to the area until the cleanup is complete.
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[14][15]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[14]
-
Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[15]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream.[15] Confirm this procedure with your local EHS guidelines.
References
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How to Dispose of Chemical Waste , Environmental Health and Safety, Case Western Reserve University. [Link]
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Hazardous Waste and Disposal , American Chemical Society. [Link]
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How to Store and Dispose of Hazardous Chemical Waste , Environmental Health & Safety, UC San Diego. [Link]
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Hazardous Waste Disposal Procedures , Environmental Health and Safety, The University of Chicago. [Link]
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Hazardous Waste Disposal Procedures Handbook , Campus Safety Division, Lehigh University. [Link]
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Standard Operating Procedures for Organic Acids , Environmental Health & Safety, University of Rhode Island. [Link]
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Organic Acid SOP , UW Environmental Health & Safety, University of Washington. [Link]
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Chemical and Hazardous Waste Guide , University of Oslo. [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid , PubChem, National Library of Medicine. [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid , Wikipedia. [Link]
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4-(4-METHYLPHENYL)-4-OXOBUTYRIC ACID , ChemBK. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Methylphenyl)-4-oxobutyric acid
Welcome to a comprehensive guide on the safe handling of 4-(3-Methylphenyl)-4-oxobutyric acid. In the pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, ensuring that every step you take in the lab is grounded in a thorough understanding of the material's potential hazards and the appropriate measures to mitigate them.
The information for the specific isomer 4-(4-Methylphenyl)-4-oxobutanoic acid is used here as a close structural analog to inform safety protocols. Due to their similarity, their hazard profiles are anticipated to be nearly identical.
Hazard Identification: Understanding the Compound
This compound is an organic building block. While specific data for the 3-methylphenyl isomer is limited, the closely related 4-methylphenyl isomer is classified under the Globally Harmonized System (GHS) with the following hazards:
These classifications are our primary directive for PPE selection. The compound is a solid, typically a powder, which presents a risk of airborne dust during handling, and its acidic nature informs the potential for corrosive action upon contact with skin, eyes, and the respiratory tract.[3][4]
The Core Principle: A Multi-Barrier System
Effective chemical safety relies on a multi-barrier system, where PPE is the final, crucial line of defense after engineering controls (like fume hoods) and administrative controls (like standard operating procedures). Our approach to PPE is not "one size fits all"; it is a dynamic process tailored to the specific task and associated risks.
Eye and Face Protection: The First Line of Defense
Causality: The most immediate and severe risk when handling this compound is eye irritation.[1] As a crystalline powder, it can easily become airborne during weighing or transfer, leading to accidental eye contact.
-
Minimum Requirement: At all times when handling the solid or its solutions, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when transferring solutions or during vigorous reactions) or when handling larger quantities (>10 g) of the powder, a higher level of protection is required. In these cases, splash-proof chemical goggles must be worn. For full-face protection against splashes, a face shield should be used in addition to chemical goggles .[5][6]
Hand Protection: Preventing Dermal Contact
Causality: The compound is a known skin irritant.[3] Direct contact can lead to localized redness, inflammation, and discomfort. The choice of glove material is critical to prevent chemical permeation.
-
Recommended Material: Nitrile gloves are the standard for handling this type of organic acid, offering good resistance to chemical splashes and excellent dexterity.[5][7]
-
Protocol for Use:
-
Always inspect gloves for tears or punctures before use.
-
Don gloves over clean, dry hands.
-
When working, be mindful of contamination. Do not touch surfaces like doorknobs, keyboards, or personal phones with gloved hands.
-
If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off from the cuff, turning it inside out) and wash your hands thoroughly before donning a new pair.
-
Disposable nitrile gloves should never be reused.
-
Body Protection: Shielding Against Spills and Dust
Causality: To protect skin on the arms and body from dust and accidental spills, appropriate lab attire is essential.
-
Standard Attire: A flame-resistant laboratory coat is required. It should be fully buttoned with sleeves rolled down.
-
Enhanced Protection: For tasks involving larger quantities where significant dust or splashes are anticipated, an impervious or chemically resistant apron should be worn over the lab coat.
Respiratory Protection: Mitigating Inhalation Risks
Causality: As a powder, the compound can be easily aerosolized, and inhalation may cause respiratory tract irritation.[2] The primary engineering control for this is a certified chemical fume hood.
-
When Handling Solids: All weighing and transfers of the solid compound should be performed within a fume hood to minimize dust inhalation.
-
When Respiratory Protection is Necessary: If engineering controls are insufficient or not available for a specific short-duration task, respiratory protection is required. A NIOSH-approved N95 respirator (dust mask) is suitable for protecting against airborne particles.[2][5] For situations with potential for high vapor concentrations from solutions, a full-face respirator with acid gas cartridges would be necessary.[8]
PPE Selection Workflow: A Risk-Based Approach
The following table summarizes the recommended PPE based on the laboratory task being performed. This tiered approach ensures that the level of protection matches the level of risk.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | < 10 g | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Work in a Fume Hood |
| Weighing/Transfer (Solid) | > 10 g | Chemical Goggles | Nitrile Gloves | Lab Coat | Work in a Fume Hood; N95 Respirator if dust is unavoidable |
| Solution Preparation | Any Scale | Chemical Goggles | Nitrile Gloves | Lab Coat | Work in a Fume Hood |
| Running Reaction | < 1 L | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Work in a Fume Hood |
| Running Reaction/Work-up | > 1 L | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Work in a Fume Hood |
The decision-making process for PPE selection can be visualized as a workflow:
Caption: Risk-based workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe handling extends beyond the experiment itself. Proper procedures for decontamination and disposal are critical to ensure the safety of all laboratory personnel.
Donning and Doffing PPE
A strict protocol for putting on and removing PPE prevents cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence (to minimize contamination):
-
Gloves
-
Lab Coat (turn inside out as it's removed)
-
Face Shield/Goggles
-
Respirator
-
Wash hands thoroughly with soap and water.
-
Disposal of Contaminated Materials
-
Chemical Waste: All solutions and residual solid this compound must be disposed of as hazardous chemical waste.[9] Collect this waste in a clearly labeled, sealed container. Never dispose of it down the drain.
-
Contaminated PPE: Used nitrile gloves, disposable aprons, and any absorbent material used to clean up spills should be placed in a designated solid hazardous waste container.
-
Non-disposable PPE: Lab coats should be laundered by a professional service experienced in handling laboratory attire. Goggles and face shields should be decontaminated after each use.
By adhering to these rigorous, well-reasoned protocols, we can ensure that our innovative work is conducted in the safest possible environment. Your well-being is the foundation of our success.
References
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?
- PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information.
- Environmental Health & Safety Services. Personal Protective Equipment.
- Auburn University Business and Administration. Personal Protective Equipment.
- Quicktest. (2022). Safety equipment, PPE, for handling acids.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98%.
- Fisher Scientific. (2010). Safety Data Sheet - Isobutyric acid.
- ChemBK. (2024). 4-(4-METHYLPHENYL)-4-OXOBUTYRIC ACID - Risk and Safety.
- CymitQuimica. 4-(4-Methylphenyl)-4-oxobutyric Acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



